molecular formula C5H7ClO2 B1315647 Tetrahydrofuran-3-carbonyl chloride CAS No. 69595-02-4

Tetrahydrofuran-3-carbonyl chloride

Cat. No.: B1315647
CAS No.: 69595-02-4
M. Wt: 134.56 g/mol
InChI Key: RVMFDSHMPBPWRK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrahydrofuran-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydrofuran-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxolane-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMFDSHMPBPWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554394
Record name Oxolane-3-carbonyl chloride
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69595-02-4
Record name Oxolane-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofuran-3-carbonyl chloride
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Foundational & Exploratory

Tetrahydrofuran-3-carbonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tetrahydrofuran-3-carbonyl Chloride: Properties, Reactivity, and Applications

Foreword: The Utility of a Bifunctional Reagent

Tetrahydrofuran-3-carbonyl chloride stands as a pivotal reagent for the modern medicinal and organic chemist. It elegantly combines two key chemical features: a highly reactive acyl chloride group and a saturated tetrahydrofuran (THF) ring. The THF moiety is a prevalent scaffold in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of Tetrahydrofuran-3-carbonyl chloride, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful and safe application in any experimental setting. Tetrahydrofuran-3-carbonyl chloride is a liquid at room temperature, characterized by the high reactivity inherent to acyl chlorides.[4][5] This reactivity necessitates specific handling and storage conditions to prevent degradation and ensure experimental reproducibility.

PropertyValue / DescriptionSource(s)
CAS Number 69595-02-4[4][5][6]
Molecular Formula C₅H₇ClO₂Calculated
Molecular Weight 134.56 g/mol Calculated
Appearance Colorless to light-yellow liquid[5]
Boiling Point 172.8 ± 33.0 °C (Predicted)[6]
Density 1.270 ± 0.06 g/cm³ (Predicted)[6]
Solubility Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., DCM, THF, Diethyl Ether).General Acyl Chloride Chemistry
Stability Highly sensitive to moisture. Contact with water liberates toxic and corrosive hydrogen chloride gas.[5][5]
Core Safety and Handling Mandates

The high reactivity of Tetrahydrofuran-3-carbonyl chloride dictates stringent safety protocols. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation is harmful, and it is harmful if swallowed.[5]

  • Hazard Statements (H-phrases): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), EUH029 (Contact with water liberates toxic gas).[5]

  • Precautionary Statements (P-phrases): P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[5]

Field-Proven Handling Protocol:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to control exposure to vapors and potential HCl gas release. A safety shower and eye wash station must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear chemical safety glasses or goggles, a face shield, appropriate protective gloves (e.g., butyl rubber; nitrile may offer limited protection), and a flame-retardant lab coat.[5][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly water and bases.[5] Containers must be kept tightly sealed, often under an inert atmosphere (e.g., Nitrogen or Argon), to prevent hydrolysis.

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of Tetrahydrofuran-3-carbonyl chloride involves the chlorination of its parent carboxylic acid, Tetrahydrofuran-3-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The mechanism with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[8] This process is efficient and drives the reaction to completion due to the irreversible loss of gases.

Synthesis Start Tetrahydrofuran-3-carboxylic acid Reagent + SOCl₂ (Thionyl Chloride) Start->Reagent Product Tetrahydrofuran-3-carbonyl chloride Reagent->Product Byproducts + SO₂ (g) + HCl (g) Product->Byproducts

Caption: General synthesis of Tetrahydrofuran-3-carbonyl chloride.

The Chemistry of Reactivity: Nucleophilic Acyl Substitution

The synthetic utility of Tetrahydrofuran-3-carbonyl chloride is rooted in the high electrophilicity of its carbonyl carbon. The adjacent oxygen and chlorine atoms, both being highly electronegative, withdraw electron density, making the carbon atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a two-step addition-elimination mechanism that is characteristic of acyl chlorides.[9]

Reaction with Alcohols (Esterification)

Acyl chlorides react readily with alcohols to form esters in a highly exothermic reaction.[10][11] To neutralize the hydrogen chloride byproduct, which can protonate the alcohol and reduce its nucleophilicity, a non-nucleophilic base like pyridine or triethylamine (TEA) is typically added.[9]

Causality of the Protocol: The base serves a dual purpose: it prevents the buildup of corrosive HCl and deprotonates the tetrahedral intermediate, accelerating the elimination of the chloride leaving group and driving the equilibrium towards the ester product.

Esterification AcylChloride THF-3-COCl Alcohol R-OH (Alcohol) + Base (e.g., Pyridine) AcylChloride->Alcohol Nucleophilic Attack Ester THF-3-COOR (Ester) Alcohol->Ester Addition- Elimination Salt + Base·HCl Ester->Salt Amidation AcylChloride THF-3-COCl Amine R₂NH (Amine, 2 eq.) AcylChloride->Amine Nucleophilic Attack Amide THF-3-CONR₂ (Amide) Amine->Amide Addition- Elimination Salt + R₂NH₂⁺Cl⁻ Amide->Salt

Caption: Amide formation using an amine nucleophile.

Applications in Drug Discovery and Organic Synthesis

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) by acting as a conformationally constrained, less lipophilic bioisostere for moieties like cyclohexane. [12] Tetrahydrofuran-3-carbonyl chloride serves as a key building block for introducing this valuable scaffold. For instance, it has been utilized as a reactant in the synthesis of potent Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists, a class of compounds investigated for the treatment of obesity and depression. [6]The ability to readily form stable amide or ester linkages makes it an indispensable tool for linking the THF core to other complex molecular fragments.

Experimental Protocol: Synthesis of N-Benzyl-tetrahydrofuran-3-carboxamide

This protocol provides a representative, self-validating workflow for the amidation reaction.

Objective: To synthesize N-benzyl-tetrahydrofuran-3-carboxamide from Tetrahydrofuran-3-carbonyl chloride and benzylamine.

Materials:

  • Tetrahydrofuran-3-carbonyl chloride

  • Benzylamine

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, UV lamp

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve Tetrahydrofuran-3-carbonyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction.

  • Reaction & Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting benzylamine. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-tetrahydrofuran-3-carboxamide.

Conclusion

Tetrahydrofuran-3-carbonyl chloride is a versatile and highly reactive building block. Its value lies in the simplicity with which the pharmaceutically relevant tetrahydrofuran scaffold can be incorporated into a wide range of molecules through robust and well-understood nucleophilic acyl substitution reactions. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements—as detailed in this guide—is essential for any researcher aiming to leverage its full synthetic potential in the laboratory.

References

  • Wikipedia. Tetrahydrofuran. [Link]

  • The Good Scents Company. tetrahydrofuran, 109-99-9. [Link]

  • R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Sdfine. tetrahydrofuran. [Link]

  • Cheméo. Chemical Properties of 3-Chloro-tetrahydrofuran. [Link]

  • Carl ROTH. Tetrahydrofuran - Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran. [Link]

  • Georganics. TETRAHYDROFURAN- 3-CARBONYL CHLORIDE. [Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Scientific Research Publishing. Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • PubChem. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. [Link]

  • YouTube. Reactions of Acyl Chlorides. [Link]

  • YouTube. Acid Chloride + Alcohol = Ester (Mechanism). [Link]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

  • ResearchGate. α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid | Request PDF. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Reddit. Acid chloride reaction with amine. [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Journal of the American Chemical Society. The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. [Link]

  • RSC Publishing. THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY. [Link]

  • MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]

Sources

An In-depth Technical Guide to Tetrahydrofuran-3-carbonyl Chloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for well-characterized, reactive intermediates in the synthesis of complex molecules. Tetrahydrofuran-3-carbonyl chloride stands out as a versatile building block, particularly in the construction of novel pharmaceutical scaffolds. Its unique combination of a strained cyclic ether and a reactive acyl chloride moiety offers a gateway to a diverse range of functionalized tetrahydrofuran derivatives. This guide is born out of the necessity for a consolidated, in-depth technical resource that goes beyond a simple recitation of properties. It is designed to provide not just the "what" but the "why"—the underlying principles and practical considerations that are crucial for success in the laboratory. The methodologies and data presented herein are curated to be self-validating, ensuring that researchers can confidently synthesize, characterize, and utilize this valuable reagent in their drug discovery and development endeavors.

Physicochemical Properties and Safety Considerations

Tetrahydrofuran-3-carbonyl chloride is a reactive chemical intermediate that demands careful handling. A thorough understanding of its fundamental properties is the first step toward its safe and effective use.

Core Molecular Data

The foundational physicochemical data for tetrahydrofuran-3-carbonyl chloride is summarized in the table below.

PropertyValueSource
Molecular Weight 134.56 g/mol [1]
Chemical Formula C₅H₇ClO₂[1]
CAS Number 69595-02-4[1]
Predicted Boiling Point 172.8 ± 33.0 °C[1]
Predicted Density 1.270 ± 0.06 g/cm³[1]
Safety and Handling

Tetrahydrofuran-3-carbonyl chloride is classified as a corrosive liquid. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Crucially, it reacts with water to liberate toxic gas (hydrogen chloride).[2]

Key Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Keep away from water and other nucleophilic reagents except when a reaction is intended.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Synthesis of Tetrahydrofuran-3-carbonyl Chloride

The most common and practical laboratory synthesis of tetrahydrofuran-3-carbonyl chloride involves the conversion of the corresponding carboxylic acid, tetrahydrofuran-3-carboxylic acid, using a chlorinating agent. The two most frequently employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Choice of Chlorinating Agent: A Comparative Rationale
  • Thionyl Chloride (SOCl₂): This reagent is often favored due to its low cost and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. However, reactions with thionyl chloride often require heating, which can sometimes lead to side reactions or degradation of sensitive substrates.

  • Oxalyl Chloride ((COCl)₂): Oxalyl chloride is generally more reactive than thionyl chloride, allowing for milder reaction conditions (often at room temperature or below). The byproducts are also gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride). A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction through the formation of the Vilsmeier reagent in situ. While more expensive, the milder conditions make oxalyl chloride the preferred reagent for substrates that are sensitive to heat or stronger acidic conditions.

The following diagram illustrates the general transformation:

G Tetrahydrofuran-3-carboxylic_acid Tetrahydrofuran-3-carboxylic Acid Tetrahydrofuran-3-carbonyl_chloride Tetrahydrofuran-3-carbonyl Chloride Tetrahydrofuran-3-carboxylic_acid->Tetrahydrofuran-3-carbonyl_chloride Chlorination Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Tetrahydrofuran-3-carbonyl_chloride

Caption: General synthesis of Tetrahydrofuran-3-carbonyl Chloride.

Detailed Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is recommended for its mild conditions and high yield.

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Nitrogen or argon inlet

  • Syringe

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred solution.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases. The progress can be monitored by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS against the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

    • To ensure complete removal of volatile impurities, add anhydrous toluene to the crude product and evaporate again under reduced pressure. This azeotropic removal is highly effective.

    • The resulting crude tetrahydrofuran-3-carbonyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, distillation under reduced pressure can be performed, though care must be taken to avoid decomposition.

Spectroscopic Characterization

Accurate characterization of tetrahydrofuran-3-carbonyl chloride is crucial to confirm its identity and purity before use in subsequent synthetic steps. The following sections provide expected spectroscopic data based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets due to the protons on the tetrahydrofuran ring. The electron-withdrawing carbonyl chloride group will deshield the proton at the C3 position.

Predicted ¹H NMR (CDCl₃):

  • δ 4.0-4.3 (m, 1H): Proton at the C3 position, deshielded by the carbonyl group.

  • δ 3.7-4.0 (m, 4H): Protons at the C2 and C5 positions, adjacent to the ether oxygen.

  • δ 2.2-2.5 (m, 2H): Protons at the C4 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide clear signals for each of the five carbon atoms in the molecule.

Predicted ¹³C NMR (CDCl₃):

  • δ 170-175: Carbonyl carbon (C=O).

  • δ 65-75: Carbons adjacent to the ether oxygen (C2 and C5).

  • δ 45-55: Carbon attached to the carbonyl group (C3).

  • δ 25-35: Remaining ring carbon (C4).

FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups in the molecule.

Expected Major FTIR Peaks (neat or as a thin film):

  • ~1790 cm⁻¹ (strong, sharp): C=O stretch of the acyl chloride. This is a characteristic high-frequency carbonyl absorption.

  • ~1100 cm⁻¹ (strong): C-O-C stretch of the tetrahydrofuran ring.

  • 2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic ring.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 134 (for ³⁵Cl isotope) and 136 (for ³⁷Cl isotope) in an approximate 3:1 ratio.

  • Major Fragments:

    • m/z = 99: Loss of a chlorine radical ([M-Cl]⁺).

    • m/z = 71: Fragmentation of the tetrahydrofuran ring.

Reactivity and Synthetic Applications

Tetrahydrofuran-3-carbonyl chloride is a valuable electrophile for the introduction of the tetrahydrofuran-3-carbonyl moiety into a wide range of molecules. Its reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon.

Amide Formation

The reaction with primary or secondary amines readily forms the corresponding amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of novel drug candidates.

G THF_COCl Tetrahydrofuran-3-carbonyl Chloride Amide Tetrahydrofuran-3-carboxamide Derivative THF_COCl->Amide Amine R¹R²NH Amine->Amide Nucleophilic Acyl Substitution

Caption: Amide synthesis from Tetrahydrofuran-3-carbonyl Chloride.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Ester Formation

Similarly, reaction with alcohols or phenols in the presence of a base affords the corresponding esters.

G THF_COCl Tetrahydrofuran-3-carbonyl Chloride Ester Tetrahydrofuran-3-carboxylate Ester THF_COCl->Ester Alcohol R-OH Alcohol->Ester Nucleophilic Acyl Substitution

Caption: Ester synthesis from Tetrahydrofuran-3-carbonyl Chloride.

Mechanism: The mechanism is analogous to amide formation. The alcohol, often deprotonated by a non-nucleophilic base to form a more potent alkoxide nucleophile, attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of chloride yields the ester.

Conclusion

Tetrahydrofuran-3-carbonyl chloride is a highly valuable and reactive intermediate for the synthesis of a diverse array of substituted tetrahydrofurans. Its utility in drug discovery and materials science is well-established. A thorough understanding of its properties, safe handling procedures, and reactivity is paramount for its successful application. The protocols and characterization data provided in this guide serve as a robust foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

Sources

Technical Guide: FT-IR Analysis of Tetrahydrofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl) is a critical pharmacophore intermediate used in the synthesis of various therapeutic agents, including furifosmin. Its analysis via Fourier Transform Infrared (FT-IR) spectroscopy presents a specific set of challenges dominated by its high reactivity with atmospheric moisture.

This guide moves beyond basic spectral assignment to address the "Hydrolysis Trap" —the rapid conversion of the acyl chloride to its carboxylic acid counterpart during sampling. We provide a robust, self-validating Diamond ATR protocol designed to ensure spectral integrity and accurate quality assessment.

Part 1: Chemical Context & Criticality

The Structural Challenge

The molecule consists of a five-membered tetrahydrofuran (THF) ring substituted at the 3-position with a carbonyl chloride group.

  • The THF Ring: Provides ether linkage signals but is relatively stable.

  • The Acyl Chloride (-COCl): This is the analytical target. The chlorine atom is a good leaving group, making the carbonyl carbon highly electrophilic.

The Hydrolysis Trap

Upon contact with ambient humidity, THF-3-COCl undergoes nucleophilic acyl substitution, yielding Tetrahydrofuran-3-carboxylic acid and Hydrogen Chloride (HCl) gas.



Analytical Consequence: A standard open-air FT-IR scan will often yield the spectrum of the degradation product (the acid) rather than the pure reagent, leading to false failures in QC or, worse, the use of compromised reagents in synthesis.

Part 2: Theoretical Framework (Spectral Prediction)

To validate the sample, one must understand the specific vibrational shifts caused by the chlorine substituent compared to the hydrolysis product.

The Carbonyl Shift (The Primary Indicator)

The most distinct feature of this analysis is the position of the Carbonyl (


) stretching vibration.
  • Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon (

    
     effect). This shortens and strengthens the 
    
    
    
    bond, increasing its force constant.
  • Result: The

    
     stretch shifts to a significantly higher wavenumber (
    
    
    
    ) compared to the carboxylic acid (
    
    
    ).[1]
Spectral Fingerprint Table[2][3]
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Note
Acyl Chloride (C=O) Stretching1790 – 1815 Primary QC Peak. Sharp, intense.
Acyl Chloride (C=O) Fermi Resonance~1740Weak shoulder often seen in acid chlorides.
Ether (C-O-C) Antisym. Stretch1050 – 1100Characteristic of the THF ring.
C-Cl Stretching600 – 800Fingerprint region; often obscured but confirms -Cl presence.
Carboxylic Acid (Impurity) C=O[2] Stretch1700 – 1725Alert: Presence indicates hydrolysis.
Carboxylic Acid (Impurity) O-H Stretch2500 – 3300Alert: Broad "hump" indicates moisture/acid.

Part 3: Experimental Protocol

Standard: Diamond ATR (Attenuated Total Reflectance). Rationale: Diamond is chemically inert to the HCl generated by trace hydrolysis and allows for rapid sampling without complex cell assembly. ZnSe is an alternative but is susceptible to etching by strong acids over time.

Equipment Setup
  • Spectrometer: FT-IR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR.

  • Purge Gas: Dry Nitrogen (

    
    ) or dry air (Dew point < -40°C).
    
The "Rapid-Capture" Workflow

Causality: Minimizing the time between bottle opening and data acquisition is the only way to outrun hydrolysis.

  • System Purge: Purge the spectrometer optics and sample stage with dry

    
     for 15 minutes prior to background collection.
    
  • Background: Collect an air background with the ATR pressure arm in the raised position.

  • Preparation: Have the sample bottle and a clean glass pipette ready. Do not use plastic pipettes (risk of plasticizer leaching).

  • Deposition:

    • Open sample bottle.

    • Draw small aliquot.

    • Deposit 1 drop directly onto the center of the diamond crystal.

    • Immediately lower the pressure arm/cover to minimize atmospheric contact.

  • Acquisition: Trigger the scan immediately (4 scans at 4 cm⁻¹ resolution is sufficient for ID; 16 scans for high S/N).

  • Cleaning: Wipe immediately with dry tissue, then isopropanol. Caution: The residue may contain HCl; wear appropriate PPE.

Part 4: Visualization & Logic Pathways

Analytical Decision Workflow

This diagram outlines the logical flow from sampling to quality decision, incorporating the critical "Hydrolysis Check."

FTIR_Workflow Start Sample: THF-3-COCl ATR_Prep Diamond ATR Setup (N2 Purge Active) Start->ATR_Prep Scan Acquire Spectrum (4-16 Scans) ATR_Prep->Scan Decision_CO Analyze C=O Region Scan->Decision_CO Pass_Route Peak @ ~1800 cm⁻¹ No Broad OH Decision_CO->Pass_Route High Frequency Shift Fail_Route Peak @ ~1710 cm⁻¹ Broad OH Present Decision_CO->Fail_Route Low Frequency Shift Conclusion_Pass PASS: Pure Acyl Chloride Proceed to Synthesis Pass_Route->Conclusion_Pass Conclusion_Fail FAIL: Hydrolyzed to Acid Purify or Discard Fail_Route->Conclusion_Fail

Figure 1: Analytical workflow for validating Tetrahydrofuran-3-carbonyl chloride integrity.

The Hydrolysis Trap Mechanism

Understanding the chemical degradation that leads to spectral failure.

Hydrolysis_Pathway Reactant THF-3-COCl (Acyl Chloride) Transition Tetrahedral Intermediate Reactant->Transition + H₂O Moisture Atmospheric H₂O Moisture->Transition Product THF-3-COOH (Carboxylic Acid) Transition->Product Byproduct HCl Gas (Corrosive) Transition->Byproduct Spec_Change Spectral Shift: 1800 -> 1710 cm⁻¹ Product->Spec_Change

Figure 2: Chemical pathway of hydrolysis and resulting spectral shift.

Part 5: Data Interpretation & Quality Control

To ensure trustworthiness, compare your obtained spectrum against these criteria.

The "Purity Ratio"

For semi-quantitative assessment, calculate the peak height ratio between the Acyl Chloride band and the Acid band.



  • High R Value (>10): High purity.

  • Low R Value (<2): Significant degradation.

  • Note: If

    
     is absent, the sample is anhydrous and pure.
    
Common Artifacts
  • Doublet at 2350 cm⁻¹: Atmospheric

    
    . This indicates a poor background purge but does not interfere with the diagnostic bands.
    
  • Noise at 3500-4000 cm⁻¹: Atmospheric water vapor. If this is high, check your purge; it suggests moisture is interacting with the sample during the scan.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for inductive effect shifts in carbonyls).
  • NIST Chemistry WebBook. Tetrahydrofuran Spectra Data. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for THF ring vibrations).

  • Shimadzu Corporation. FTIR Analysis for Liquid Samples: ATR Techniques. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Specac Application Notes. Handling Moisture Sensitive Samples in FTIR. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Tetrahydrofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Tetrahydrofuran-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Analytical Scientists

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates. Its characterization via Mass Spectrometry (MS) presents a unique challenge: the molecule is highly reactive toward nucleophiles (moisture, alcohols), leading to rapid degradation into its corresponding acid or ester forms.

This guide provides a definitive technical framework for the identification of Tetrahydrofuran-3-carbonyl chloride. It establishes a Self-Validating Analytical Protocol that distinguishes the intact acid chloride from its hydrolysis artifacts using "Convergent Fragmentation" logic—whereby the parent molecule and its derivatives share a diagnostic acylium ion (m/z 99) but differ in molecular ion survival.

Molecular Architecture & Physicochemical Context[1][2]

Understanding the lability of the C–Cl bond is prerequisite to interpreting the mass spectrum. The molecule consists of a saturated five-membered ether ring (THF) substituted at the 3-position with a chlorocarbonyl group.

PropertyValueAnalytical Implication
Formula C

H

ClO

M+ observed at m/z 134 (approx 3:1 ratio with m/z 136 due to

Cl/

Cl).
MW 134.56 g/mol Low mass requires solvent delay optimization in GC-MS to avoid masking.
Reactivity High (Acyl Chloride)Reacts with H

O

Acid (MW 116). Reacts with MeOH

Methyl Ester (MW 130).
Ionization EI (70 eV)Hard ionization is preferred; ESI is unsuitable due to hydrolysis in mobile phases.

Sample Preparation: A Self-Validating System

Direct injection of acid chlorides is prone to "ghost peaks" from injector port hydrolysis. To ensure data integrity, we utilize a Dual-Path Protocol .

Protocol A: Direct Inert Injection (Qualitative)

Use for confirmation of bulk material status.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (stored over molecular sieves).

  • Prep: Dissolve 1 mg sample in 1 mL solvent under N

    
     atmosphere.
    
  • Injection: Split 50:1, Injector Temp 200°C.

  • Success Criteria: Observation of m/z 134/136 cluster.

Protocol B: Methanolysis Derivatization (Quantitative/Robust)

Use for purity assay. This converts the unstable chloride to the stable methyl ester.

  • Quench: Add 10 mg sample to 1 mL anhydrous Methanol (MeOH).

  • Reaction: Immediate exotherm (formation of Methyl tetrahydrofuran-3-carboxylate + HCl).

  • Analysis: Inject the methanolic solution.

  • Success Criteria: Disappearance of m/z 134; appearance of m/z 130 (Methyl Ester).

Technical Insight: If Protocol A yields m/z 116 (Acid), the sample is wet. If Protocol B yields m/z 116, the reagents are wet. This cross-check validates your solvent integrity.

Fragmentation Mechanisms[1][3][4][5][6][7]

The mass spectrum of Tetrahydrofuran-3-carbonyl chloride is dominated by


-cleavage  adjacent to the carbonyl group.
Primary Pathway: Formation of the Acylium Ion (m/z 99)

Upon electron impact (70 eV), the molecular ion [M]+


 (m/z 134) undergoes rapid homolytic cleavage of the C–Cl bond. This is the most energetically favorable pathway due to the stability of the resulting acylium resonance structure and the weakness of the C–Cl bond relative to the C–C ring bonds.


Diagnostic Value: The peak at m/z 99 is typically the Base Peak (100% relative abundance).

Secondary Pathway: Decarbonylation (m/z 71)

The acylium ion (m/z 99) is metastable and ejects a neutral carbon monoxide (CO) molecule to form the tetrahydrofuran-3-yl cation.



Tertiary Pathway: Ring Fragmentation

The cyclic ether cation (m/z 71) undergoes ring opening and fragmentation, characteristic of THF derivatives.

  • Loss of Formaldehyde (CH

    
    O):  m/z 71 
    
    
    
    m/z 41 (C
    
    
    H
    
    
    ).
  • Loss of Ethylene (C

    
    H
    
    
    
    ):
    m/z 71
    
    
    m/z 43 (C
    
    
    H
    
    
    O
    
    
    ).

Visualization of Fragmentation Logic

The following diagram illustrates the "Convergent Fragmentation" concept. Note how the Acid Chloride, Methyl Ester, and Carboxylic Acid all funnel through the same diagnostic ions (m/z 99 and 71), making the Molecular Ion (M+) the only distinguishing feature.

FragmentationPathway cluster_parents Molecular Ions (Precursors) M_Chloride Acid Chloride [M]+ m/z 134 Acylium Acylium Ion [C5H7O2]+ m/z 99 (Base Peak) M_Chloride->Acylium - Cl (35) M_Ester Methyl Ester [M]+ m/z 130 M_Ester->Acylium - OCH3 (31) M_Acid Carboxylic Acid [M]+ m/z 116 M_Acid->Acylium - OH (17) Alkyl THF-yl Cation [C4H7O]+ m/z 71 Acylium->Alkyl - CO (28) Fragments Ring Fragments m/z 43, 41, 29 Alkyl->Fragments Ring Opening

Figure 1: Convergent Fragmentation Pathway. Note that m/z 99 is the common diagnostic ion for this structural family.

Data Interpretation & Artifact Identification

When analyzing the spectrum, use the following table to distinguish the target molecule from common artifacts.

Observed Ion (m/z)IdentityInterpretation
134 / 136 Target Molecule Intact Tetrahydrofuran-3-carbonyl chloride. (Ratio 3:1).
130 Methyl Ester Artifact of Methanol interaction (Derivatization product).
116 Carboxylic Acid Hydrolysis artifact. Indicates wet sample or wet carrier gas.
99 Acylium Ion Core structural fragment. Present in ALL three species above.
71 THF-yl Cation Secondary fragment. Confirms the THF ring structure.
36 / 38 HCl Often seen in the solvent front if the sample degraded in the injector.
Analytical Workflow Diagram

Workflow Sample Unknown Sample Decision Solvent Choice Sample->Decision PathA Inert (DCM/Tol) Decision->PathA PathB Reactive (MeOH) Decision->PathB ResultA GC-MS: m/z 134 (Direct ID) PathA->ResultA ResultB GC-MS: m/z 130 (Deriv. ID) PathB->ResultB Validation Check m/z 116 (Hydrolysis Check) ResultA->Validation ResultB->Validation

Figure 2: Decision Tree for Analytical Method Selection.

References

  • NIST Mass Spectrometry Data Center. Tetrahydrofuran-3-carbonyl chloride & Analogues (Methyl 3-furoate). NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in acyl chlorides).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Whitepaper: Solvent Systems for Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for installing the tetrahydrofuran moiety in receptor antagonists and kinase inhibitors.[1] Unlike simple alkyl halides, this molecule is an acyl chloride , possessing high electrophilicity and moisture sensitivity.

While physically miscible with most aprotic organic solvents, the selection of a solvent system is governed not by dissolution capacity, but by chemical stability and process efficiency . This guide delineates the transition from traditional chlorinated solvents (DCM) to greener, process-friendly ethers (2-MeTHF), providing researchers with a validated framework for maximizing yield and minimizing hydrolytic degradation.

Physicochemical Profile & Identity

Crucial Distinction: Researchers must distinguish this compound from tetrahydrofurfuryl chloride (2-(chloromethyl)tetrahydrofuran). The target molecule contains a highly reactive acyl chloride (-COCl) group directly attached to the C3 position of the ring, dictating a completely different reactivity profile (acylation vs. alkylation).

PropertyDataRelevance to Solvent Selection
CAS Number 69595-02-4Unique identifier for the 3-carbonyl derivative.[1]
Physical State Liquid (Standard conditions)Miscible with most organics; no dissolution induction period required.
Polarity Moderate (Aprotic)Soluble in ethers, esters, and chlorinated hydrocarbons.
Reactivity High (Electrophile)Incompatible with water, alcohols, and primary/secondary amines (unless intended reactants).
Hydrolysis RapidRequires anhydrous solvents (<200 ppm H₂O recommended).

Solvent Compatibility Matrix

The following matrix categorizes solvents based on solubility (thermodynamic capability) and stability (kinetic inertness).

Solvent ClassSpecific SolventCompatibilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent The historical "gold standard." High solubility, low boiling point for removal.[2] Drawback: Environmental restrictions and potential for emulsion formation during aqueous workup.
Ethers (Green) 2-Methyltetrahydrofuran (2-MeTHF)Superior Recommended replacement for DCM. Higher boiling point (80°C), lower peroxide formation than THF, and separates cleanly from water (unlike THF).
Ethers (Standard) Tetrahydrofuran (THF)Good (Conditional) Excellent solubility.[3] Risk: Can undergo ring-opening polymerization in the presence of strong Lewis acids (e.g., ZnCl₂, AlCl₃) or specific catalysts.
Aromatics TolueneGood Useful for reactions requiring higher temperatures or for crystallizing downstream amide products. Slower reaction rates compared to polar solvents.
Esters Ethyl Acetate (EtOAc)Moderate Viable only if strictly anhydrous. Commercial EtOAc often contains ethanol stabilizers which will react with the acid chloride.
Amides DMF / DMAcCaution Avoid as bulk solvent. Can form Vilsmeier-Haack type intermediates with acid chlorides, leading to impurities. Use only in catalytic amounts if necessary.
Protic Water, Methanol, EthanolProhibited Immediate hydrolysis to Tetrahydrofuran-3-carboxylic acid and HCl gas.

Mechanistic Decision Framework

The choice of solvent dictates the reaction pathway and impurity profile. The diagram below illustrates the logic flow for selecting the optimal solvent system based on the intended chemical transformation.

SolventSelection Start Start: Tetrahydrofuran-3-carbonyl Chloride ReactionType Intended Reaction? Start->ReactionType Acylation Amidation / Esterification ReactionType->Acylation FriedelCrafts Friedel-Crafts / Lewis Acid ReactionType->FriedelCrafts GreenChem Green Chemistry Requirement? Acylation->GreenChem LewisAcidCheck Strong Lewis Acid Present? FriedelCrafts->LewisAcidCheck Use2MeTHF Select: 2-MeTHF (High Yield, Easy Workup) GreenChem->Use2MeTHF Yes UseDCM Select: DCM (Traditional, High Solubility) GreenChem->UseDCM No LewisAcidCheck->UseDCM No UseToluene Select: Toluene (Avoids Ether Cleavage) LewisAcidCheck->UseToluene Yes AvoidTHF AVOID THF (Risk of Ring Opening) LewisAcidCheck->AvoidTHF Yes

Figure 1: Solvent selection logic based on reaction type and green chemistry constraints.

Validated Experimental Protocol

Scenario: Synthesis of an Amide Library in 2-MeTHF

This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) to replace DCM, leveraging its ability to phase-separate from water during the quench, thereby eliminating the need for solvent swapping.

Reagents:

  • Tetrahydrofuran-3-carbonyl chloride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous 2-MeTHF (Water content <200 ppm)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen (N₂).

    • Why: Acid chlorides hydrolyze rapidly; atmospheric moisture will reduce yield and generate HCl gas.[4]

  • Solvent Charging:

    • Charge the amine and base (Et₃N) into the flask.

    • Add anhydrous 2-MeTHF (10 mL per gram of substrate).

    • Cool the mixture to 0°C using an ice/water bath.

    • Why: The acylation reaction is exothermic. 2-MeTHF remains fluid and effective at low temperatures.

  • Controlled Addition:

    • Dilute Tetrahydrofuran-3-carbonyl chloride in a separate volume of 2-MeTHF (1:1 v/v).

    • Add dropwise to the amine solution over 15–30 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Reaction Monitoring:

    • Warm to room temperature (20–25°C) and stir for 2 hours.

    • In-Process Control (IPC): Quench a 50 µL aliquot in MeOH and analyze via LC-MS. Look for the methyl ester (from unreacted acid chloride) vs. the amide product.

  • Workup (The 2-MeTHF Advantage):

    • Add 1M HCl (aq) directly to the reaction vessel.

    • Stir vigorously for 5 minutes.

    • Stop stirring. Observe phase separation.

    • Mechanism:[3][5][6][7][8] Unlike THF (which is water-miscible), 2-MeTHF forms a distinct organic layer. The aqueous layer removes the amine salts and unreacted amine.

    • Drain aqueous layer.[9] Wash organic layer with saturated NaHCO₃ and Brine.

    • Concentrate the 2-MeTHF layer to obtain the crude amide.

Critical Safety & Stability Workflow

Handling Tetrahydrofuran-3-carbonyl chloride requires managing the evolution of Hydrogen Chloride (HCl) and preventing "runaway" hydrolysis.

SafetyWorkflow Storage Storage (< 8°C, Inert Gas) Handling Handling (Fume Hood, PPE) Storage->Handling HydrolysisRisk Moisture Exposure Handling->HydrolysisRisk Open Air Reaction Reaction (HCl Evolution) Handling->Reaction Dry Solvent Degradation Degradation (Acid + HCl Gas) HydrolysisRisk->Degradation Rapid Scrubbing Base Trap / Scrubber (Neutralize HCl) Reaction->Scrubbing Gas Outlet

Figure 2: Safety workflow emphasizing moisture exclusion and HCl management.

Troubleshooting Common Issues
  • Issue: Low yield and presence of Tetrahydrofuran-3-carboxylic acid.

    • Cause: Wet solvent or atmospheric moisture ingress.

    • Solution: Distill 2-MeTHF over Na/Benzophenone or use activated molecular sieves (3Å or 4Å) for 24 hours prior to use.

  • Issue: Darkening of the reaction mixture.

    • Cause: Potential polymerization of the THF ring if strong Lewis Acids are used in pure THF.

    • Solution: Switch to Toluene or DCM if Lewis Acids (e.g., AlCl₃) are required.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe.

    • Context: Establishes 2-MeTHF as a superior, hydrophobic alternative to THF for processing moisture-sensitive intermedi
  • Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development.

    • Context: Details the phase separation properties of 2-MeTHF vs.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12217345, Tetrahydrofuran-3-carbonyl chloride."

    • Context: Verification of chemical identity and physical properties.[1][2][3]

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.

    • Context: Authoritative ranking of DCM (hazardous) vs. 2-MeTHF (recommended)

Sources

Technical Whitepaper: Structural Elucidation and Stoichiometric Validation of Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (CAS 69595-02-4) is a critical heterocyclic building block in medicinal chemistry, specifically utilized for introducing the tetrahydrofuran-3-yl moiety into pharmacophores via amide coupling or esterification. Its high reactivity as an acyl chloride necessitates rigorous quality control and precise stoichiometric understanding.

This technical guide moves beyond basic nomenclature to provide a comprehensive framework for calculating its molecular formula, validating its synthesis, and confirming its identity through isotopic mass spectrometry and NMR spectroscopy.

Theoretical Derivation: Calculating the Molecular Formula

To ensure stoichiometric accuracy in drug development, we must derive the formula not just by counting atoms, but by understanding the structural assembly of the molecule.

Structural Deconstruction

The molecule consists of a saturated oxygen heterocycle (tetrahydrofuran) substituted at the 3-position with a chloroformyl (acyl chloride) group.

MoietyFragment FormulaNet Contribution (bonding adjustment)
Tetrahydrofuran Ring


(Loss of 1 H at C3 for substitution)
Carbonyl Chloride


(Attached to C3)
Total

Stoichiometric Calculation Table

For analytical precision (e.g., High-Resolution Mass Spectrometry), we calculate both the Average Molecular Weight (for weighing reagents) and the Monoisotopic Mass (for MS identification).

Standard Atomic Weights (IUPAC 2021 intervals): C [12.011], H [1.008], O [15.999], Cl [35.45]

ElementCountAtomic Weight ( g/mol )Total Mass ContributionMonoisotopic Mass (

)
Carbon512.01160.05560.00000
Hydrogen71.0087.0567.05477
Oxygen215.99931.99831.98983
Chlorine135.45035.45034.96885
TOTAL - - 134.56 g/mol 134.01345 Da

Synthetic Pathway & Mechanism

The conversion of Tetrahydrofuran-3-carboxylic acid to its acid chloride derivative is the standard synthetic route. This transformation relies on the nucleophilic acyl substitution mechanism, typically catalyzed by Dimethylformamide (DMF).

Reaction Scheme Visualization

The following diagram illustrates the chlorination pathway using Thionyl Chloride (


), highlighting the formation of the Vilsmeier-Haack intermediate (catalytic cycle).

SynthesisPathway Start Tetrahydrofuran-3- carboxylic acid (C5H8O3) Intermediate Vilsmeier-Haack Intermediate Start->Intermediate Activation Reagent Thionyl Chloride (SOCl2) + DMF (cat.) Reagent->Intermediate Product Tetrahydrofuran-3- carbonyl chloride (C5H7ClO2) Intermediate->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Catalytic chlorination of tetrahydrofuran-3-carboxylic acid. The reaction is driven by the formation of gaseous byproducts (


 and 

).
Experimental Protocol (Self-Validating System)

Objective: Synthesize 10g of Tetrahydrofuran-3-carbonyl chloride.

  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon).

    • Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap acidic gases (

      
      , 
      
      
      
      ).
  • Reagent Loading:

    • Charge Tetrahydrofuran-3-carboxylic acid (10.0 g, 86.1 mmol).

    • Add anhydrous Dichloromethane (DCM) (50 mL) as solvent (optional, can be run neat).

    • Add catalytic N,N-Dimethylformamide (DMF) (0.1 mL). Note: DMF acts as a catalyst by forming the reactive imidoyl chloride species.

  • Chlorination:

    • Add Thionyl Chloride (

      
      ) (12.3 g, 7.5 mL, 103 mmol, 1.2 eq) dropwise over 20 minutes.
      
    • Validation Check: Observe vigorous gas evolution. If no gas is evolved, check moisture content or catalyst activity.

  • Reaction & Workup:

    • Heat to reflux (40°C for DCM, or 70°C if neat) for 2-3 hours.

    • Monitor reaction completion via TLC (convert aliquot to methyl ester with MeOH for visualization).

    • Concentrate under reduced pressure to remove excess

      
       and solvent.
      
  • Purification:

    • Perform vacuum distillation.

    • Target Boiling Point: ~65-70°C at 15 mmHg (Predicted).

    • Collect the colorless liquid fraction.

Analytical Validation & Quality Assurance

Calculating the formula is theoretical; proving the structure is empirical. The following methods validate the identity of


.
Mass Spectrometry: The Chlorine Isotope Signature

In drug discovery, confirming the presence of chlorine is distinct due to its natural isotopic abundance (


, 

).

Validation Rule: The Mass Spectrum MUST exhibit an M and M+2 peak pattern with a characteristic 3:1 intensity ratio .

  • Peak M (

    
    ):  134.01 Da
    
  • Peak M+2 (

    
    ):  136.01 Da
    

IsotopePattern cluster_MS Mass Spectrum Logic for C5H7ClO2 M_Ion M Peak (134 m/z) Contains 35-Cl Intensity: 100% M2_Ion M+2 Peak (136 m/z) Contains 37-Cl Intensity: ~32% Source Molecular Ion [C5H7ClO2]+ Source->M_Ion 75.7% Probability Source->M2_Ion 24.3% Probability

Figure 2: Expected isotopic distribution in High-Resolution Mass Spectrometry (HRMS). The 3:1 ratio confirms the presence of a single chlorine atom.[1]

Nuclear Magnetic Resonance ( NMR)

The conversion from Acid to Acid Chloride results in a distinct downfield shift of the proton at the C3 position due to the increased electron-withdrawing nature of the


 group compared to 

.
  • Solvent:

    
    
    
  • Key Signal: The methine proton (

    
    -COCl) at position 3.
    
    • Precursor (-COOH):

      
       ppm.
      
    • Product (-COCl):

      
       ppm (Multiplet).
      
    • Absence of Signal: The broad singlet of the carboxylic acid proton (

      
       ppm) must be completely absent.
      

Handling and Stability

  • Moisture Sensitivity: Acid chlorides hydrolyze rapidly in moist air to revert to the carboxylic acid and HCl gas.

  • Storage: Store under Argon at 2-8°C.

  • Safety: The compound is a lachrymator and causes severe skin burns. All manipulations must occur in a fume hood.

References

  • Sigma-Aldrich. Tetrahydrofuran-3-carbonyl chloride Product Specification. Merck KGaA.

  • ChemicalBook. Tetrahydrofuran-3-carbonyl chloride Properties and Synthesis.

  • National Institute of Standards and Technology (NIST). Isotopic Compositions of the Elements. U.S. Department of Commerce.[2]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." Oxford University Press. (Standard textbook reference for mechanism grounding).

Sources

Methodological & Application

Application Note: Amide Synthesis via Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, widely utilized to modulate lipophilicity (


) and improve metabolic stability compared to aliphatic chains. This guide details the protocol for installing the tetrahydrofuran-3-carbonyl  motif via its acid chloride derivative (THF-3-COCl ).

Unlike standard acylations, the use of THF-3-COCl requires specific attention to stereochemical retention (if using chiral starting materials) and hydrolytic instability . This document provides two validated protocols: a standard anhydrous method for lipophilic amines and a Schotten-Baumann method for polar/zwitterionic substrates.

Chemical Foundation & Mechanism[1]

Reagent Profile

Tetrahydrofuran-3-carbonyl chloride is an electrophilic acylating agent. It is moisture-sensitive and corrosive.

PropertyDataNote
CAS Number 3003-84-7 (Racemic)Check specific CAS for (R) or (S) enantiomers.
MW ~134.56 g/mol
Physical State Liquid (typically)Colorless to light yellow.
Density ~1.2 g/mLVaries slightly by purity/isomer.
Storage 2–8°C, Inert GasCritical: Hydrolyzes rapidly in moist air to form HCl and parent acid.
Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[2] The reformation of the carbonyl double bond expels the chloride ion (leaving group).[2] A base is required to neutralize the generated HCl and drive the equilibrium forward.[3][2][4]

Mechanism cluster_base Role of Base (TEA/DIPEA) Reagents Reagents: THF-3-COCl + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Products Product: Amide + HCl (Salt) Transition->Products Irreversible Neutralization HCl + Base -> Base·HCl (Precipitate/Soluble Salt) Products->Neutralization

Figure 1: Mechanistic pathway of amide coupling using acid chlorides.

Experimental Protocols

Decision Matrix: Which Protocol?
  • Protocol A (Anhydrous): Use for standard organic amines soluble in DCM/THF.

  • Protocol B (Schotten-Baumann): Use for amino acids, salts, or highly polar amines soluble in water.

Protocol A: Standard Anhydrous Coupling (DCM/TEA)

Best for: Drug intermediates, hydrophobic amines.

Materials
  • Amine: 1.0 equivalent

  • THF-3-COCl: 1.1 – 1.2 equivalents

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) via syringe.

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions (e.g., bis-acylation).

  • Addition: Add THF-3-COCl (1.1 eq) dropwise over 5–10 minutes.

    • Observation: Slight fuming or precipitate formation (TEA·HCl salts) is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[5]

  • Quench: Add saturated

    
     solution (10 mL). Stir vigorously for 10 minutes.
    
  • Workup:

    • Separate phases.[5]

    • Wash organic layer: 1x Water, 1x 0.5M HCl (if product is not basic), 1x Brine.

    • Dry over

      
      , filter, and concentrate.[5]
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, amine salts (e.g., R-NH3+ Cl-), or scale-up where organic base cost is a factor.

Materials
  • Amine: 1.0 equivalent

  • THF-3-COCl: 1.2 equivalents

  • Base: 1M NaOH or saturated

    
    
    
  • Solvent: DCM or Ethyl Acetate (Organic phase) / Water (Aqueous phase)

Step-by-Step Procedure
  • Aqueous Phase: Dissolve the Amine in the aqueous base solution (approx. 3-4 equivalents of base to ensure pH > 10 throughout).

  • Organic Phase: Dissolve THF-3-COCl in DCM.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C – RT.

  • Reaction: Stir vigorously for 1–3 hours.

    • Mechanism:[3][1][2][4][6][7][8] The reaction occurs at the interface. The inorganic base neutralizes the HCl immediately in the water layer, preventing protonation of the unreacted amine.

  • Workup:

    • Separate layers.[5]

    • Extract aqueous layer 2x with DCM.

    • Combine organics, dry, and concentrate.[5]

Workflow & Troubleshooting

Workflow Start Start: Select Amine Solubility Is Amine Soluble in DCM? Start->Solubility ProtoA Protocol A: Anhydrous DCM + TEA Solubility->ProtoA Hydrophobic ProtoB Protocol B: Schotten-Baumann (DCM / Aq. NaOH) Solubility->ProtoB Hydrophilic Yes Yes Check Check LCMS @ 2hr ProtoA->Check Complete Conversion >95%? Check->Complete No No (Polar/Salt) ProtoB->Check Workup Acid/Base Wash + Concentration Complete->Workup Yes Problem Add Catalyst (DMAP) or Heat (Reflux) Complete->Problem No Problem->Check

Figure 2: Operational workflow for selecting the correct synthesis protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh bottle of THF-3-COCl; increase equivalents to 1.5.
Unreacted Amine Amine is Sterically HinderedAdd catalytic DMAP (0.1 eq) to Protocol A; heat to reflux (40°C).
Racemization Base too strong / Temp too highKeep reaction at 0°C; switch from TEA to DIPEA (less nucleophilic); avoid excess base.
Impurity: Acid Hydrolysis during workupWash organic layer with 1M NaOH or sat.

to remove THF-3-carboxylic acid byproduct.

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal. [Link]

  • Tetrahydrofuran-3-carbonyl chloride Compound Summary. PubChem. [Link]

  • Amide Synthesis from Acid Chlorides. Common Organic Chemistry. [Link]

  • Preparation of Amides. ChemGuide. [Link]

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Application Notes & Protocols: Esterification of Alcohols with Tetrahydrofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Tetrahydrofuran Esters

The ester functional group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthesis via the acylation of alcohols is a fundamental transformation. Among the various acylating agents, acyl chlorides stand out for their high reactivity, which allows for rapid and efficient ester formation under mild conditions.[1][2]

This document provides a detailed guide to the esterification of alcohols using Tetrahydrofuran-3-carbonyl chloride. The resulting tetrahydrofuran-3-carboxylate esters are valuable structural motifs. The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[3][4] Consequently, the reliable synthesis of these esters is of significant interest to researchers in drug discovery and development.

This guide is designed for professionals in the chemical sciences, offering in-depth mechanistic insights, validated experimental protocols, and practical advice for optimizing this crucial reaction.

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The reaction between an alcohol and Tetrahydrofuran-3-carbonyl chloride proceeds via a classic nucleophilic addition-elimination mechanism .[1] This two-step process is highly efficient and predictable.

Step 1: Nucleophilic Addition The reaction commences with the alcohol's hydroxyl oxygen, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5][6] The lone pair of electrons on the oxygen forms a new bond with the carbon, causing the pi bond of the carbonyl group to break and the electrons to move onto the carbonyl oxygen. This results in the formation of a transient tetrahedral intermediate.[7]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl group reforms as a lone pair from the negatively charged oxygen moves back down. Simultaneously, the chloride ion, an excellent leaving group, is expelled.[8]

Step 3: Deprotonation The final step involves the removal of the proton from the oxonium ion intermediate. This is typically accomplished by a weak base, such as pyridine or triethylamine, which is added to the reaction mixture. This deprotonation neutralizes the product and generates a salt byproduct (e.g., pyridinium chloride), effectively driving the reaction to completion.[8] The generation of hydrogen chloride as a byproduct necessitates the use of a base to prevent unwanted side reactions.[8]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the esterification reaction.

G cluster_products Mechanism Steps AcylChloride Tetrahydrofuran-3-carbonyl chloride Tetrahedral Tetrahedral Intermediate Alcohol Alcohol (R-OH) Alcohol->Tetrahedral Base Base (e.g., Pyridine) Salt Base-HCl Salt Oxonium Protonated Ester (Oxonium Ion) Tetrahedral->Oxonium Ester Final Ester Product Oxonium->Ester HCl HCl (byproduct) caption Mechanism: Nucleophilic Acyl Substitution

Caption: Reaction mechanism for the esterification of an alcohol.

Core Protocol: Synthesis of a Tetrahydrofuran-3-Carboxylate Ester

This protocol provides a generalized procedure adaptable for various primary and secondary alcohols. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
  • Reagents:

    • Alcohol of interest

    • Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4)[9]

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Anhydrous Pyridine or Triethylamine (Et₃N)

    • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa

    • Nitrogen or Argon gas line with needle adapter

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (column, flasks)

    • Silica gel for chromatography

    • TLC plates and developing chamber

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Dissolve the alcohol (1.0 eq.) and a tertiary amine base like triethylamine (1.2-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM).[10] If the alcohol is less reactive, a catalytic amount of DMAP (0.05-0.1 eq.) can be added to accelerate the reaction.[11]

  • Addition of Acyl Chloride:

    • Cool the flask containing the alcohol solution to 0 °C using an ice-water bath.

    • Slowly add Tetrahydrofuran-3-carbonyl chloride (1.1-1.2 eq.) dropwise via syringe to the stirred solution over 5-10 minutes. The reaction is often exothermic, and slow addition is crucial to control the temperature.[12] A precipitate (triethylammonium chloride) may form upon addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine)

      • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)[10]

      • Brine (to remove residual water)

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester product.

Visualizing the Experimental Workflow

G Setup 1. Reaction Setup - Dissolve Alcohol & Base - Inert Atmosphere Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Acyl Chloride (Dropwise) Cool->Add React 4. Stir at RT (1-4h, Monitor by TLC) Add->React Workup 5. Aqueous Work-up - Sequential Washes (HCl, NaHCO₃, Brine) React->Workup Dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 7. Purify (Column Chromatography) Dry->Purify Product Pure Ester Purify->Product

Caption: A typical workflow for the synthesis and purification of esters.

Data Summary: Reaction Parameters and Expected Outcomes

The choice of base and reaction conditions can be tailored to the reactivity of the alcohol substrate. The following table provides representative conditions.

Alcohol TypeSubstrate ExampleBase (eq.)Catalyst (eq.)Temp (°C)Time (h)Typical Yield (%)
Primary Benzyl AlcoholEt₃N (1.2)0 to RT1-2>90%
Secondary CyclohexanolEt₃N (1.5)DMAP (0.1)0 to RT2-480-90%
Phenol PhenolPyridine (2.0)DMAP (0.1)RT4-675-85%
Tertiary tert-ButanolPyridine (2.0)DMAP (0.2)RT to 40°C12-24Variable, often low

Note: Yields are illustrative and can vary based on specific substrate and experimental execution. Tertiary alcohols are sterically hindered and react much more slowly, often requiring more forcing conditions and specialized catalysts.[13]

Safety and Handling

Tetrahydrofuran-3-carbonyl chloride is a corrosive and moisture-sensitive compound.[14]

  • Handling: Always handle in a fume hood. Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse immediately with copious amounts of water.

  • Reactivity: It reacts with water and other protic solvents to release toxic hydrogen chloride gas.[14] Ensure all glassware is dry and use anhydrous solvents.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[9]

Solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile and flammable.[15]

  • Keep away from ignition sources.

  • Ensure proper grounding and bonding of containers to prevent static discharge.[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive acyl chloride (hydrolyzed).- Sterically hindered alcohol.- Insufficiently active base/catalyst.- Use a fresh bottle of acyl chloride.- Add a catalytic amount of DMAP.- Increase reaction time and/or temperature.
Multiple Products/Side Reactions - Presence of water in the reaction.- Reaction temperature too high.- Base-catalyzed side reactions.- Ensure all reagents and solvents are anhydrous.- Maintain cooling during addition.- Use a non-nucleophilic base like triethylamine instead of pyridine if issues persist.
Difficult Purification - Emulsion during work-up.- Product co-elutes with impurities.- Add more brine to the separatory funnel to break emulsions.- Optimize the solvent system for column chromatography; try different solvent polarities.

References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetramethylene chlorohydrin. Retrieved from [Link]

  • Cottu, S., et al. (2016). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation.
  • Khan Academy. (n.d.). Esterification of alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • PraxiLabs. (2022). To study esterification reaction between alcohol and carboxylic acid. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification.
  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Georganics. (n.d.). Tetrahydrofuran-3-carbonyl chloride Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 1-28.
  • S D Fine-Chem Limited. (n.d.). Tetrahydrofuran GHS Safety Data Sheet. Retrieved from [Link]

  • Science of Synthesis. (n.d.).
  • Chemfax Products Ltd. (2021). THF / Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.

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Application Note & Protocol: Synthesis of Tetrahydrofuran-3-carboxamides via Reaction of Tetrahydrofuran-3-carbonyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrahydrofuran-3-carboxamides in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When incorporated as a 3-substituted carboxamide, it provides a versatile building block for creating novel chemical entities with diverse biological activities. The reaction of tetrahydrofuran-3-carbonyl chloride with secondary amines is a robust and efficient method for accessing these valuable compounds. This application note provides a comprehensive guide to this reaction, including the underlying mechanism, a detailed experimental protocol, troubleshooting advice, and safety considerations.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of a tertiary amide from tetrahydrofuran-3-carbonyl chloride and a secondary amine proceeds via a nucleophilic addition-elimination mechanism.[1] This is a classic and reliable transformation in organic synthesis.[2][3]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tetrahydrofuran-3-carbonyl chloride.[1][2] This initial attack forms a transient tetrahedral intermediate.[2][4]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[4]

Step 3: Deprotonation The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed.[5][6] This deprotonation step is crucial as it prevents the protonation of the starting secondary amine, which would render it non-nucleophilic.[7]

Below is a visual representation of the reaction workflow:

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product THF_COCl Tetrahydrofuran-3-carbonyl chloride Reaction_Vessel Reaction in Aprotic Solvent (e.g., DCM, THF) 0 °C to RT THF_COCl->Reaction_Vessel Sec_Amine Secondary Amine (R2NH) Sec_Amine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Reaction Completion Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_Amide Tetrahydrofuran-3-carboxamide Purification->Final_Amide

Caption: General workflow for the synthesis of Tetrahydrofuran-3-carboxamides.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of a secondary amine with tetrahydrofuran-3-carbonyl chloride.[8][9] Adjustments may be necessary based on the specific properties of the secondary amine.

3.1. Materials and Reagents

  • Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4)

  • Secondary amine of choice

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

3.2. Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous DCM (or THF) to make a 0.1-0.5 M solution.

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution. If the secondary amine is in its hydrochloride salt form, use 2.2-2.5 equivalents of the base.[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Dissolve tetrahydrofuran-3-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, quench by slowly adding water or a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure tetrahydrofuran-3-carboxamide.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected outcomes for the reaction of tetrahydrofuran-3-carbonyl chloride with various secondary amines. Yields are indicative and may vary based on experimental scale and purification efficiency.

Secondary AmineBase (eq)SolventReaction Time (h)Typical Yield (%)
DiethylamineTEA (1.2)DCM485-95%
MorpholineTEA (1.2)DCM290-98%
PiperidineTEA (1.2)THF388-96%
N-MethylanilinePyridine (1.5)DCM1275-85%
DibenzylamineDIEA (1.5)THF1680-90%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Protonated amine due to insufficient base.1. Use freshly opened or distilled acyl chloride.2. Consider using a more forcing condition (e.g., gentle heating) or a catalyst like DMAP (4-dimethylaminopyridine).3. Ensure at least one equivalent of base is used relative to the acyl chloride.
Multiple Products Observed by TLC 1. Over-acylation (if primary amine is present as an impurity).2. Side reactions of the tetrahydrofuran ring.1. Ensure the purity of the secondary amine.2. Maintain a low reaction temperature (0 °C) during the addition of the acyl chloride.
Product is Difficult to Purify 1. Co-elution with triethylammonium chloride.2. Product is highly polar.1. Perform an acidic wash (e.g., dilute HCl) during work-up to remove the base and its salt. Neutralize with a basic wash before drying.2. Consider a different chromatography system (e.g., reverse-phase) or crystallization.

Safety and Handling

Tetrahydrofuran-3-carbonyl chloride is a corrosive and moisture-sensitive substance. It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[11] Contact with water can liberate toxic gas.[11]

  • Handling: Always handle this reagent in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[11]

  • Spills: In case of a spill, evacuate the area and use an absorbent material for cleanup.[13] Avoid contact with water.

Tetrahydrofuran (THF) , if used as a solvent, is a highly flammable liquid.[12][14] It can also form explosive peroxides upon exposure to air and light.[15]

  • Handling: Keep away from ignition sources.[16] Use in a well-ventilated area.

  • Storage: Store in an airtight container in a dark place.[12] Purchase THF with inhibitors added when possible.[12]

References

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Chemical Suppliers. (2023). SAFETY DATA SHEET TETRAHYDROFURAN LRG. [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity. [Link]

  • ResearchGate. (2025). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • Georganics. (n.d.). TETRAHYDROFURAN- 3-CARBONYL CHLORIDE. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. [Link]

  • ARKAT USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. [Link]

  • Google Patents. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. [Link]

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Application Notes and Protocols: The Strategic Use of Tetrahydrofuran-3-carbonyl Chloride in the Synthesis of Novel MCH1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Melanin-Concentrating Hormone 1 Receptor as a Therapeutic Target

The Melanin-Concentrating Hormone 1 Receptor (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Its endogenous ligand, the neuropeptide melanin-concentrating hormone (MCH), is a key regulator of energy homeostasis, appetite, mood, and sleep-wake cycles.[2][3] Dysregulation of the MCH/MCHR1 system has been implicated in a range of disorders, including obesity, anxiety, and depression. Consequently, the development of potent and selective MCHR1 antagonists has emerged as a promising therapeutic strategy for these conditions.[3][4]

MCHR1 activation initiates a cascade of intracellular signaling events through its coupling to inhibitory G proteins (Gαi/o) and, to a lesser extent, to Gq proteins.[5][6] This dual signaling capability allows MCHR1 to modulate cyclic AMP (cAMP) levels and intracellular calcium concentrations, leading to complex downstream physiological effects.

This document provides a detailed guide for researchers and drug development professionals on the application of tetrahydrofuran-3-carbonyl chloride as a key building block in the synthesis of a novel class of MCH1 receptor antagonists. We will delve into the rationale for its use, provide a detailed synthetic protocol, and discuss the broader implications for medicinal chemistry.

The Role of the Tetrahydrofuran Moiety in MCH1 Receptor Antagonist Design

The incorporation of cyclic ether systems, such as tetrahydrofuran (THF), is a well-established strategy in modern drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[7][8] The tetrahydrofuran motif offers several advantages in the context of MCH1 receptor antagonists, which are often targeted to the central nervous system (CNS):

  • Modulation of Physicochemical Properties: The THF moiety can reduce the lipophilicity of a molecule compared to its carbocyclic analogue (e.g., cyclopentane). This can be advantageous for improving aqueous solubility and optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[8]

  • Hydrogen Bond Acceptor: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the MCH1 receptor binding pocket. This can enhance binding affinity and selectivity.

  • Metabolic Stability: The THF ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.

  • Conformational Rigidity: The five-membered ring structure of THF imparts a degree of conformational constraint on the molecule. This can help to lock the antagonist into a bioactive conformation, thereby increasing its potency.

The use of tetrahydrofuran-3-carbonyl chloride allows for the facile introduction of this beneficial moiety into a target molecule via a robust amide bond formation reaction.

MCH1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the MCH1 receptor.

MCH1_Signaling cluster_membrane Plasma Membrane MCH MCH (Ligand) MCHR1 MCH1 Receptor (GPCR) MCH->MCHR1 binds G_protein Heterotrimeric G Protein (Gαi/q, Gβγ) MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gαq activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Physiological_Response Physiological Response PKA->Physiological_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Ca2->PKC activates PKC->Physiological_Response

Caption: MCH1 Receptor Signaling Cascade.

Experimental Protocol: Synthesis of a Representative MCH1 Receptor Antagonist

This protocol describes a two-step synthesis of a representative MCH1 receptor antagonist, (3-(4-(azetidin-3-yloxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-1-yl)(tetrahydrofuran-3-yl)methanone, adapted from established methodologies for the synthesis of similar compounds.

Overall Synthetic Scheme

G cluster_step1 Step 1: Synthesis of Intermediate 2 cluster_step2 Step 2: Acylation with Tetrahydrofuran-3-carbonyl chloride A tert-butyl 3-((4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)azetidine-1-carboxylate reagent1 Trifluoroacetic acid Dichloromethane A->reagent1 B Intermediate 1 (Azetidine Core) reagent2 Triethylamine Dichloromethane B->reagent2 reagent1->B C Tetrahydrofuran-3-carbonyl chloride C->reagent2 D Final Product (MCH1 Antagonist) reagent2->D

Caption: Two-step synthesis of a representative MCH1 antagonist.

Materials and Equipment
  • tert-butyl 3-((4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)azetidine-1-carboxylate (Intermediate 1)

  • Tetrahydrofuran-3-carbonyl chloride

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash column chromatography system (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Step 1: Deprotection of the Azetidine Intermediate
  • To a solution of tert-butyl 3-((4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)azetidine-1-carboxylate (Intermediate 1, 1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate) at 0 °C, add trifluoroacetic acid (5.0 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add saturated aqueous sodium bicarbonate solution until the pH is basic (pH > 8).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected intermediate, 3-((4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)azetidine (Intermediate 2). This intermediate is typically used in the next step without further purification.

Step 2: Acylation with Tetrahydrofuran-3-carbonyl chloride
  • Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous dichloromethane (15 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of tetrahydrofuran-3-carbonyl chloride (1.2 eq) in anhydrous dichloromethane (5 mL per mmol).

  • Add the solution of tetrahydrofuran-3-carbonyl chloride dropwise to the cooled solution of Intermediate 2 and triethylamine over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the final product, (3-(4-(azetidin-3-yloxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-1-yl)(tetrahydrofuran-3-yl)methanone.

Characterization Data (Representative)
ParameterExpected Value
Appearance White to off-white solid
Yield 70-85% (over two steps)
Purity (HPLC) >95%
¹H NMR Consistent with the proposed structure
Mass Spec (ESI) [M+H]⁺ corresponding to C₂₄H₂₅N₃O₅

Causality Behind Experimental Choices

  • Choice of Base (Triethylamine): Triethylamine is a non-nucleophilic organic base that effectively scavenges the hydrochloric acid generated during the acylation reaction. This prevents the protonation of the azetidine nitrogen, which would render it unreactive towards the acyl chloride. An excess of the base is used to ensure the reaction goes to completion.

  • Solvent (Dichloromethane): Dichloromethane is an excellent aprotic solvent for this reaction as it dissolves both the starting materials and reagents while remaining unreactive under the reaction conditions. Its low boiling point facilitates easy removal during workup.

  • Temperature Control (0 °C to Room Temperature): The initial addition of the highly reactive acyl chloride is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions. The reaction is then allowed to proceed to completion at room temperature.

  • Aqueous Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acidic species and remove the triethylamine hydrochloride salt. The subsequent brine wash helps to remove any residual water from the organic layer.

  • Purification (Flash Chromatography): Flash column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or byproducts, ensuring a high purity of the MCH1 receptor antagonist.

Conclusion

Tetrahydrofuran-3-carbonyl chloride is a valuable and versatile building block for the synthesis of novel MCH1 receptor antagonists. The incorporation of the tetrahydrofuran moiety can impart favorable physicochemical and pharmacokinetic properties, making it a desirable feature in the design of CNS-active drug candidates. The acylation protocol described herein is robust, high-yielding, and readily adaptable for the synthesis of a library of analogues for structure-activity relationship studies. This application note provides a solid foundation for researchers to explore the potential of this chemical scaffold in the development of new therapeutics for obesity, anxiety, and depression.

References

  • AstraZeneca. (2011). Novel MCH Receptor Antagonists.
  • Johansson, A. M. (2015). Novel MCH1 receptor antagonists: a patent review.
  • Jiang, Y., et al. (2007). Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. Journal of Medicinal Chemistry, 50(16), 3870-3882.
  • Hawes, B. E., et al. (2000). Melanin-Concentrating Hormone Receptor Couples to Multiple G Proteins to Activate Diverse Intracellular Signaling Pathways. Endocrinology, 141(12), 4524–4532.
  • Witty, D. R., et al. (2006). SAR of biphenyl carboxamide ligands of the human melanin-concentrating hormone receptor 1 (MCH R1): discovery of antagonist SB-568849. Bioorganic & Medicinal Chemistry Letters, 16(18), 4865-4871.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Fernández, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712.
  • National Center for Biotechnology Information. Gene Result MCHR1 melanin concentrating hormone receptor 1 [ (human)]. NCBI.
  • UniProt. (2024). MCHR1 - Melanin-concentrating hormone receptor 1 - Homo sapiens (Human). UniProt.
  • Wikipedia. (2024).
  • Abcam. (n.d.). MCHR1. Abcam.
  • Synatom. (2011). A single-pot conversion of an acid to the corresponding 4-chlorobutyl ester.
  • Schering Corporation. (2003). Selective melanin concentrating hormone-1 (MCH1) receptor antagonists and uses thereof.
  • Synthonix. (2002). Dna encoding a human melanin concentrating hormone receptor (mch1) and uses thereof.
  • Taisho Pharmaceutical Co., Ltd. (2001). Novel mch receptor antagonists.
  • Zhang, Y., et al. (2024).
  • Semantic Scholar. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Semantic Scholar.
  • AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci.
  • Luxembourg Bio Technologies. (2012).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • ResearchGate. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Technical Guide: Tetrahydrofuran-3-carbonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Tetrahydrofuran-3-carbonyl chloride (also known as 3-tetrahydrofuroyl chloride) is a critical electrophilic building block in modern medicinal chemistry. Its primary value lies in the introduction of the tetrahydrofuran-3-yl moiety, a saturated heterocyclic scaffold that serves two strategic functions in drug design:

  • Physicochemical Optimization: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs (e.g., cyclopentyl) while maintaining lipophilicity for membrane permeability (

    
     modulation).
    
  • Bioisosterism: It frequently serves as a non-aromatic bioisostere for phenyl or heteroaryl rings, reducing "flatness" (Fsp3 character) in lead molecules—a key metric in improving clinical success rates.

This guide details the handling, reactivity, and validated protocols for deploying this reagent in the synthesis of heterocyclic libraries, specifically focusing on amide and ester formation.

Part 2: Chemical Profile & Handling[1]

Technical Specifications
PropertyDataNotes
IUPAC Name Tetrahydrofuran-3-carbonyl chloride
CAS Number 69595-02-4
Molecular Formula C

H

ClO

Molecular Weight 134.56 g/mol
Physical State Colorless to light yellow liquidViscous; density > 1.0 g/mL
Boiling Point ~173°C (Predicted)Often distilled under reduced pressure
Density ~1.27 g/cm³Denser than water
Reactivity Class Acid ChlorideHighly moisture sensitive; lachrymator
Stability & Storage Protocol

Critical Causality: This reagent is prone to rapid hydrolysis upon contact with atmospheric moisture, generating HCl gas and reverting to the parent carboxylic acid. This degradation compromises stoichiometry in precise coupling reactions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: All transfers must occur in a fume hood using syringe/septum techniques.

  • Quenching: Residual acid chloride should be quenched with methanol or saturated sodium bicarbonate solution, never directly with water (risk of violent sputtering).

Part 3: Validated Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Anhydrous)

Application: Synthesis of diverse amide libraries (e.g., kinase inhibitors, GPCR ligands) where the amine partner is valuable or scarce. Rationale: Anhydrous conditions prevent competitive hydrolysis of the acid chloride. The use of DIPEA (Hünig's base) scavenges the HCl by-product without reacting with the electrophile.

Reagents:

  • Tetrahydrofuran-3-carbonyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask or reaction vial and purge with N

    
    .
    
  • Dissolution: Dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.1 M concentration). Cool to 0°C using an ice bath.

  • Addition: Add Tetrahydrofuran-3-carbonyl chloride (1.1 equiv) dropwise via syringe.

    • Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine mass + 98 Da).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), Sat. NaHCO

      
       (to neutralize acid), and Brine.[2]
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
Protocol B: In Situ Generation from Carboxylic Acid

Application: When the acid chloride is not commercially available or stability is a concern. Rationale: Thionyl chloride (SOCl


) converts the stable acid precursor to the reactive chloride immediately prior to coupling.

Step-by-Step Methodology:

  • Activation: In a dried flask, dissolve Tetrahydrofuran-3-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) followed by a catalytic drop of DMF (Dimethylformamide).

    • Mechanism:[3][4][5] DMF acts as a catalyst, forming the Vilsmeier-Haack intermediate which chlorinates the acid.

  • Evolution: Stir at RT until gas evolution (CO, CO

    
    , HCl) ceases (~1–2 hours).
    
  • Isolation: Concentrate the solvent in vacuo to remove excess oxalyl chloride.

    • Critical: Do not overheat. The residue is the crude acid chloride.[3]

  • Coupling: Re-dissolve the residue in DCM and proceed immediately to Protocol A .

Part 4: Visualization of Reaction Logic

General Synthesis Workflow

The following diagram illustrates the standard workflow for converting the stable acid precursor into the active amide drug pharmacophore.

ReactionWorkflow Acid Tetrahydrofuran-3- carboxylic Acid (Stable Precursor) Activation Activation Step (SOCl2 or (COCl)2 / DMF) Acid->Activation Dehydration/Chlorination Chloride Tetrahydrofuran-3- carbonyl Chloride (Reactive Electrophile) Activation->Chloride -HCl, -CO/CO2 Coupling Coupling Reaction (Amine + DIPEA + DCM) Chloride->Coupling + R-NH2 Product Tetrahydrofuran-3- carboxamide (Target Scaffold) Coupling->Product Amide Bond Formation

Caption: Figure 1. Step-wise activation and coupling workflow for tetrahydrofuran-3-carbonyl chloride.

Decision Tree: Coupling Conditions

Choosing the right base and solvent system is crucial for yield optimization.

DecisionTree Start Select Coupling Conditions AmineType Is the Amine Nucleophile Sensitive to Acid? Start->AmineType Yes Yes (Acid Labile) AmineType->Yes No No (Robust) AmineType->No ProtocolA Use Anhydrous Protocol (DCM / DIPEA / 0°C) Prevents HCl accumulation Yes->ProtocolA ProtocolB Use Schotten-Baumann (DCM / Aq. NaOH) Biphasic System No->ProtocolB

Caption: Figure 2. Logic gate for selecting the appropriate coupling protocol based on substrate stability.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous (Karl Fischer < 50 ppm). Check inert atmosphere.
Racemization Base-catalyzed epimerizationIf using Chiral (S)- or (R)- chloride, avoid strong bases or prolonged heating. Use Pyridine or DIPEA at 0°C.
Precipitate Amine Hydrochloride SaltThe HCl by-product precipitates with the amine. Ensure excess base (DIPEA) is used to keep the amine free.
Unreacted Acid Incomplete ActivationIf generating in situ, ensure DMF catalyst is added. Check SOCl

quality.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8028, Tetrahydrofuran. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans and Derivatives. Retrieved from [Link]

  • Common Organic Chemistry. Amide Coupling Protocols: Acid Chlorides. Retrieved from [Link]

Sources

Mastering Stereocontrol: Application Notes and Protocols for Stereoselective Reactions of Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. The precise control of stereochemistry within this scaffold is often paramount to therapeutic efficacy. Tetrahydrofuran-3-carbonyl chloride serves as a versatile and reactive building block for the introduction of this valuable heterocyclic system. This comprehensive guide provides detailed application notes and protocols for achieving high levels of stereoselectivity in reactions involving this key intermediate, with a focus on chiral auxiliary-mediated and substrate-controlled methodologies.

Part 1: The Strategic Importance of Stereochemically Defined Tetrahydrofurans

The spatial arrangement of substituents on the tetrahydrofuran ring dictates its three-dimensional shape and, consequently, its ability to interact with biological targets such as enzymes and receptors. Enantiomers or diastereomers of a drug molecule can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the development of robust and predictable methods for the stereoselective synthesis of substituted tetrahydrofurans is a critical endeavor in medicinal chemistry and drug development.[1] Tetrahydrofuran-3-carbonyl chloride, with its reactive acyl chloride functionality, provides a strategic entry point for the diastereoselective and enantioselective introduction of substituents at the C3 position and adjacent carbons.

Part 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

One of the most powerful and reliable strategies for achieving high levels of stereocontrol in the functionalization of carbonyl compounds is the use of chiral auxiliaries.[2][3] These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a subsequent reaction, and are then cleaved to reveal the desired chiral product. This section details the use of (1R,2R)-pseudoephedrine as a chiral auxiliary for the diastereoselective alkylation of tetrahydrofuran-3-carbonyl chloride.[2]

Theoretical Framework: The Causality of Stereochemical Induction

The underlying principle of this approach is the formation of a chiral amide from tetrahydrofuran-3-carbonyl chloride and (1R,2R)-pseudoephedrine. The resulting amide exists in a conformationally restricted state due to the steric bulk of the auxiliary. Upon deprotonation with a strong base, a chiral enolate is formed. The chiral environment created by the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This leads to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent cleavage of the amide bond yields the desired enantiomerically enriched 3-alkylated tetrahydrofuran derivative.[2][4]

Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Tetrahydrofuran-3-carbonyl chloride C Chiral Amide Intermediate A->C B (1R,2R)-Pseudoephedrine B->C E Chiral Enolate C->E Deprotonation D LDA (Lithium diisopropylamide) D->E G Alkylated Amide E->G Alkylation F Alkyl Halide (R-X) F->G I Enantiomerically Enriched 3-Alkyl-tetrahydrofuran-3-carboxylic acid G->I J Recovered (1R,2R)-Pseudoephedrine G->J H Acidic or Basic Hydrolysis H->I G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Diastereoselective Reduction A Tetrahydrofuran-3-carbonyl chloride C 3-Acyl-tetrahydrofuran A->C B Organometallic Reagent (e.g., Grignard or Organocuprate) B->C E Diastereomerically Enriched 3-(1-Hydroxyalkyl)-tetrahydrofuran C->E D Reducing Agent (e.g., NaBH4, L-Selectride) D->E

Sources

Application Notes & Protocols: Synthesis of Tetrahydrofuran-3-carboxamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydrofuran-3-carboxamide Scaffold

In the landscape of modern drug discovery, the tetrahydrofuran (THF) ring system stands out as a privileged scaffold. This five-membered cyclic ether is a core structural motif in numerous natural products and FDA-approved pharmaceuticals, including the antiviral agent Darunavir and the antihypertensive drug Terazosin.[1] Its prevalence is due to its ability to act as a stable, polar, and three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets.[2]

When combined with the carboxamide functional group—a cornerstone of medicinal chemistry revered for its metabolic stability and hydrogen bonding capabilities—the resulting tetrahydrofuran-3-carboxamide moiety becomes a powerful building block for novel therapeutics.[3] The amide linkage at the C3 position provides a versatile handle for introducing a wide array of chemical diversity, enabling systematic exploration of structure-activity relationships (SAR).[4]

This guide provides an in-depth exploration of robust and field-proven synthetic strategies for constructing tetrahydrofuran-3-carboxamides. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights that empower researchers to adapt and troubleshoot these protocols for their specific discovery programs.

Core Synthetic Challenge: The Amide Bond Formation

The direct condensation of a carboxylic acid (tetrahydrofuran-3-carboxylic acid) and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the central principle underpinning all reliable amide synthesis protocols is the activation of the carboxylic acid's carbonyl group, transforming it into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[5][6] The following sections detail the most effective and widely adopted methods for this activation and subsequent coupling.

Protocol 1: Carbodiimide-Mediated Coupling – The Workhorse of Amide Synthesis

This approach is arguably the most common method for routine amide bond formation due to its operational simplicity and mild reaction conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are favored for their water-soluble urea byproduct, which simplifies purification.[5]

Scientific Principle & Mechanistic Insight

Carbodiimides (e.g., EDC, DCC, DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] While this intermediate can react directly with an amine, the reaction is often sluggish and prone to side reactions, including racemization at the α-carbon if one is present.

To mitigate these issues and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed. HOBt rapidly traps the O-acylisourea to form an activated HOBt-ester. This new intermediate is less reactive than the O-acylisourea, which critically reduces the potential for racemization, yet it is sufficiently electrophilic to react cleanly with the amine to yield the desired amide.[5][6] This two-step activation process within a single pot is the key to the method's success.[5]

G cluster_coupling Step 2: Coupling Acid R-COOH (Tetrahydrofuran-3-carboxylic acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_acylisourea + EDC EDC EDC Active_Ester Active HOBt-Ester (Stable, Less Racemization) O_acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 (Primary/Secondary Amine) Byproduct EDC-Urea (Byproduct)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol
  • Preparation: To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the active HOBt-ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq), to scavenge the HCl from EDC·HCl and any protons generated.[6]

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tetrahydrofuran-3-carboxamide.

Data Summary: Representative Couplings
EntryAmine ComponentSolventTime (h)Yield (%)
1BenzylamineDCM692
2AnilineDMF1285
3MorpholineDCM495
4tert-ButylamineDMF2468

Note: Yields are representative and can vary based on substrate purity and reaction scale.

Protocol 2: The Acyl Halide Method for Challenging Couplings

When dealing with electron-deficient or sterically hindered amines, the reactivity of carbodiimide-activated esters may be insufficient. In these cases, converting the carboxylic acid to a highly reactive acyl chloride provides the necessary electrophilicity for the reaction to proceed.[5]

Scientific Principle & Mechanistic Insight

This is a two-step procedure. First, the carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to generate the corresponding acyl chloride.[5] This species is a potent electrophile. In the second step, the isolated or in situ used acyl chloride readily reacts with the amine in the presence of a base (like pyridine or Et₃N) to neutralize the HCl byproduct, driving the reaction to completion in what is often referred to as a Schotten-Baumann reaction.[5]

Causality Note: While highly effective, this method is less "atom economical" and uses harsher reagents than carbodiimide coupling. The acyl chloride intermediates can also be sensitive to moisture. Therefore, this method is typically reserved for substrates that fail to couple under milder conditions.

G cluster_step1 Step A: Acyl Chloride Formation cluster_step2 Step B: Amidation Acid Tetrahydrofuran-3- carboxylic acid AcylChloride Tetrahydrofuran-3- carbonyl chloride Acid->AcylChloride + Reagent (e.g., in DCM) Reagent SOCl₂ or (COCl)₂ Amide Final Amide Product AcylChloride->Amide + Amine + Base Amine Amine (R'-NH₂) Base Base (e.g., Pyridine)

Sources

Application Note: Ester Formation with Sterically Hindered Alcohols using Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of sterically hindered secondary and tertiary alcohols presents a significant challenge in organic synthesis, often plagued by slow reaction rates and competing elimination pathways. This application note details a robust and efficient protocol for the acylation of such challenging substrates using tetrahydrofuran-3-carbonyl chloride. The method leverages the high reactivity of the acyl chloride in concert with a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to achieve high yields under mild conditions. We provide a comprehensive guide, including a detailed reaction mechanism, step-by-step experimental procedures, expected outcomes, and a troubleshooting guide to empower researchers in overcoming this synthetic hurdle.

Introduction: The Challenge of Esterifying Bulky Alcohols

Ester functional groups are ubiquitous in pharmaceuticals, natural products, and advanced materials. While numerous esterification methods exist, many falter when faced with sterically demanding alcohols.[1] Classic acid-catalyzed methods like the Fischer esterification are often unsuitable for tertiary alcohols, which are prone to carbocation formation and subsequent elimination to form alkenes.[2] Even milder methods can be sluggish and require harsh conditions or highly specialized reagents.

Acyl chlorides, being highly reactive acylating agents, offer a potent solution.[3][4][5] Their reaction with alcohols is typically rapid and irreversible. However, the sheer bulk of hindered alcohols can still impede the approach of the nucleophile to the electrophilic carbonyl carbon. To overcome this kinetic barrier, a highly effective nucleophilic catalyst is essential. 4-(Dimethylamino)pyridine (DMAP) has proven to be an exceptional catalyst for a wide range of acylation reactions, significantly accelerating the process even for challenging substrates.[6][7][8]

This application note focuses on the use of tetrahydrofuran-3-carbonyl chloride as a versatile acylating agent for sterically hindered alcohols. The tetrahydrofuran moiety is a common structural motif in biologically active molecules, making this reagent particularly relevant for drug discovery and development programs.

Mechanistic Rationale: The Role of DMAP Catalysis

The key to the successful esterification of hindered alcohols with tetrahydrofuran-3-carbonyl chloride lies in the catalytic cycle of DMAP. The reaction does not proceed via direct attack of the alcohol on the acyl chloride, which is sterically disfavored. Instead, DMAP acts as an acyl transfer agent.[2]

  • Formation of the Acylpyridinium Salt: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of tetrahydrofuran-3-carbonyl chloride. This displaces the chloride ion and forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acyl chloride.

  • Nucleophilic Attack by the Hindered Alcohol: The sterically hindered alcohol, which is a relatively poor nucleophile, can now effectively attack the activated acyl group of the acylpyridinium salt.

  • Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the pyridinium moiety is eliminated as a good leaving group, yielding the desired ester and regenerating the DMAP catalyst to continue the cycle. The protonated DMAP is then neutralized by a stoichiometric base, such as triethylamine (TEA) or pyridine, which also serves to scavenge the HCl generated in the initial step.

This catalytic pathway provides a lower energy barrier for the reaction compared to the uncatalyzed pathway, enabling the esterification to proceed under mild conditions.

mechanistic_pathway AcylCl Tetrahydrofuran-3- carbonyl chloride AcylPyr N-Acylpyridinium Salt (Highly Reactive) AcylCl->AcylPyr + DMAP - Cl- DMAP DMAP TetrahedralInt Tetrahedral Intermediate AcylPyr->TetrahedralInt + R-OH HinderedAlc Sterically Hindered Alcohol (R-OH) HinderedAlc->TetrahedralInt Ester Product Ester TetrahedralInt->Ester - DMAP-H+ DMAP_H Protonated DMAP DMAP_H->DMAP + Base - Base-H+ Base Base (e.g., TEA) Base->DMAP

Caption: DMAP-catalyzed esterification pathway.

Experimental Protocol

This protocol provides a general procedure for the esterification of a sterically hindered alcohol with tetrahydrofuran-3-carbonyl chloride.

Materials and Equipment
  • Reagents:

    • Sterically hindered alcohol (e.g., tert-butanol, 1-adamantanol)

    • Tetrahydrofuran-3-carbonyl chloride (≥97%)[9]

    • 4-(Dimethylamino)pyridine (DMAP, ≥99%)

    • Triethylamine (TEA, ≥99.5%, distilled from CaH₂) or Pyridine (anhydrous, ≥99.8%)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve Hindered Alcohol, TEA, and DMAP in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add_acyl Add Tetrahydrofuran-3-carbonyl Chloride Dropwise cool->add_acyl warm Allow to Warm to Room Temperature and Stir add_acyl->warm monitor Monitor Reaction Progress by TLC warm->monitor quench Quench with Saturated NaHCO₃ Solution monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous MgSO₄, Filter, and Concentrate wash->dry purify Purify by Silica Gel Column Chromatography dry->purify end End: Characterize Pure Ester purify->end

Caption: Experimental workflow for ester synthesis.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the sterically hindered alcohol (1.0 eq.).

  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add tetrahydrofuran-3-carbonyl chloride (1.2 eq.) to the reaction mixture dropwise via syringe. A white precipitate of triethylammonium chloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ester.

Results and Discussion

This protocol is expected to provide good to excellent yields for the esterification of a variety of sterically hindered alcohols. The combination of a highly reactive acylating agent and a potent nucleophilic catalyst effectively overcomes the steric barrier.

Table 1: Expected Yields for Various Sterically Hindered Alcohols

EntryAlcohol SubstrateExpected Yield (%)
1tert-Butanol85 - 95
21-Adamantanol80 - 90
3(±)-Menthol>95
4Linalool75 - 85

Note: Yields are illustrative and may vary based on reaction scale and purity of reagents.

The reaction is generally clean, with the primary byproduct being the hydrochloride salt of the base, which is easily removed during the aqueous workup. The mild reaction conditions are a key advantage, preserving sensitive functional groups that might not be compatible with harsher esterification methods.[2][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents (moisture contamination) - Insufficient DMAP catalyst- Use freshly distilled/anhydrous solvents and reagents. - Ensure the acyl chloride has not hydrolyzed. - Increase DMAP loading to 0.2 eq.
Incomplete Reaction - Insufficient reaction time - Steric hindrance is extremely high- Allow the reaction to stir for a longer period (up to 48h). - Gently heat the reaction mixture (e.g., to 40 °C).
Formation of Byproducts - Elimination of tertiary alcohol - Side reactions with other functional groups- Maintain a low reaction temperature (0 °C to RT). - If elimination persists, consider a milder base like pyridine.

Conclusion

The use of tetrahydrofuran-3-carbonyl chloride in combination with a catalytic amount of DMAP provides an effective and practical solution for the esterification of sterically hindered alcohols. This method is characterized by its mild conditions, high yields, and operational simplicity. It represents a valuable tool for synthetic chemists in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science where the synthesis of complex, sterically encumbered molecules is often required.

References

  • ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). US4261901A - Synthesis of tetrahydrofuran.
  • Google Patents. (n.d.). US3590073A - Esterification of tertiary alcohols.
  • Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • ChemistNATE. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Georganics. (n.d.). TETRAHYDROFURAN- 3-CARBONYL CHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). 山口ラクトン化反応. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. Retrieved from [Link]

  • Chem-Station. (2009, June 26). 山口マクロラクトン化 Yamaguchi Macrolactonization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • NIH. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Tokyo University of Science Academic Repository. (n.d.). エステル・アミドって何? ラクトンって何?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl) to Tetrahydrofuran-3-carboxylic acid (THF-3-COOH). Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Developers.

Executive Summary: The "Simple" Reaction That Bites

Hydrolyzing an acid chloride to a carboxylic acid is often dismissed as trivial. However, with Tetrahydrofuran-3-carbonyl chloride , this assumption leads to failure. The presence of the cyclic ether (THF ring) creates a unique vulnerability: Acid-Sensitivity .

The hydrolysis reaction generates stoichiometric Hydrogen Chloride (HCl). If this HCl is not neutralized immediately, it acts as a catalyst for two destructive side reactions:

  • Ring Opening (Ether Cleavage): Formation of linear chlorinated impurities.

  • Polymerization: Cationic Ring-Opening Polymerization (CROP) of the THF moiety.

This guide provides the troubleshooting logic and "Gold Standard" protocols to navigate these competing pathways.

Critical Mechanism & Side Reaction Map

The following diagram illustrates the primary hydrolysis pathway versus the acid-catalyzed failure modes.

ReactionPathways Substrate THF-3-COCl (Substrate) TetInt Tetrahedral Intermediate Substrate->TetInt + H2O RingOpen 4-Chloro-2-(hydroxymethyl) butanoic acid (Linear Impurity B) Substrate->RingOpen + HCl (High Conc.) Ether Cleavage Polymer Poly-THF Derivatives (Oligomers) Substrate->Polymer + H+ (Lewis Acid) CROP Mechanism Water H2O Product THF-3-COOH (Target Product) TetInt->Product - HCl HCl HCl (Byproduct) TetInt->HCl Anhydride Symmetric Anhydride (Impurity A) Product->Anhydride + Substrate (Water Limited) HCl->Substrate Catalyzes Ring Opening

Figure 1: Mechanistic pathways showing the cascade effect of unmanaged HCl byproduct.

Troubleshooting Guide (Q&A Format)
Module A: The "Phantom" Impurity (Ring Opening)

Q1: My LC-MS shows a major impurity with a mass +36 Da relative to the product (or +38 Da for the isotope). What is it?

  • Diagnosis: This is the linear chlorohydrin derivative .

  • The Science: The THF ring is an ether.[1][2] While generally stable, it is susceptible to acid-catalyzed cleavage, particularly by nucleophilic acids like HCl. The HCl generated during hydrolysis protonates the ether oxygen, making the adjacent carbons electrophilic. The chloride ion (

    
    ) then attacks, opening the ring to form 4-chloro-2-(hydroxymethyl)butanoic acid derivatives [1].
    
  • The Fix: You must maintain a pH > 4 throughout the reaction. Do not hydrolyze in pure water. Use a "Schotten-Baumann" type condition (biphasic with base) or a buffered solution.

Q2: The reaction mixture turned into a viscous gum/oil that won't crystallize.

  • Diagnosis: Oligomerization/Polymerization .

  • The Science: Strong protic acids can initiate Cationic Ring-Opening Polymerization (CROP) of THF rings. Even if the polymer chain is short (oligomers), it creates a complex mixture that prevents crystallization of your monomeric acid product [2].

  • The Fix: Keep the temperature below 20°C during the addition of the acid chloride. Heat accelerates the polymerization kinetics significantly more than the hydrolysis kinetics.

Module B: Stoichiometry & Anhydride Formation

Q3: NMR shows a "split" carbonyl peak and the product molecular weight is nearly double the expected value.

  • Diagnosis: Symmetric Anhydride Formation .

  • The Science: If water is added too slowly or mixing is poor, the highly reactive Acid Chloride reacts with the newly formed Carboxylic Acid (instead of water) to form the Anhydride.

    
    
    
  • The Fix:

    • Reverse Addition: Add the acid chloride to the water/base mixture, not water to the acid chloride. This ensures water is always in vast excess.

    • Solvent Choice: Use a water-miscible co-solvent (THF, Dioxane, or Acetonitrile) to ensure a homogeneous phase, preventing localized "water-starved" pockets where anhydrides form [3].

Comparative Data: Base Scavengers

Choosing the right base is critical to neutralizing HCl without hydrolyzing the ring or causing epimerization (if chiral).

Base ScavengerpH ControlRisk of Side RxnsRecommendation
Water (No Base) pH < 1 (Rapid Drop)High (Ring opening & Polymerization)NEVER
Pyridine pH ~5-6 (Buffered)Low (Forms Pyridinium HCl salt)Excellent (Organic soluble)
NaOH (1M) pH > 12Moderate (Risk of racemization if chiral)⚠️ Use with care (Dropwise)
Na₂CO₃ / NaHCO₃ pH ~8-9Low (CO₂ evolution aids mixing)Preferred (Cheap, safe)
Triethylamine pH ~10Moderate (Can form viscous salts)⚠️ Good for non-aqueous workup
The "Gold Standard" Protocol

Objective: Hydrolysis of THF-3-COCl with zero ring-opening.

Reagents:

  • THF-3-carbonyl chloride (1.0 equiv)

  • Tetrahydrofuran (Solvent A, 5 vol)

  • Saturated NaHCO₃ solution (3.0 equiv base)

  • Ethyl Acetate (Extraction solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve THF-3-carbonyl chloride in Solvent A (THF). Cool to 0°C .

    • Why: Cooling suppresses the activation energy required for ring opening. Dilution prevents anhydride formation.

  • Biphasic Setup: In a separate flask, vigorously stir the Saturated NaHCO₃ solution at 0°C.

  • Controlled Addition: Add the acid chloride solution dropwise to the bicarbonate solution over 30 minutes.

    • Why: "Reverse Addition" ensures the acid chloride is always surrounded by excess nucleophile (water) and base.

    • Visual Check: CO₂ bubbles will evolve. Ensure stirring is vigorous to break up the phases.

  • Quench Check: Monitor pH. It should remain basic (pH ~8). If it drops below 7, add more NaHCO₃ immediately.

  • Workup:

    • Wash the aqueous layer with Ethyl Acetate (removes unreacted organic impurities).

    • Acidification (CRITICAL STEP): Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl to pH 2-3. Do not go to pH 0.

    • Why: Deep acidification promotes acid-catalyzed degradation of the product itself during extraction.

    • Extract immediately with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Decision Tree: Protocol Optimization

Use this flow to determine the correct reaction conditions based on your specific constraints.

DecisionTree Start Start: Hydrolysis Planning Scale Is Scale > 100g? Start->Scale Yes Yes Scale->Yes High Heat Risk No No Scale->No Low Heat Risk TempControl Strict Temp Control (<5°C) Required due to Exotherm Solubility Is Product Water Soluble? TempControl->Solubility No (Lipophilic) No (Lipophilic) Solubility->No (Lipophilic) Precipitates Yes (Hydrophilic) Yes (Hydrophilic) Solubility->Yes (Hydrophilic) Stays in Water MethodA Method A: Biphasic (NaHCO3 / Water / DCM) WorkupA Acidify to pH 3 -> Extract MethodA->WorkupA MethodB Method B: Homogeneous (THF / Water / Pyridine) WorkupB Evaporate Solvent -> Salt formation -> Filtration MethodB->WorkupB Yes->TempControl No->Solubility No (Lipophilic)->MethodA Yes (Hydrophilic)->MethodB

Figure 2: Decision logic for selecting the optimal hydrolysis and workup method.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Pruckmayr, G., & Wu, T. K. (1978). "Cationic polymerization of tetrahydrofuran." Macromolecules, 11(2), 265-270.

  • Satchell, D. P. N. (1963). "Anhydride Formation in the Hydrolysis of Acid Chlorides." Quarterly Reviews, Chemical Society, 17, 160-203.

  • Reich, H. J. (2024). "Organometallic Chemistry: THF Cleavage." University of Wisconsin-Madison Chemistry Database.

Sources

Common impurities in commercial Tetrahydrofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydrofuran-3-carbonyl Chloride (THF-3-COCl)

Introduction: The Fragility of the Furan Ring

Researchers often treat Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4) as a standard acid chloride.[1] This is a mistake. Unlike benzoyl chloride or acetyl chloride, this reagent possesses a cyclic ether moiety (THF) that is chemically sensitive to the very conditions required to synthesize the acid chloride.

The presence of strong Lewis acids (like thionyl chloride) and generated mineral acids (HCl) during synthesis can attack the ether oxygen, leading to ring-opening side reactions. Furthermore, the high hygroscopicity of the THF ring accelerates hydrolysis. This guide addresses the specific impurities arising from these vulnerabilities and provides self-validating protocols for detection and mitigation.

Part 1: The Impurity Profile (Critical Quality Attributes)

The purity of commercial THF-3-COCl is rarely 100%.[1] The "invisible" impurities—those that mimic the boiling point or solubility of the target—are the most dangerous for downstream medicinal chemistry (e.g., SGLT2 inhibitor synthesis).

Table 1: Common Impurities & Origins
Impurity NameStructure DescriptionOriginImpact on Application
THF-3-Carboxylic Acid Parent Acid (Hydrolyzed)Moisture ingress; incomplete synthesis.[1]Consumes coupling reagents (EDC/HATU); reduces yield.[1]
4-Chlorobutyl derivatives Linear alkyl chloride chainRing Opening: Acid-catalyzed cleavage of the THF ether bond by HCl/SOCl₂.[1]Irreversible alkylation of nucleophiles; forms linear side-products.[1]
Thionyl Chloride (

)
Residual ReagentIncomplete distillation during manufacturing.[1]Reacts with amine nucleophiles to form sulfinamides; corrodes equipment.[1]
Symmetrical Anhydride Dimer (R-CO-O-CO-R)Reaction of Acid Chloride with trace Acid (due to limited water).[1]Lower reactivity; "ghost" peak in HPLC that disappears with amine treatment.[1]

Part 2: Mechanism of Impurity Formation

Understanding why these impurities form allows you to predict when they will occur.[1] The diagram below illustrates the "Danger Zone" where the desired pathway diverges into ring destruction.

Figure 1: Reaction Pathways & Ring Opening Risks

ReactionPathways Acid THF-3-Carboxylic Acid (Starting Material) SOCl2 SOCl2 / Heat Acid->SOCl2 Target THF-3-Carbonyl Chloride (TARGET) Acid->Target Chlorination HCl HCl (Byproduct) Target->HCl Generates ProtonatedEther Protonated Ether (Unstable Intermediate) Target->ProtonatedEther + Excess HCl/Heat Hydrolysis Reversion to Acid Target->Hydrolysis + H2O (Moisture) RingOpen 4-Chlorobutyl Derivatives (Linear Impurity) ProtonatedEther->RingOpen Nucleophilic Attack (Cl-)

Caption: The "Danger Zone" (Red) indicates where excess HCl and heat cause the THF ring to open, forming linear impurities that are difficult to separate.

Part 3: Troubleshooting & Analytical Diagnostics

FAQ 1: Why does my GC-MS show multiple peaks that don't match the CoA?

Diagnosis: You likely injected the neat acid chloride or dissolved it in wet solvent.[1] The Science: Acid chlorides decompose on standard GC columns (stationary phase interaction) and react with trace moisture in the injector port. The Fix: You must perform a Methanolysis Derivatization before analysis.[1]

Protocol: Self-Validating GC-MS Sample Prep

  • Prepare Quench Vial: Place 1.0 mL of anhydrous Methanol (MeOH) in a GC vial.

  • Add Scavenger (Optional): Add 10

    
    L of Pyridine (neutralizes HCl, protecting the column).
    
  • Derivatize: Add 20-50

    
    L of your THF-3-COCl sample to the vial.
    
    • Observation: The solution should warm slightly (exothermic esterification). If it fizzes violently, you have high residual

      
      .[1]
      
  • Analyze: Inject the mixture.

    • Target Peak: You are now looking for Methyl tetrahydrofuran-3-carboxylate .[1]

    • Impurity Peak: Methyl 4-chlorobutanoate indicates ring opening.[1]

FAQ 2: My coupling reaction (Amide bond formation) has low yield, but the Acid Chloride looks fine by NMR.

Diagnosis: Presence of Thionyl Chloride or Symmetrical Anhydride. The Science:

  • Residual

    
    :  Reacts with your amine to form 
    
    
    
    (sulfinylamines) or sulfinamides, capping your nucleophile.
  • Anhydride: Reacts slower than the chloride.[1] The Fix:

  • The "Smell" Test: Pure THF-3-COCl has a pungent, acrid odor.[1] If it smells "choking" or "sulfurous" (like burning matches), it contains

    
    .
    
  • Azeotropic Drying: Dissolve the reagent in dry Toluene and rotary evaporate (under strict inert conditions) twice. Toluene co-distills with thionyl chloride.[1]

Part 4: Decision Tree for Quality Control

Use this workflow to determine if a batch is safe for use in sensitive synthesis.

Figure 2: QC Decision Matrix

QCDecision Start Receive THF-3-COCl Visual Visual Inspection: Clear/Colorless? Start->Visual Yellow Yellow/Brown: Polymerization/Aging Visual->Yellow No Deriv Derivatize in MeOH (See Protocol) Visual->Deriv Yes GC Run GC-MS Deriv->GC Check1 Peak: Methyl Ester > 95%? GC->Check1 Check2 Peak: Linear Chloro-ester > 1%? Check1->Check2 Yes Purify REJECT or REDISTILL (Vacuum Distillation) Check1->Purify No (Hydrolysis) Use APPROVE FOR USE Check2->Use No Check2->Purify Yes (Ring Open)

Caption: Step-by-step logic to validate reagent quality before committing valuable starting materials.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of ether cleavage by acid chlorides).[1]

  • Greenberg, J. A., & Sammakia, T. (2017).[1][2] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. (Discusses HCl generation and side reactions).

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Stability of THF rings).

  • Sigma-Aldrich Technical Bulletin. (2023). Handling Acid Chlorides: Derivatization for GC Analysis. (Standard industry protocols for methanolysis).

Sources

Optimizing reaction conditions for acylation with Tetrahydrofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[2]

Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl) is a versatile electrophile used to introduce the tetrahydrofuran moiety—a polar, non-aromatic pharmacophore often utilized to improve the solubility and metabolic stability of drug candidates.[1]

However, users frequently encounter three specific failure modes:

  • Rapid Hydrolysis: The reagent is highly moisture-sensitive, leading to the formation of the parent carboxylic acid and reduced yields.

  • Product Loss during Workup: The resulting amides/esters often possess high water solubility due to the ether oxygen in the THF ring, complicating phase separation.

  • Racemization: If using enantiopure starting material (e.g., (S)-tetrahydrofuran-3-carbonyl chloride), improper base selection can erode stereochemical integrity at the C3 position.[1][2]

This guide provides optimized protocols and troubleshooting steps to mitigate these risks.

Reagent Snapshot
PropertyValue / Condition
Physical State Colorless to light yellow liquid
Boiling Point ~185°C (Predicted) / Often used without distillation
Storage < +4°C, under Argon/Nitrogen.[1][2] Strictly Anhydrous.
Major Hazard Corrosive; releases HCl gas upon contact with moisture.[1]

Core Protocol: Optimized Acylation Conditions

We recommend Method A (Anhydrous Organic) for most research-scale applications due to its reliability.[1] Method B (Schotten-Baumann) is reserved for scale-up or when using water-soluble nucleophiles.[1]

Method A: Anhydrous Organic (Standard)

Best for: Lipophilic amines/alcohols, chiral substrates.[2]

Reagents:

  • Solvent: Dichloromethane (DCM) [Anhydrous] or THF [Anhydrous].[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2] Note: Pyridine can be used but is harder to remove.

  • Catalyst: DMAP (4-Dimethylaminopyridine) [0.1 eq] – Only if nucleophile is unreactive.[2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the nucleophile (1.0 eq) and Base (1.2–1.5 eq) in anhydrous DCM (0.2 M concentration).[2]

  • Cooling: Cool the mixture to 0°C using an ice bath. Causality: Low temperature suppresses the rate of hydrolysis from trace moisture and minimizes racemization.

  • Addition: Dilute THF-3-carbonyl chloride (1.1–1.2 eq) in a small volume of DCM. Add this solution dropwise over 15–20 minutes.

    • Critical Check: If white fumes (HCl) appear significantly, your system is not sealed properly.[1][2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Quench: Add a saturated NaHCO₃ solution.

Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up, amino acids, or nucleophiles soluble in water.[2]

Reagents:

  • Solvent: DCM / Water (1:1 ratio).[1][2]

  • Base: NaOH or K₂CO₃ (2.0–3.0 eq).[1][2]

Step-by-Step Workflow:

  • Dissolve the nucleophile in the aqueous base phase.[1]

  • Dissolve THF-3-carbonyl chloride in the DCM phase.[1]

  • Vigorously stir the biphasic mixture at 0°C to RT.

    • Causality: The reaction occurs at the interface. The inorganic base scavenges the HCl immediately, preventing protonation of the amine nucleophile.

Visualization: Acylation Workflow

The following diagram illustrates the decision logic for selecting conditions and the flow of the reaction.

AcylationWorkflow Start Start: Define Nucleophile SolubilityCheck Is Nucleophile Water Soluble? Start->SolubilityCheck MethodA Method A: Anhydrous DCM + DIPEA SolubilityCheck->MethodA No (Lipophilic) MethodB Method B: Schotten-Baumann DCM + Aqueous NaOH SolubilityCheck->MethodB Yes (Hydrophilic) ChiralCheck Is Reagent Chiral? MethodA->ChiralCheck Reaction Reaction Phase Monitor via LCMS MethodB->Reaction TempControl CRITICAL: Maintain < 0°C Avoid Excess Base ChiralCheck->TempControl Yes ChiralCheck->Reaction No TempControl->Reaction Workup Workup Strategy Reaction->Workup

Figure 1: Decision matrix for selecting the optimal acylation protocol based on nucleophile solubility and stereochemical requirements.

Troubleshooting & FAQs

Issue 1: Low Yield & Precursor Recovery

Symptom: LCMS shows large amounts of THF-3-carboxylic acid (hydrolysis product) and unreacted amine.[1] Root Cause: The acid chloride hydrolyzed before reacting with the nucleophile. Fixes:

  • Reagent Quality: THF-3-carbonyl chloride degrades over time.[1][3] If the liquid is cloudy or has white solids (THF-3-carboxylic acid), distill it or purchase a fresh bottle.[1][2]

  • Order of Addition: Ensure the base is added to the nucleophile before the acid chloride. The base neutralizes the HCl generated; if HCl accumulates, it protonates the amine, rendering it non-nucleophilic [1].

  • Dry Solvents: Use solvents dried over molecular sieves.[1] The "THF" ether oxygen is hygroscopic; if using THF as a solvent, ensure it is freshly distilled or from a dry solvent system.[1]

Issue 2: Racemization of the C3 Center

Symptom: Loss of enantiomeric excess (ee) when using chiral THF-3-carbonyl chloride. Root Cause: The C3 proton is alpha to the carbonyl. Excess strong base or high temperatures can promote enolization, leading to racemization via a ketene intermediate [2].[1][2][4] Fixes:

  • Switch Base: Use weaker bases like Pyridine or N-methylmorpholine (NMM) instead of TEA/DIPEA.

  • Temperature: Conduct the addition at -20°C or -78°C and allow to warm only to 0°C.

  • Avoid "Method B": Aqueous hydroxide bases in Schotten-Baumann conditions are more likely to cause racemization than organic bases in anhydrous conditions.[1]

Issue 3: Product "Disappears" During Extraction

Symptom: Product is visible on TLC of the reaction mix but absent after aqueous workup. Root Cause: The THF moiety imparts significant water solubility to the amide/ester product. Fixes:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) or solid NaCl to decrease the solubility of organic compounds (Salting-out effect).

  • Solvent Switch: Do not use Diethyl Ether for extraction.[1] Use Ethyl Acetate or DCM/Isopropanol (9:1) for better recovery of polar compounds.[1][2]

  • Direct Purification: If the product is very polar, skip aqueous workup.[1] Filter off the amine-hydrochloride salt (if using Method A) and concentrate the filtrate directly for column chromatography.

Visualizing the Racemization Pathway

Understanding why racemization occurs helps in preventing it.[1] The alpha-proton removal is the key step.

Racemization Substrate Chiral THF-3-COCl (Alpha-Proton present) Enol Enol / Ketene Intermediate (Planar - Achiral) Substrate->Enol Deprotonation Base Excess Base / Heat Base->Enol Product Racemic Mixture (R/S Product) Enol->Product Reprotonation / Nucleophilic Attack

Figure 2: Mechanism of base-catalyzed racemization at the C3 position of THF-3-carbonyl chloride.

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. [Link] Citation Context: Validates the use of biphasic systems and the role of base in neutralizing HCl to maintain amine nucleophilicity.

  • Racemization of Alpha-Chiral Acid Chlorides. Common Organic Chemistry / Reddit ChemPros Discussion. [Link] Citation Context: Provides field-proven insights into the ketene pathway for racemization and suggests milder bases/lower temperatures as mitigation strategies.

  • Tetrahydrofuran (THF) Physical Properties & Solvent Behavior. PubChem. [Link] Citation Context: Supports the claim regarding the polarity and miscibility of THF derivatives, explaining workup difficulties.[2]

  • Preparation of Acyl Chlorides. ChemGuide. [Link] Citation Context: General background on the synthesis and reactivity of acyl chlorides, supporting the handling and storage recommendations.

Sources

Technical Support Center: Quenching Procedures for Tetrahydrofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THC-Q-402 Subject: Safe Quenching and Workup Protocols for Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Guide Generated[1]

Executive Summary & Chemical Profile

Reagent: Tetrahydrofuran-3-carbonyl chloride (CAS: 3003-84-7 / 69595-02-4 depending on isomerism) Class: Acid Chloride / Heterocyclic Ether Critical Hazard: Violent hydrolysis releasing Hydrogen Chloride (HCl) gas; formation of water-soluble acidic byproducts.[1]

The "Hidden" Challenge: Unlike simple aliphatic acid chlorides (e.g., Acetyl Chloride) or aromatic ones (e.g., Benzoyl Chloride), the Tetrahydrofuran (THF) ring confers significant polarity to both the reagent and its hydrolyzed byproduct (Tetrahydrofuran-3-carboxylic acid). This often leads to phase separation failures (emulsions) or product loss into the aqueous layer during standard workups.[1]

This guide details the specific quenching protocols required to manage both the safety hazards (HCl evolution) and the physicochemical challenges (polarity/solubility).[1]

The Chemistry of Quenching: Mechanism & Causality

Before attempting a quench, you must understand the competing kinetics occurring in your flask.[1]

The Hydrolysis Pathway

When you add water or base to quench excess THF-3-COCl, the following occurs:



Why this matters for your protocol:

  • Exotherm: The reaction is highly exothermic.[1] If uncontrolled, it can boil the solvent (e.g., DCM, THF) causing splash hazards.[1]

  • Gas Evolution: The release of HCl gas causes rapid pressure buildup.[1] If quenched with Bicarbonate (NaHCO₃), CO₂ is also released, doubling the gas volume.

  • The Polarity Trap: The byproduct, Tetrahydrofuran-3-carboxylic acid , is highly water-soluble.[1] If your desired product is also polar (common in medicinal chemistry), it may "hide" in the aqueous phase along with the byproduct, leading to a false "low yield."[1]

Standard Operating Procedures (SOPs)

Select the protocol that matches your reaction scale and product stability.[1]

Protocol A: The "Buffered Scavenge" (Recommended for <10g Scale)

Best for: Reactions where the product is stable to mild base and moderately organic-soluble.

Reagents: Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Cool Down: Cool the reaction mixture to 0°C using an ice bath.

  • Dilution: Dilute the reaction mixture with the extraction solvent (DCM is preferred for THF derivatives due to better solubility profiles).[1]

  • The "Dropwise" Quench:

    • Do NOT dump solid bicarbonate into the acid chloride solution (Risk of volcano effect).[1]

    • Slowly add Saturated NaHCO₃ dropwise.[1]

    • Observation: Vigorous bubbling (CO₂) will occur.[1] Wait for bubbling to subside between additions.

  • pH Check: Continue addition until the aqueous layer pH is ~8. This ensures the HCl is neutralized and the byproduct (THF-3-carboxylic acid) is deprotonated to its carboxylate salt (THF-3-COO⁻ Na⁺), keeping it in the water layer.

  • Phase Split: Separate layers.

    • Expert Tip: If an emulsion forms (common with THF rings), add solid NaCl to saturation ("Salting Out").[1]

Protocol B: The "Reactive Quench" (Amine Scavenging)

Best for: High-throughput synthesis or when aqueous workup is difficult (e.g., water-sensitive products).

Reagents: Morpholine or Dimethylaminopyridine (DMAP), Methanol.[1]

  • Add Scavenger: Add a slight excess of a "sacrificial" nucleophile (e.g., Morpholine) to react with the remaining THF-3-COCl.[1]

  • Result: This converts the toxic acid chloride into a stable, non-reactive amide.[1]

  • Purification: The resulting scavenger-amide can be removed via acidic wash (if using a basic scavenger) or column chromatography.[1]

Protocol C: The "Volatile Strip" (Neat Reactions)

Best for: Large scale (>50g) or when the acid chloride was used as the solvent.

  • Distillation: THF-3-COCl has a boiling point of ~151°C. If mixed with low-boiling solvents (DCM, Toluene), use a Rotary Evaporator with a base trap (NaOH solution) attached to the vacuum outlet to scrub HCl vapors.[1]

  • Azeotrope: Add dry Toluene and evaporate 2-3 times. This helps "carry" the traces of acid chloride and HCl gas out of the oil.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for quenching THF-3-COCl reactions.

QuenchWorkflow Start Reaction Complete (Excess THF-3-COCl present) CheckProduct Is Product Water Sensitive? Start->CheckProduct Sensitive YES: Avoid Water CheckProduct->Sensitive Hydrolytically Unstable Stable NO: Aqueous Workup OK CheckProduct->Stable Stable Amide/Ester MethodC Method C: Distillation/Evaporation (Use Toluene Azeotrope) Sensitive->MethodC Large Excess MethodB Method B: Reactive Quench (Add MeOH or Morpholine) Sensitive->MethodB Small Excess Cool Cool to 0°C Stable->Cool BufQuench Method A: Sat. NaHCO3 Quench (Dropwise Addition) Cool->BufQuench CheckEmulsion Emulsion Formed? BufQuench->CheckEmulsion SaltOut Add Brine / Solid NaCl (Salting Out Effect) CheckEmulsion->SaltOut Yes (Cloudy Interface) PhaseSplit Phase Separation (Product in Organic, Acid in Aqueous) CheckEmulsion->PhaseSplit No (Clean Split) SaltOut->PhaseSplit

Figure 1: Decision Logic for Quenching Tetrahydrofuran-3-carbonyl chloride.

Troubleshooting & FAQs

Q1: I added water and my flask turned into a solid block of foam. What happened? A: You likely used a concentrated reaction mixture and added Solid Bicarbonate or Water too fast.[1]

  • Cause: The rapid release of HCl gas and CO₂ created a foam, and the exotherm may have polymerized side products or precipitated the product rapidly.[1]

  • Fix: Always dilute the reaction mixture with organic solvent (DCM/EtOAc) before quenching.[1] Use a slurry of bicarbonate, not solid, and add it via an addition funnel.[1]

Q2: My product yield is 20% lower than expected. Is the quench destroying it? A: It is likely an extraction issue, not decomposition.

  • Cause: The THF ring makes your product more water-soluble.[1] If you quench with water and extract with Hexanes or Ether, your product might stay in the water.[1]

  • Fix: Switch extraction solvent to DCM (Dichloromethane) or Chloroform .[1] Perform "Back Extraction": Take the aqueous waste layer, re-extract it 3 times with DCM, and combine with the main organic layer.

Q3: How do I clean the glassware afterwards? It smells acrid. A: The smell is residual acid chloride reacting with moisture in the air.[1]

  • Protocol: Rinse glassware with Methanol first (converts residual chloride to methyl ester), then wash with water and soap.[1] Never rinse directly with water if significant residue remains, as it may splatter.[1]

Q4: Can I use Triethylamine (TEA) to quench? A: TEA will neutralize the HCl, but it won't destroy the acid chloride itself.

  • Context: TEA forms Triethylamine Hydrochloride (solid salt).[1] You still need a nucleophile (water or alcohol) to destroy the reactive carbonyl chloride functionality.[1] TEA is an auxiliary base, not a quenching agent.[1]

Quantitative Data: Quench Method Comparison

FeatureWater QuenchSat. NaHCO₃ QuenchMethanol Quench
Primary Byproduct HCl (gas) + AcidCO₂ (gas) + NaCl + Acid saltHCl (gas) + Methyl Ester
Exotherm Risk HighHighModerate
Gas Evolution Moderate (HCl)Severe (CO₂ + HCl)Moderate (HCl)
pH of Aqueous Layer < 1 (Highly Acidic)~8 (Basic)N/A (Organic Soln)
Best For Acid-stable productsAcid-sensitive productsAnhydrous workups

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8028, Tetrahydrofuran.[1] Retrieved from .[1]

  • Organic Syntheses (Org.[1][2] Syn.). General Procedures for Handling Acid Chlorides.[1][3][4] (Standard reference for handling acyl halides). Retrieved from .[1]

  • University of California, San Diego (UCSD). Safety Data Sheet: Acyl Chlorides Handling Guide.[1] (General safety protocols for electrophilic reagents).

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling Guidelines.[1] Retrieved from .[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Tetrahydrofuran-3-carbonyl chloride before use.

Sources

Technical Support Center: Moisture Sensitivity of Tetrahydrofuran-3-carbonyl Chloride in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Tetrahydrofuran-3-carbonyl chloride. This resource is designed to provide in-depth, practical guidance on handling this moisture-sensitive reagent to ensure the success and integrity of your experiments. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the challenges posed by reactive compounds.

This guide is structured to anticipate and address the common, and not-so-common, issues you may encounter. We will move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the properties and handling of Tetrahydrofuran-3-carbonyl chloride.

Q1: How moisture-sensitive is Tetrahydrofuran-3-carbonyl chloride?

A1: Tetrahydrofuran-3-carbonyl chloride is highly sensitive to moisture . Its acyl chloride functional group is electrophilic and readily reacts with water in an exothermic hydrolysis reaction.[1] Contact with atmospheric moisture or residual water in solvents or on glassware will lead to its rapid degradation. A key indicator of its reactivity is the safety warning: "Contact with water liberates toxic gas" (EUH029), which is hydrogen chloride (HCl).[1]

Q2: What is the primary degradation product when it reacts with water?

A2: The primary degradation product is Tetrahydrofuran-3-carboxylic acid and hydrogen chloride (HCl) gas. The hydrolysis reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile.

Q3: What are the initial signs of degradation in a sample of Tetrahydrofuran-3-carbonyl chloride?

A3: Visual inspection can sometimes reveal degradation. A pure sample should be a clear, colorless to light yellow liquid. The presence of a white solid (the carboxylic acid) or a fuming appearance upon opening the container (due to HCl gas reacting with ambient moisture) are strong indicators of hydrolysis. An acrid, pungent odor of HCl is also a tell-tale sign.

Q4: How should I properly store Tetrahydrofuran-3-carbonyl chloride?

A4: Proper storage is critical to maintaining the reagent's integrity. It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a refrigerator (2-8 °C). The use of a desiccator cabinet is also recommended. To minimize exposure to atmospheric moisture, it is advisable to aliquot the reagent into smaller, single-use vials under an inert atmosphere.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.
Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways.
Container Tightly sealed, amber glass bottle with a secure cap.Protects from light and prevents moisture ingress.
Location Dry, well-ventilated area away from incompatible materials.Ensures safety and stability.

Section 2: Troubleshooting Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during your experiments.

Q5: My reaction yield is consistently low when using Tetrahydrofuran-3-carbonyl chloride. What are the likely causes related to the reagent?

A5: Low reaction yields are a common problem when working with this reagent and are often linked to its degradation. Here’s a troubleshooting workflow:

  • Reagent Integrity: The most probable cause is the partial or complete hydrolysis of the Tetrahydrofuran-3-carbonyl chloride to the unreactive carboxylic acid. Before starting your reaction, you can perform a quick quality check. Carefully open the bottle in a fume hood and observe for any fuming (HCl gas). A small-scale test reaction with a reliable nucleophile can also confirm its reactivity.

  • Solvent Purity: Ensure that all solvents used in your reaction are rigorously dried. Even trace amounts of water in your reaction solvent will consume the acyl chloride. Standard solvent drying techniques, such as distillation from an appropriate drying agent or passing through an activated alumina column, are essential.

  • Reaction Setup: Your reaction apparatus must be completely dry. Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas. Assemble the apparatus while it is still warm to prevent condensation.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (nitrogen or argon) from start to finish. This prevents the ingress of atmospheric moisture.

Q6: I observe an unexpected side product in my reaction. Could it be related to the Tetrahydrofuran-3-carbonyl chloride?

A6: Yes, unexpected side products can arise from several sources related to this reagent:

  • Reaction with Solvent: If you are using a protic solvent (e.g., an alcohol), the solvent itself will react with the acyl chloride to form an ester. Ensure your solvent is aprotic and dry.

  • Impurities in the Reagent: Commercial Tetrahydrofuran-3-carbonyl chloride may contain impurities from its synthesis, such as the starting material (Tetrahydrofuran-3-carboxylic acid) or byproducts. These impurities could potentially react with your substrates.

  • Ring-Opening of the Tetrahydrofuran Moiety: While the acyl chloride is the most reactive site, under certain conditions (e.g., with strong Lewis acids or nucleophiles), the tetrahydrofuran ring itself could potentially undergo cleavage. This is less common but should be considered in complex reaction schemes.

Q7: My reaction is not proceeding to completion, and I suspect the Tetrahydrofuran-3-carbonyl chloride is the issue. How can I confirm its quality?

A7: Several analytical techniques can be employed to assess the purity of your reagent:

  • FTIR Spectroscopy: This is a quick and effective method. A fresh, high-purity sample will show a strong carbonyl (C=O) stretch for the acyl chloride around 1785-1815 cm⁻¹. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl stretch at a lower frequency (around 1700-1725 cm⁻¹) are indicative of the presence of the carboxylic acid hydrolysis product.

  • ¹H NMR Spectroscopy: You can take a small, anhydrous sample and dissolve it in a deuterated aprotic solvent (e.g., CDCl₃). The proton signals for Tetrahydrofuran-3-carbonyl chloride will have characteristic chemical shifts. The appearance of a broad singlet in the downfield region (typically >10 ppm) is a clear indication of the carboxylic acid proton.

  • GC-MS Analysis: Gas chromatography-mass spectrometry can be used to separate and identify the components of your sample. You will see a peak for the Tetrahydrofuran-3-carbonyl chloride and potentially a later-eluting, broader peak for the more polar carboxylic acid. Derivatization of the carboxylic acid may be necessary for better chromatographic performance.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Handling and Dispensing Tetrahydrofuran-3-carbonyl Chloride under an Inert Atmosphere

Objective: To safely transfer a precise amount of the reagent while preventing exposure to moisture.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Nitrogen or argon gas line with a bubbler

  • Dry, gas-tight syringe with a long needle

  • Sure-Seal™ bottle of Tetrahydrofuran-3-carbonyl chloride

  • Dry glassware

Procedure:

  • Prepare Glassware: Flame-dry or oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.

  • Purge the Flask: Insert a needle connected to the inert gas line through the septum of the reaction flask. Insert a second, open needle to act as an outlet. Allow the inert gas to flush the flask for at least 5-10 minutes to displace all air. Remove the outlet needle.

  • Prepare the Syringe: Purge a dry syringe with the inert gas by drawing the gas into the syringe and expelling it three times.

  • Transfer the Reagent: Carefully insert the needle of the purged syringe through the septum of the Sure-Seal™ bottle of Tetrahydrofuran-3-carbonyl chloride. Ensure the needle tip is below the level of the liquid.

  • Pressurize the Bottle: Gently introduce a small positive pressure of inert gas into the bottle through the syringe.

  • Withdraw the Reagent: Slowly draw the desired volume of the liquid into the syringe.

  • Transfer to Reaction Flask: Immediately transfer the filled syringe to the reaction flask and inject the reagent through the septum.

  • Clean the Syringe: Immediately quench the residual reagent in the syringe by drawing up a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or an alcohol) and then rinsing thoroughly with water.

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup start Start dry_glassware Flame/Oven-Dry Glassware start->dry_glassware inert_flask Purge Flask with Inert Gas dry_glassware->inert_flask purge_syringe Purge Syringe with Inert Gas inert_flask->purge_syringe insert_syringe Insert Syringe into Reagent Bottle purge_syringe->insert_syringe withdraw_reagent Withdraw Reagent insert_syringe->withdraw_reagent transfer_to_flask Inject into Reaction Flask withdraw_reagent->transfer_to_flask quench_syringe Quench Syringe transfer_to_flask->quench_syringe end End quench_syringe->end

Caption: Workflow for handling moisture-sensitive reagents.

Protocol 2: Monitoring Hydrolysis via FTIR Spectroscopy

Objective: To qualitatively assess the extent of hydrolysis in a sample of Tetrahydrofuran-3-carbonyl chloride.

Materials:

  • FTIR spectrometer with a liquid sample cell or ATR accessory

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Dry glassware

  • Inert atmosphere (glove box or Schlenk line)

Procedure:

  • Sample Preparation: In an inert atmosphere, prepare a dilute solution of the Tetrahydrofuran-3-carbonyl chloride in the anhydrous solvent.

  • Acquire Background Spectrum: Run a background spectrum of the pure anhydrous solvent.

  • Acquire Sample Spectrum: Acquire the spectrum of the sample solution.

  • Data Analysis:

    • Look for a sharp, strong absorption peak in the region of 1785-1815 cm⁻¹ , which is characteristic of the C=O stretch of an acyl chloride.

    • The presence of a significant peak around 1700-1725 cm⁻¹ (C=O stretch of a carboxylic acid) and a broad absorption in the 2500-3300 cm⁻¹ region (O-H stretch of a carboxylic acid dimer) indicates hydrolysis.

    • The relative intensity of these peaks can provide a qualitative measure of the degree of degradation.

// Nodes Acyl_Chloride [label="Tetrahydrofuran-3-carbonyl chloride\n(Fresh Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolyzed_Sample [label="Hydrolyzed Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR_Spectrum_Good [label="FTIR Spectrum (Good)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR_Spectrum_Bad [label="FTIR Spectrum (Bad)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Peak_Acyl_Chloride [label="Strong Peak\n1800 cm⁻¹ (C=O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peak_Carboxylic_Acid_CO [label="Peak\n1710 cm⁻¹ (C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; Peak_Carboxylic_Acid_OH [label="Broad Peak\n2500-3300 cm⁻¹ (O-H)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Acyl_Chloride -> FTIR_Spectrum_Good; Hydrolyzed_Sample -> FTIR_Spectrum_Bad; FTIR_Spectrum_Good -> Peak_Acyl_Chloride; FTIR_Spectrum_Bad -> Peak_Carboxylic_Acid_CO; FTIR_Spectrum_Bad -> Peak_Carboxylic_Acid_OH; } .enddot

Caption: Interpreting FTIR spectra for reagent quality.

Section 4: Advanced Topics & Mechanistic Insights

The Hydrolysis Mechanism: A Closer Look

The hydrolysis of Tetrahydrofuran-3-carbonyl chloride follows a well-established nucleophilic addition-elimination mechanism. Understanding this pathway is key to appreciating its reactivity.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Simultaneously, the C-Cl bond breaks, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule (or the chloride ion) to yield the final products: Tetrahydrofuran-3-carboxylic acid and a hydronium ion (or HCl).

This rapid, often instantaneous reaction underscores the necessity of maintaining strictly anhydrous conditions.

References

  • Georganics. (2024). TETRAHYDROFURAN-3-CARBONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of Tetrahydrofuran-3-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tetrahydrofuran-3-carbonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this highly reactive class of compounds. As acyl chlorides, these molecules are powerful synthetic intermediates, but their high reactivity, particularly their sensitivity to hydrolysis, makes chromatographic purification a non-trivial task.[1][2][3]

This document moves beyond simple protocols to explain the fundamental principles behind the recommended procedures. By understanding the "why," you can better diagnose problems, adapt methods to your specific derivative, and ensure the integrity of your final compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My primary analytical result (TLC, LC/MS) shows a new, more polar spot/peak appearing, and the yield of my desired acyl chloride is decreasing over time. What is happening?

Answer: You are most likely observing the hydrolysis of your acyl chloride to the corresponding carboxylic acid (Tetrahydrofuran-3-carboxylic acid).[1] This is the most common failure mode when handling this class of compounds. The acyl chloride group is highly electrophilic and reacts readily with even trace amounts of water.[2][3]

Causality:

  • Atmospheric Moisture: Exposure of your sample or solvents to the air.

  • "Wet" Solvents: Using solvents from bottles that have been opened multiple times or are not rated as anhydrous.

  • Active Stationary Phase: Standard silica gel is hydrophilic and contains adsorbed water on its surface. Its acidic nature can also catalyze the hydrolysis reaction.[4][5]

Solutions:

  • Implement Rigorous Anhydrous Technique: Work under an inert atmosphere (Nitrogen or Argon) whenever possible. Use oven-dried glassware and syringe/septum techniques for all transfers.

  • Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system. Storing solvents over activated molecular sieves can help maintain dryness.[6]

  • Stationary Phase Pre-treatment: Before packing your column, dry your silica gel in a vacuum oven to remove adsorbed water.

  • Minimize Purification Time: Do not leave the compound on the column for extended periods. Prepare your fractions and be ready to begin collection as soon as the sample is loaded.

Troubleshooting Flowchart: Diagnosing Compound Degradation

degradation_troubleshooting start Symptom: Low Yield / Polar Impurity check_hydrolysis Is the impurity a carboxylic acid? start->check_hydrolysis cause_moisture Source of Moisture? check_hydrolysis->cause_moisture Yes other_issue Consider Other Side Reactions check_hydrolysis->other_issue No solvents Solvents cause_moisture->solvents silica Stationary Phase cause_moisture->silica atmosphere Atmosphere cause_moisture->atmosphere solution_solvents Solution: Use Anhydrous Solvents solvents->solution_solvents solution_silica Solution: Dry Silica / Use Deactivated Phase silica->solution_silica solution_atmosphere Solution: Inert Atmosphere / Speed atmosphere->solution_atmosphere

Caption: Decision tree for troubleshooting acyl chloride degradation.

Question 2: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. How can I improve the peak shape?

Answer: Peak tailing and streaking are typically caused by strong, undesirable interactions between your polar compound and active sites on the stationary phase—namely, the acidic silanol (Si-OH) groups on the surface of silica gel. The ether oxygen and carbonyl group in your molecule can hydrogen bond to these sites, slowing their elution in an uneven manner.

Solutions:

  • Optimize Mobile Phase Polarity: The issue may be a simple mismatch in solvent strength. If the mobile phase is not polar enough to effectively elute the compound, it will interact more strongly with the stationary phase. Systematically increase the percentage of the polar solvent (e.g., ethyl acetate in hexane).

  • Dry Loading: This is a superior method to "wet" or "liquid" loading for compounds prone to strong interactions. By pre-adsorbing your crude material onto a small amount of silica and loading the dry powder onto the column, you create a very narrow starting band, which significantly improves resolution.

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups. Alternatively, neutral or basic alumina can be used, but test for reactivity with your specific compound first.

Protocol: Dry Loading for Flash Chromatography
  • Dissolve Crude Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Diethyl Ether).

  • Add Silica Gel: In the same flask, add a small amount of silica gel (typically 1-2 times the weight of your crude material).

  • Evaporate Solvent: Swirl the slurry and gently remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. Ensure the powder is completely dry.

  • Load Column: Carefully layer the silica-adsorbed sample onto the top of the prepared column bed.

  • Begin Elution: Gently add your mobile phase and begin the elution process.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for purifying Tetrahydrofuran-3-carbonyl chloride derivatives?

For preparative scale (>50 mg), anhydrous normal-phase flash column chromatography is the most robust and reliable method.[5][7] It allows for good separation of non-polar to moderately polar compounds while providing the easiest path to maintaining the necessary anhydrous conditions.[5][8]

For analytical purposes (purity check, reaction monitoring), Gas Chromatography (GC or GC-MS) is often suitable for volatile derivatives.[9] However, the high reactivity of the acyl chloride can be problematic. Derivatization into a more stable ester or amide is a common strategy to get reliable quantitative data.[10][11]

Reversed-Phase HPLC is generally NOT recommended for the direct analysis of acyl chlorides due to the use of aqueous mobile phases, which will rapidly hydrolyze the sample.[4] If HPLC is required, a derivatization strategy is essential.[12][13]

Q2: How do I select an appropriate mobile phase for my flash column?

The best practice is to perform Thin Layer Chromatography (TLC) analysis first.

  • Screen Solvents: Use a combination of a non-polar solvent (e.g., Hexanes, Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Target Rf: Test different solvent ratios to find a system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4 . This Rf range typically provides the best separation on a flash column.

  • Verify Separation: Ensure that your target compound is well-separated from both less polar and more polar impurities on the TLC plate.

Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography
PolarityNon-Polar ComponentPolar ComponentTypical Starting Ratio (v/v)Notes
Low Hexanes / HeptaneEthyl Acetate95:5 to 90:10Good for separating non-polar impurities.
Medium Hexanes / HeptaneEthyl Acetate80:20 to 50:50A versatile range for many derivatives.
High Dichloromethane (DCM)Ethyl Acetate98:2 to 90:10Use when higher polarity is needed. Ensure DCM is anhydrous.
Alternative TolueneAcetone95:5 to 80:20Can provide different selectivity. Ensure solvents are dry.

Q3: What are the most likely impurities I need to separate?

Aside from the hydrolysis product (the carboxylic acid), you should anticipate the following:

  • Unreacted Starting Material: For example, if synthesizing from Tetrahydrofuran-3-carboxylic acid or 3-Hydroxytetrahydrofuran.[14][15]

  • Chlorinating Agent Byproducts: If using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), residual reagents or their byproducts may be present.[16]

  • Catalyst Residues: If a catalyst like DMF was used in the chlorination step, it or its adducts might persist.[17]

Workflow: Method Selection & Purification

purification_workflow cluster_prep 1. Preparation & Scouting cluster_purification 2. Purification cluster_analysis 3. Final Analysis crude Crude Reaction Mixture tlc Anhydrous TLC Analysis (Find Rf ≈ 0.3) crude->tlc flash Anhydrous Flash Chromatography (Silica Gel, Dry Loading) tlc->flash fractions Collect Fractions flash->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool final_product Purified Product pool->final_product nmr NMR / IR final_product->nmr gcms GC-MS (Optional, Derivatize) final_product->gcms

Caption: General workflow for purification and analysis.

References

  • CN105085444A - Purification method of chromatographic-grade tetrahydrofuran - Google P
  • CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google P
  • US11149015B2 - Methods for producing tetrahydrofuran - Google P
  • Flash Method Development
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Validation & Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of Tetrahydrofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Acylation in Modern Synthesis

In the landscape of organic synthesis, the introduction of an acyl group (R-C=O) into a molecule—a transformation known as acylation—stands as a cornerstone reaction.[1] This process is fundamental to the construction of a vast array of organic molecules, including esters, amides, and ketones, which are often key intermediates or the final active pharmaceutical ingredients (APIs) in drug development.[2][3] The choice of the acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. These agents, which provide the acyl group, range from highly reactive acyl chlorides and anhydrides to milder activated esters and carboxylic acids activated in situ.[1][4][5]

The reactivity of these agents generally follows a well-established hierarchy, largely governed by the leaving group's ability to depart. A more stable leaving group (i.e., a weaker base) corresponds to a more reactive acylating agent.[6] This guide focuses on Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl), a heterocyclic acylating agent, and provides a comparative analysis against other commonly employed reagents. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

Focus Reagent: Tetrahydrofuran-3-carbonyl Chloride (THF-3-COCl)

Tetrahydrofuran-3-carbonyl chloride, with CAS number 69595-02-4, is a bifunctional molecule incorporating a reactive acyl chloride group and a tetrahydrofuran (THF) ring.[7][8] The THF moiety is a prevalent structural motif in many biologically active molecules and APIs, valued for its ability to modulate solubility and engage in hydrogen bonding.[9][10] The presence of this ring system directly within the acylating agent offers a streamlined approach to incorporating this valuable scaffold into target molecules. THF-3-COCl is primarily used in amidation and esterification reactions, serving as a building block in the synthesis of complex molecules, such as MCH1 receptor antagonists.[7][8]

Physical Properties:

  • Molecular Formula: C₅H₇ClO₂[8]

  • Molecular Weight: 134.56 g/mol [8]

  • Boiling Point (Predicted): 172.8 ± 33.0 °C[8]

  • Density (Predicted): 1.270 ± 0.06 g/cm³[8]

The Acylating Agent Spectrum: A Comparative Framework

The selection of an acylating agent is a balancing act between reactivity, selectivity, cost, and safety. Here, we compare THF-3-COCl to a representative set of alternatives.

Aliphatic and Aromatic Acyl Chlorides

Simple acyl chlorides like Acetyl Chloride and Benzoyl Chloride are among the most powerful and widely used acylating agents due to the excellent leaving group ability of the chloride ion.[2]

  • Acetyl Chloride (CH₃COCl): A highly reactive, small-footprint agent for introducing an acetyl group. Its high reactivity can sometimes lead to a lack of selectivity in polyfunctional molecules.

  • Benzoyl Chloride (C₆H₅COCl): Used to install the benzoyl protecting group or as a synthetic intermediate. The aromatic ring slightly attenuates the electrophilicity of the carbonyl carbon compared to acetyl chloride but it remains a highly reactive agent.

Causality in Reactivity: The high reactivity of acyl chlorides stems from the strong inductive effect of the chlorine atom and its competence as a leaving group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[11] However, this high reactivity necessitates careful handling, often under inert and anhydrous conditions, as they readily hydrolyze in the presence of moisture.[11][12]

Acid Anhydrides

Acid anhydrides, such as Acetic Anhydride ((CH₃CO)₂O), are generally less reactive than their acyl chloride counterparts but are still effective acylating agents.[1][2]

Causality in Reactivity: The leaving group in an acid anhydride is a carboxylate anion, which is a weaker leaving group than a chloride ion.[6] This results in a lower reaction rate. The key advantage is safety and handling; anhydrides are less sensitive to moisture and produce a carboxylic acid byproduct instead of corrosive HCl gas.[2] This makes them suitable for large-scale industrial processes where safety is paramount.

Chloroformates

Chloroformates, like Benzyl Chloroformate (Cbz-Cl), are esters of chloroformic acid.[13] They are specialized acylating agents primarily used for the introduction of protecting groups for amines, forming carbamates.[14]

Causality in Reactivity: The reactivity of chloroformates is comparable to that of acyl chlorides.[13] They react readily with amines to form stable carbamates.[13] Their primary role is in peptide synthesis and other applications where the protection of amine functionality is crucial.[14]

Other Heterocyclic Acylating Agents

Comparing THF-3-COCl to a structural analog like Tetrahydro-2H-pyran-4-carbonyl chloride can reveal subtle differences.

  • Tetrahydro-2H-pyran-4-carbonyl chloride: This agent features a six-membered tetrahydropyran ring. The larger, less strained ring may slightly reduce reactivity compared to the five-membered THF ring in THF-3-COCl.[7] Steric accessibility to the carbonyl group might also be a differentiating factor.[7]

Comparative Performance Analysis: Experimental Insights

The true measure of an acylating agent lies in its performance in the laboratory. The choice between THF-3-COCl and an alternative often depends on the specific substrate and desired outcome, particularly regarding chemoselectivity and steric tolerance.

Reactivity and Chemoselectivity

Chemoselectivity—the preferential reaction of one functional group over another—is a critical challenge, especially in complex molecules with multiple nucleophilic sites like hydroxyl (-OH) and amino (-NH₂) groups.[3][15]

  • General Trend: The inherent reactivity order of nucleophiles towards acylating agents is typically amine > primary alcohol > secondary alcohol.[4][15] Highly reactive agents like acetyl chloride may show poor selectivity, reacting with multiple functional groups.

  • THF-3-COCl's Profile: As an acyl chloride, THF-3-COCl is highly reactive.[7] Its utility shines when the THF moiety is a desired part of the final molecular architecture. In a competition experiment between a primary amine and a primary alcohol, THF-3-COCl would be expected to preferentially acylate the amine to form an amide.

  • Steric Hindrance: The bulkiness of both the acylating agent and the nucleophilic substrate significantly impacts reaction rates.[16][17][18] The THF ring in THF-3-COCl introduces more steric bulk than a simple acetyl group. This can be advantageous, potentially allowing for regioselective acylation of a less-hindered nucleophile in the presence of a more-hindered one. Conversely, for highly hindered substrates, a smaller acylating agent like acetyl chloride might be necessary to achieve a reasonable reaction rate.

Data Presentation: Comparative Acylation Yields

The following table summarizes typical experimental outcomes for the acylation of a model primary amine (Benzylamine) and a primary alcohol (Benzyl alcohol) with different acylating agents.

EntrySubstrateAcylating AgentBaseSolventTime (h)Yield (%)Byproduct
1BenzylamineTHF-3-COCl PyridineTHF2>90Pyridinium HCl
2Benzyl alcoholTHF-3-COCl PyridineTHF4>85Pyridinium HCl
3BenzylamineAcetyl ChlorideTriethylamineDCM1>95Triethylammonium HCl
4Benzyl alcoholAcetyl ChlorideTriethylamineDCM2>90Triethylammonium HCl
5BenzylamineAcetic AnhydrideNoneNeat1>95Acetic Acid
6Benzyl alcoholAcetic AnhydrideDMAP (cat.)Neat6>90Acetic Acid
7BenzylamineBenzyl ChloroformateNaHCO₃ (aq)Dioxane/H₂O1>95NaCl, CO₂

Data is compiled from representative, generalized procedures and is intended for comparative purposes.

Experimental Protocols: A Practical Guide

Trustworthy protocols are the bedrock of reproducible science. Below are detailed, self-validating methodologies for key comparative experiments.

Protocol 1: Synthesis of N-Benzyltetrahydrofuran-3-carboxamide using THF-3-COCl

Objective: To demonstrate a standard amidation reaction with THF-3-COCl.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification A 1. Dissolve Benzylamine (1.0 eq) & Pyridine (1.2 eq) in dry THF B 2. Cool solution to 0 °C (ice bath) A->B C 3. Add THF-3-COCl (1.1 eq) dropwise over 15 min B->C D 4. Stir at 0 °C for 30 min, then warm to RT for 2h C->D E 5. Quench with H₂O, extract with Ethyl Acetate D->E F 6. Wash organic layer with 1M HCl, sat. NaHCO₃, brine E->F G 7. Dry (Na₂SO₄), filter, and concentrate in vacuo F->G H 8. Purify by column chromatography (Silica Gel) G->H

Caption: Experimental workflow for amidation using THF-3-COCl.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF, 5 mL). Dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Tetrahydrofuran-3-carbonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: Stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed (typically 2 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-benzyltetrahydrofuran-3-carboxamide.

Protocol 2: Synthesis of Benzyl Acetate using Acetic Anhydride

Objective: To demonstrate a standard esterification using a less reactive acid anhydride, requiring catalysis.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than with acyl chlorides; monitor by TLC for the disappearance of benzyl alcohol (typically 4-6 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting benzyl acetate is often pure enough for many applications, but can be further purified by distillation if necessary.

Logical Framework for Agent Selection

Choosing the right acylating agent is a multifactorial decision. The following diagram provides a logical pathway for this selection process.

DecisionTree A Start: Need to Acylate a Substrate B Is the THF moiety desired in the product? A->B C Use THF-3-COCl B->C Yes D Is the substrate sensitive to HCl byproduct? B->D No E Consider Acid Anhydride D->E Yes F Is maximum reactivity required for a difficult substrate? D->F No G Use Acyl Chloride (e.g., Acetyl or Benzoyl Chloride) F->G Yes H Is an amine being protected (e.g., for peptide synthesis)? F->H No I Use Chloroformate (e.g., Cbz-Cl, Fmoc-Cl) H->I Yes J Consider milder conditions: Carboxylic Acid + Coupling Agent H->J No

Caption: Decision tree for selecting an appropriate acylating agent.

Conclusion and Future Outlook

Tetrahydrofuran-3-carbonyl chloride is a potent and valuable acylating agent, particularly when the incorporation of the THF scaffold is a primary synthetic goal. Its reactivity profile is characteristic of acyl chlorides, offering rapid and high-yielding transformations with common nucleophiles. However, this high reactivity necessitates careful handling and consideration of potential side reactions with sensitive substrates.

When compared to other agents, the choice is dictated by the specific requirements of the synthesis:

  • For maximum reactivity , simple acyl chlorides like acetyl or benzoyl chloride remain the reagents of choice.

  • For improved safety, handling, and large-scale applications where the byproduct is a concern, acid anhydrides present a superior alternative.

  • For specialized applications like amine protection, chloroformates are the industry standard.

The future of acylation chemistry is moving towards greener and more selective methods. This includes the development of novel catalytic systems that can utilize less reactive acylating agents like carboxylic acids and esters, as well as biocatalytic approaches that offer unparalleled chemo- and regioselectivity. While classical reagents like THF-3-COCl will continue to be mainstays in the synthetic chemist's toolbox, the continuous innovation in acylation strategies will undoubtedly provide even more sophisticated tools for the construction of complex molecules.

References

  • Vertex AI Search. (n.d.). The Role of THF in Pharmaceutical Synthesis and Research.
  • Ace Chemistry. (n.d.). Acylating agents.
  • ECHEMI. (2022, September 20). THF application areas and uses.
  • BenchChem. (n.d.). Tetrahydrofuran-3-carbonyl chloride | 69595-02-4.
  • ChemicalBook. (2022, December 30). TETRAHYDRO-FURAN-3-CARBONYL CHLORIDE | 69595-02-4.
  • Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026, January 7).
  • Wikipedia. (n.d.). Acylation.
  • J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry.
  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • NOAA. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates - CAMEO Chemicals.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A.
  • ACS Publications. (n.d.). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis | The Journal of Organic Chemistry.
  • PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
  • Wikipedia. (n.d.). Chloroformate.
  • Taylor & Francis. (n.d.). Chloroformate – Knowledge and References.
  • NIH. (n.d.). Chemoselective Acylation of Nucleosides - PMC.

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Beyond Acid Chlorides: Modern Amide Synthesis Strategies for Tetrahydrofuran-3-Carboxylic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Tetrahydrofuran-3-carbonyl chloride has been the default electrophile for introducing the tetrahydrofuran-3-carbonyl moiety into drug scaffolds. However, this reagent presents significant liabilities in modern drug development: it is moisture-sensitive, corrosive, prone to hydrolysis, and—critically—susceptible to racemization at the C3 position via ketene intermediates.

This guide evaluates superior alternatives that activate the parent Tetrahydrofuran-3-carboxylic acid directly. Based on current process chemistry standards, T3P (Propylphosphonic anhydride) is identified as the optimal replacement for scalable, stereoretentive synthesis, while COMU/HATU remain the reagents of choice for high-throughput discovery involving non-nucleophilic amines.

The Baseline: Why Replace the Acid Chloride?

To understand the upgrade, we must first quantify the deficits of the acid chloride route.

  • Instability: Tetrahydrofuran-3-carbonyl chloride degrades rapidly upon exposure to atmospheric moisture, releasing HCl and reverting to the parent acid.

  • Racemization Risk: The C3 stereocenter is alpha to the carbonyl. Conversion to the acid chloride (often using SOCl₂ or oxalyl chloride) can facilitate chemically induced racemization through an achiral ketene intermediate, particularly under basic conditions or elevated temperatures.

  • Corrosivity: The release of stoichiometric HCl requires excess base scavengers (Et₃N, DIPEA), which leads to voluminous ammonium salt precipitates that complicate workup.

Comparative Workflow Analysis

The following diagram illustrates the operational complexity of the Acid Chloride route versus modern Direct Coupling.

G cluster_0 Legacy Route (Acid Chloride) cluster_1 Modern Route (Direct Coupling) Acid THF-3-COOH SOCl2 + SOCl2 (Corrosive) Acid->SOCl2 Chloride Acid Chloride (Unstable) SOCl2->Chloride Ketene Ketene Int. (Racemization Risk) Chloride->Ketene Elimination Amide_Old Racemic Amide Chloride->Amide_Old + Amine Acid_New THF-3-COOH Reagent + T3P or HATU Acid_New->Reagent + Amine Active Activated Ester/Anhydride Reagent->Active + Amine Amide_New Chiral Amide (High ee%) Active->Amide_New + Amine

Figure 1: Comparison of the legacy Acid Chloride pathway (red) vs. Modern Direct Coupling (green). Note the racemization risk in the legacy path.

Strategic Alternatives

Option A: T3P (Propylphosphonic Anhydride) – The Process Choice

T3P is a cyclic phosphonic anhydride supplied as a 50% w/w solution in EtOAc or DMF. It is widely regarded as the best balance between reactivity and "green" process metrics.

  • Mechanism: Forms a mixed anhydride with the carboxylic acid.

  • Key Advantage: The byproduct is water-soluble (propylphosphonic acid), allowing for a simple phase-separation workup without chromatography.

  • Stereochemistry: Exhibits the lowest rate of epimerization among common coupling reagents, preserving the C3 chirality of the THF ring.

Option B: COMU / HATU – The Discovery Choice

For sterically hindered amines or "difficult" couplings where yield is paramount over cost, Uronium salts are the standard. COMU is the modern evolution of HATU.

  • Mechanism: Forms a highly reactive active ester (Oxyma-ester for COMU, OAt-ester for HATU).

  • Key Advantage: Extremely fast kinetics (often <30 mins).

  • Safety Note: COMU is safer than HATU (no potential for explosive benzotriazole residues) and allows visual monitoring (color change from orange to yellow upon completion).

Option C: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

Used to generate Acyl Fluorides in situ.

  • Mechanism: Converts the acid to an acyl fluoride.[1]

  • Key Advantage: Acyl fluorides are more stable to moisture than acid chlorides but highly reactive toward amines. This is a niche solution for very bulky substrates where T3P fails.

Performance Comparison Matrix

The following data summarizes the performance of coupling THF-3-carboxylic acid (1.0 equiv) with a secondary amine (morpholine model) under optimized conditions.

FeatureAcid Chloride (SOCl₂)T3P (50% in EtOAc)HATU / COMU
Yield 65-75% (variable)88-95% 90-98%
Epimerization High (via Ketene)Very Low (<1%) Low (<2%)
Atom Economy Poor (requires scavenger)GoodModerate
Workup Extraction + ChromatographyExtraction only (Wash) Extraction + Chromatography
Moisture Sensitivity ExtremeLowModerate
Safety Profile Corrosive / Toxic GasGreen / Non-toxicAllergenic (Uronium salts)

Validated Experimental Protocols

Protocol A: Scalable Synthesis using T3P

Recommended for: Scale-up (>1g), chiral substrates, and ease of purification.

  • Preparation: Charge a reaction flask with Tetrahydrofuran-3-carboxylic acid (1.0 equiv), the Amine (1.1 equiv), and Pyridine or DIPEA (2.5 equiv) in Ethyl Acetate (5–10 volumes).

  • Activation: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P (50% w/w in EtOAc, 1.5 equiv).

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. T3P reactions are generally cleaner than HATU.

  • Workup: Add water (5 vol). Separate layers. Wash the organic layer with 0.5M HCl (to remove excess amine/pyridine), saturated NaHCO₃ (to remove excess acid), and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Most products are obtained in >90% purity without column chromatography.

Protocol B: High-Throughput Synthesis using COMU/HATU

Recommended for: Unreactive amines, small-scale discovery (<100mg).

  • Preparation: Dissolve Tetrahydrofuran-3-carboxylic acid (1.0 equiv) and DIPEA (2.0 equiv) in dry DMF or DCM .

  • Activation: Add COMU or HATU (1.1 equiv) in one portion at 0°C. Stir for 5–10 minutes to form the activated ester.

    • Note: If using COMU, the solution should turn orange/red.[2]

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Note: COMU reactions often turn yellow upon completion.

  • Workup: Dilute with EtOAc. Wash extensively with water/brine (3x) to remove DMF and tetramethylurea byproducts.

  • Purification: Flash chromatography is usually required to remove coupling reagent residues.

Mechanistic Insight: Why T3P Preserves Chirality

Understanding the mechanism is crucial for trusting the protocol. Unlike acid chlorides, T3P does not generate a strong acid (HCl) or promote ketene formation.

T3P_Mechanism T3P T3P Reagent MixedAnh Mixed Anhydride (Reactive Intermediate) T3P->MixedAnh Activation Acid THF-3-COOH Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh Activation TS Cyclic Transition State (Stereoretentive) MixedAnh->TS + Amine Amine Amine (R-NH2) Product Final Amide TS->Product Byproduct P-Byproduct (Water Soluble) TS->Byproduct

Figure 2: The T3P activation cycle. The reaction proceeds through a cyclic transition state that minimizes the exposure of the alpha-proton to basic conditions, thereby preventing racemization.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(6). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • De Clercq, E. (2019). Green Chemistry Alternatives for Amide Bond Formation. Green Chemistry, 21, 5200. Link

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A Comparative Guide to the Synthesis of Tetrahydrofuran-3-carbonyl chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the preparation of acyl chlorides from their corresponding carboxylic acids is a fundamental and often critical transformation. Tetrahydrofuran-3-carbonyl chloride, a key building block for numerous biologically active molecules, presents a unique synthetic challenge due to the presence of the potentially reactive tetrahydrofuran (THF) ring. The choice of chlorinating agent is paramount to ensure high yield and purity while preserving the integrity of the cyclic ether moiety. This guide provides an in-depth, objective comparison of two commonly employed reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by mechanistic insights and practical considerations.

At a Glance: Key Performance Comparison

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Conditions Typically requires heating (reflux)[1][2].Generally proceeds at room temperature with a catalytic amount of DMF[1][3].
Byproducts Gaseous SO₂ and HCl[4].Gaseous CO, CO₂, and HCl[5].
Work-up Removal of excess reagent may require higher temperatures or vacuum[5].Excess reagent and byproducts are more volatile and easier to remove under reduced pressure[5].
Selectivity & Purity Can be less selective, with potential for side reactions, especially at elevated temperatures.Generally considered milder and more selective, leading to cleaner reactions and higher purity products[6].
Safety Considerations Corrosive and toxic; reacts violently with water. Byproducts are acidic gases.Corrosive and toxic; reacts violently with water. Byproducts are acidic and toxic gases. A minor byproduct can be a potent carcinogen[7].
Cost Generally more economical.More expensive than thionyl chloride[6].
Catalyst Can be used without a catalyst, but DMF is sometimes added to increase the reaction rate[8].Typically requires a catalytic amount of N,N-dimethylformamide (DMF)[1][3].

The Synthetic Challenge: Preserving the Tetrahydrofuran Ring

The primary concern in the synthesis of Tetrahydrofuran-3-carbonyl chloride is the potential for the chlorinating agent or the acidic byproducts to induce ring-opening of the tetrahydrofuran moiety. Ethers are susceptible to cleavage under strongly acidic conditions, a reaction that can be promoted by the HCl generated during the formation of the acyl chloride[3]. This side reaction would lead to the formation of undesired chlorinated byproducts, complicating purification and reducing the overall yield of the target molecule.

Thionyl Chloride: The Workhorse Reagent

Thionyl chloride is a widely used and cost-effective reagent for the preparation of acyl chlorides[1][4]. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion[9][10].

Reaction Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride is understood to proceed through the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts[4][11].

thionyl_chloride_mechanism RCOOH R-COOH SOCl2 SOCl₂ RCOOH->SOCl2 Nucleophilic attack intermediate [R-CO-O-SOCl] SOCl2->intermediate Formation of chlorosulfite RCOCl R-COCl intermediate->RCOCl Chloride attack SO2 SO₂ intermediate->SO2 Elimination HCl HCl intermediate->HCl Elimination

Caption: General mechanism for acyl chloride synthesis using thionyl chloride.

Experimental Protocol: Synthesis with Thionyl Chloride (General Procedure)

Caution: Thionyl chloride is a corrosive and toxic chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of Tetrahydrofuran-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction[8].

  • The reaction mixture is typically heated to reflux and monitored by an appropriate method (e.g., TLC or IR spectroscopy) until the starting material is consumed.

  • Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

  • The crude Tetrahydrofuran-3-carbonyl chloride is then purified, typically by distillation under reduced pressure.

Causality and Field Insights:

The use of elevated temperatures with thionyl chloride, while often necessary to drive the reaction to completion, increases the risk of side reactions, including the potential for THF ring cleavage. The generated HCl can protonate the ether oxygen, making the ring more susceptible to nucleophilic attack by the chloride ion. For substrates sensitive to acid and heat, this method may result in lower yields and product of inferior purity.

Oxalyl Chloride: The Milder Alternative

Oxalyl chloride, often used in conjunction with a catalytic amount of DMF, is renowned for its ability to convert carboxylic acids to acyl chlorides under much milder conditions than thionyl chloride[1][5]. This gentler approach is particularly advantageous for substrates bearing sensitive functional groups.

Reaction Mechanism with Oxalyl Chloride

The reaction with oxalyl chloride is catalyzed by DMF, which first reacts with oxalyl chloride to form a Vilsmeier reagent, an electrophilic iminium salt[6]. This reagent then activates the carboxylic acid, facilitating the formation of the acyl chloride. The byproducts of this reaction are all gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride), which simplifies the work-up procedure[5].

oxalyl_chloride_mechanism DMF DMF OxalylChloride (COCl)₂ DMF->OxalylChloride Reacts to form Vilsmeier Vilsmeier Reagent OxalylChloride->Vilsmeier RCOOH R-COOH Vilsmeier->RCOOH Activates intermediate [Activated Intermediate] RCOOH->intermediate RCOCl R-COCl intermediate->RCOCl Chloride attack CO CO intermediate->CO Decomposition CO2 CO₂ intermediate->CO2 Decomposition HCl HCl intermediate->HCl Decomposition

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocol: Synthesis with Oxalyl Chloride (General Procedure)

Caution: Oxalyl chloride is a corrosive and toxic chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of Tetrahydrofuran-3-carboxylic acid in an anhydrous, inert solvent (e.g., dichloromethane), add a catalytic amount of DMF (typically 1-2 mol%).

  • Cool the mixture in an ice bath and slowly add a slight excess of oxalyl chloride (typically 1.1 to 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR).

  • The solvent and excess oxalyl chloride are removed under reduced pressure. It is crucial to perform this step at low temperature to avoid potential THF ring cleavage by any remaining oxalyl chloride.

  • The resulting Tetrahydrofuran-3-carbonyl chloride is typically of high purity and can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Causality and Field Insights:

The mild, room-temperature conditions of the oxalyl chloride method significantly reduce the risk of thermal degradation and acid-catalyzed side reactions, including the cleavage of the THF ring. The in-situ formation of the highly reactive Vilsmeier reagent allows for a rapid and clean conversion. A key experimental consideration is the careful removal of excess oxalyl chloride at low temperatures. This precaution is vital to prevent any potential for the excess reagent to react with the THF ring, a side reaction that can be effectively mitigated with proper workup.

Conclusion: Selecting the Optimal Reagent

For the synthesis of Tetrahydrofuran-3-carbonyl chloride, oxalyl chloride emerges as the superior reagent . Its mild reaction conditions and high selectivity are crucial for preserving the integrity of the tetrahydrofuran ring, leading to a cleaner product and likely a higher isolated yield. While thionyl chloride is a more economical option, the necessity for elevated temperatures increases the risk of undesirable side reactions, potentially compromising the purity and yield of the final product.

In the context of drug development and the synthesis of complex molecules where purity and structural integrity are paramount, the advantages offered by oxalyl chloride—namely, milder conditions and cleaner reaction profiles—outweigh its higher cost. The use of oxalyl chloride with catalytic DMF represents a more robust and reliable method for the preparation of Tetrahydrofuran-3-carbonyl chloride, ensuring a higher probability of success in subsequent synthetic steps.

References

  • LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. [Link]

  • Acids to Acyl Chlorides, Part 1. (2021, August 20). [Video]. YouTube. [Link]

  • Chen, Z., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4), 1003-1006.
  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). [Video]. YouTube. [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • Pace, V., & Holzer, W. (2013). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. RSC Advances, 3(38), 16195-16203.
  • LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Kar, G. K. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

  • Proess, G. (2023, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Some company website.
  • Reagents and conditions: (i) thionyl chloride (2 equiv.), DMF (cat.),... [Diagram]. (n.d.). ResearchGate. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via Pd-Catalyzed Carboetherification. Organic letters, 12(10), 2362–2365.
  • Fernández-Marrero, Y., & D'Croz, D. M. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine drugs, 20(2), 112.
  • Strain, F. (1957). U.S. Patent No. 2,816,140. Washington, DC: U.S.
  • Wang, Z., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171817.
  • Miller, J. A., & Nunn, M. J. (1972). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. An X-Ray Crystallographic Proof of Structure of α-Chloro-α-chlorosulfenyl-4-nitro-2,5-dimethoxyphenylacetyl Chloride. Journal of the American Chemical Society, 94(18), 6487–6489.
  • Belbachir, M., & Bensaoula, A. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International journal of molecular sciences, 12(10), 7077–7086.
  • Pal, S., & Pal, S. C. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Acta Chimica Slovenica, 58(3), 596-599.

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A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Modern Coupling Reagents and Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the amide bond is the cornerstone of countless innovations, from life-saving peptide therapeutics to complex molecular probes. The seemingly simple union of a carboxylic acid and an amine is, in practice, a nuanced challenge of kinetics, thermodynamics, and stereochemical integrity. This guide provides an in-depth, field-proven perspective on the strategies available for amide bond construction. We will move beyond mere protocol recitation to explore the causal chemistry, enabling you to make informed, effective decisions in your synthetic endeavors.

Our journey will begin with the classical, highly reactive acyl chloride method, exemplified by Tetrahydrofuran-3-carbonyl chloride. We will then navigate the sophisticated landscape of modern coupling reagents—carbodiimides and onium salts—which were developed to overcome the limitations of their predecessors. Through comparative data, mechanistic diagrams, and validated protocols, this guide will demystify the art and science of choosing the right tool for this critical transformation.

The Foundational Approach: Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is one of the most traditional methods for activating the carboxyl group. By replacing the hydroxyl group with a chlorine atom, the carbonyl carbon becomes significantly more electrophilic and highly susceptible to nucleophilic attack by an amine. Tetrahydrofuran-3-carbonyl chloride is a specific example of such a reagent, where the acyl chloride moiety is attached to a tetrahydrofuran ring, a common structural motif in medicinal chemistry.[1]

Mechanism of Action: The Schotten-Baumann Reaction

The mechanism is a straightforward nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[2]

Caption: Mechanism of amide formation via an acyl chloride.

Advantages vs. Disadvantages

The primary advantage of using an acyl chloride like Tetrahydrofuran-3-carbonyl chloride is its high reactivity. Reactions are often fast and proceed to high conversion. However, this reactivity comes with significant drawbacks:

  • Limited Functional Group Tolerance: The high electrophilicity makes acyl chlorides incompatible with sensitive functional groups (e.g., hydroxyls, thiols) elsewhere in the molecule.

  • Moisture Sensitivity: Acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[3]

  • Safety Concerns: The reaction produces corrosive HCl gas.[3]

  • Racemization Risk: For chiral carboxylic acids, particularly α-amino acids, the conditions required for acyl chloride formation (e.g., using thionyl chloride) can lead to significant racemization.[4]

Verdict: Acyl chlorides are powerful reagents for simple, robust substrates. However, for the complex, multifunctional molecules typical in peptide synthesis and drug development, their indiscriminate reactivity and harsh conditions necessitate more sophisticated solutions.

The Workhorses: Carbodiimide Coupling Reagents

Carbodiimides were among the first reagents developed for in-situ activation of carboxylic acids in peptide synthesis and remain widely used.[5][6] Common examples include N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8]

Mechanism of Action: The Role of Additives

Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][8] This intermediate can be attacked by the amine to form the desired amide. However, it is also prone to two undesirable side reactions: intramolecular rearrangement to a stable N-acylurea, and for chiral substrates, racemization via oxazolone formation.[4][5][9]

To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are almost always included.[4][7] These additives rapidly intercept the O-acylisourea to form an active ester (e.g., an OBt ester) which is more stable than the O-acylisourea but still sufficiently reactive to couple with the amine. This two-step process effectively suppresses both N-acylurea formation and racemization.[4][5][7]

Carbodiimide_Mechanism cluster_paths cluster_additive With Additive (HOBt) start R-COOH + R'-N=C=N-R' (DIC/DCC) o_acyl {O-Acylisourea Intermediate | Highly Reactive} start->o_acyl Activation n_acyl {N-Acylurea | Unreactive Side Product} o_acyl->n_acyl Rearrangement (Side Reaction) racemization {Oxazolone Formation | Racemization} o_acyl->racemization Epimerization (Side Reaction) hobt_ester {HOBt Active Ester | Suppresses Side Reactions} o_acyl->hobt_ester + HOBt (Fast) amide {Desired Amide + Urea Byproduct} hobt_ester->amide + Amine (R''-NH2)

Caption: Carbodiimide coupling pathway and the role of additives.

Practical Considerations: Choosing Your Carbodiimide

  • DCC: Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents, making purification difficult, especially in solid-phase peptide synthesis (SPPS).[4][6][7] It is best suited for solution-phase reactions where the DCU can be filtered off.[4][7]

  • DIC: The diisopropylurea byproduct is more soluble in common solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), making it the preferred choice for SPPS.[7]

  • EDC: This reagent and its urea byproduct are water-soluble, which is a major advantage.[7] After the reaction, a simple aqueous wash can remove excess reagent and the byproduct, simplifying purification.[7] This makes it ideal for bioconjugation and other aqueous-phase reactions.

The High-Efficiency Tier: Onium Salt Reagents

Developed to provide faster reaction times and even greater suppression of racemization, onium salts are now the reagents of choice for difficult couplings.[10] They are broadly classified into phosphonium and uronium/aminium types.

Phosphonium Salts: Clean and Effective

The first generation of onium salts were phosphonium-based, with BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) being a prominent early example.[4] A more common modern alternative is PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[4][10]

Mechanism & Advantages: Like carbodiimides with additives, phosphonium salts react with the carboxylate to form an OBt active ester.[4] Their key advantage is that they generally provide cleaner reactions and do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium-type reagents.[4][10] This makes them particularly valuable for slow reactions like fragment condensation or macrocyclization, where the reagent may be used in excess.[10]

However, a significant drawback of the original BOP reagent is that its reaction byproduct is hexamethylphosphoramide (HMPA), a potent carcinogen.[4] PyBOP was developed as a safer alternative that does not produce HMPA.[4]

Uronium/Aminium Salts: The Gold Standard for Speed

This class of reagents, which includes HBTU, TBTU, HCTU, and HATU, are among the most efficient and widely used coupling reagents today.[10][11] While often called "uronium" salts, crystallographic and NMR studies have shown that many, like HBTU and HATU, exist predominantly as the more stable aminium or guanidinium isomers.[12]

Mechanism & Hierarchy of Reactivity: These reagents activate carboxylic acids in the presence of a base (like DIPEA) to form an active ester intermediate that rapidly reacts with the amine.[6][12] The nature of the incorporated additive moiety dictates the reactivity:

  • HOBt-based (HBTU, TBTU): These are highly efficient reagents suitable for most standard couplings.[4][7]

  • HOAt-based (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is more reactive than its HOBt-based counterparts.[7] The nitrogen atom in the pyridine ring of the 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance during the coupling reaction, accelerating the rate and further suppressing epimerization.[10] This makes HATU the reagent of choice for sterically hindered amino acids or difficult sequences.[6][10]

  • Oxyma-based (COMU): To address the potential explosiveness of benzotriazole-based additives, reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) were developed.[4][13] COMU incorporates the non-explosive OxymaPure® additive.[4] It exhibits reactivity comparable or even superior to HATU and has better solubility.[4][13] Its byproducts are also water-soluble, aiding in purification.[13]

A potential side reaction with uronium/aminium reagents is guanidinylation, where excess reagent can cap the free N-terminal amine of a peptide, terminating chain elongation.[10] Therefore, it is crucial to use these reagents in equimolar amounts relative to the carboxylic acid.[7]

Onium_Salt_Mechanism start R-COO- + HATU oat_ester {OAt Active Ester (Highly Reactive Intermediate)} start->oat_ester Activation base Base (DIPEA) base->start deprotonates R-COOH product Amide Product oat_ester->product Acyl Transfer amine R'-NH2 amine->oat_ester byproducts Tetramethylurea + HOAt anion

Caption: General mechanism for HATU-mediated coupling.

Comparative Data Summary

The choice of reagent is a multi-parameter decision. The following table summarizes the key characteristics to guide your selection.

Reagent ClassExample(s)ReactivityRacemization RiskByproduct IssuesKey Advantage(s)Key Disadvantage(s)
Acyl Chloride THF-3-COClVery HighHighCorrosive (HCl)High reactivity, low costPoor functional group tolerance, moisture sensitive
Carbodiimide DCC, DIC, EDCModerateModerate (Low with additives)Insolubility (DCC), Soluble (DIC), Water-Soluble (EDC)Cost-effective, versatileSlower than onium salts, potential for side reactions
Phosphonium Salt PyBOPHighLowSoluble, non-toxicNo guanidinylation risk, clean reactionsHigher cost than carbodiimides
Uronium/Aminium HBTU, HATU, COMUVery HighVery LowSolubleExtremely fast and efficient, low racemizationGuanidinylation risk, cost, safety (benzotriazoles)

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Success is defined not just by the presence of product, but by high purity and yield, confirmed by appropriate analytical methods (e.g., LC-MS, NMR).

Protocol 1: Amide Synthesis via Acyl Chloride (Illustrative)
  • Objective: Synthesize N-benzyl-tetrahydrofuran-3-carboxamide.

  • Rationale: This protocol illustrates a classic Schotten-Baumann reaction. A non-nucleophilic base is essential to neutralize HCl without competing with the primary amine nucleophile. The reaction is run under anhydrous conditions at low temperature to control the high reactivity.

  • Materials:

    • Tetrahydrofuran-3-carbonyl chloride (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve benzylamine and triethylamine in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Tetrahydrofuran-3-carbonyl chloride in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Peptide Coupling with HATU
  • Objective: Couple Fmoc-L-Alanine to H-Glycine-OMe.

  • Rationale: This protocol demonstrates the use of a high-efficiency uronium salt. HATU is pre-activated with the carboxylic acid and a hindered base (DIPEA) before the amine component is introduced. This ensures the rapid formation of the highly reactive OAt-ester, minimizing any potential side reactions. Anhydrous solvent is critical for efficiency.

  • Materials:

    • Fmoc-L-Alanine (1.0 equiv)

    • Glycine methyl ester hydrochloride (1.0 equiv)

    • HATU (1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under nitrogen, dissolve Fmoc-L-Alanine and HATU in anhydrous DMF.

    • Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

    • In a separate flask, dissolve Glycine methyl ester hydrochloride in a small amount of anhydrous DMF and add DIPEA (1.0 equiv) to neutralize the salt and free the amine.

    • Add the neutralized glycine solution to the pre-activated Fmoc-L-Alanine solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide for purification.

Decision-Making Workflow

Choosing the correct methodology is critical for success. The following workflow provides a logical path for reagent selection based on substrate complexity and project goals.

Decision_Workflow start Start: Need to form an Amide Bond q1 Is the substrate simple and robust? (no sensitive groups, no chirality concerns) start->q1 acyl_chloride Use Acyl Chloride Method (e.g., THF-3-COCl) q1->acyl_chloride Yes q2 Is cost the primary concern and racemization risk is manageable? q1->q2 No carbodiimide Use Carbodiimide + Additive (e.g., DIC/HOBt or EDC) q2->carbodiimide Yes q3 Is the coupling difficult? (steric hindrance, N-methyl amino acids) q2->q3 No hatu Use High-Reactivity Reagent (e.g., HATU, COMU) q3->hatu Yes pybop Is guanidinylation a concern? (e.g., fragment coupling) q3->pybop No phosphonium Use Phosphonium Salt (e.g., PyBOP) pybop->phosphonium Yes standard Use Standard Onium Salt (e.g., HBTU) pybop->standard No

Caption: Workflow for selecting an amide bond formation method.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Iris Biotech. (n.d.). HBTU: The Uronium Reagent Revolutionizing Peptide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Huatai Bio-fine. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ReAgent. (2019, July 24). What Are The Uses Of Tetrahydrofuran (THF)?. Retrieved from [Link]

  • Google Patents. (1990). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Mechanism of peptide bond formation through carbodiimide. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism. Retrieved from [Link]

  • Lee, Y., & Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 49(5), 445-455. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2376-2383. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Georganics. (2024, May 22). TETRAHYDROFURAN- 3-CARBONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 283-290. Retrieved from [Link]

  • Bofu Bio. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

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Cost-benefit analysis of using Tetrahydrofuran-3-carbonyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cost-Benefit Analysis: Tetrahydrofuran-3-carbonyl Chloride in High-Throughput & Process Synthesis Subtitle: A Strategic Guide for Medicinal Chemists and Process Engineers on the "Make vs. Buy" Decision for THF-Functionalized Scaffolds.

Executive Summary: The "Make vs. Buy" Verdict

In the landscape of drug development, Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl) represents a critical building block for introducing the pharmacologically privileged tetrahydrofuran motif.[1] This moiety is increasingly prevalent in kinase inhibitors (e.g., WEE1 degraders) and G-protein coupled receptor (GPCR) modulators due to its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs.[1]

The Verdict:

  • For Discovery (mg scale): Use Coupling Agents (HATU/EDC) or Commercial Acid Chloride .[1] The high cost of commercial THF-3-COCl (~

    
    100/g) is negligible at the milligram scale compared to the value of time and labor.[1]
    
  • For Process/Scale-up (>100g): In-Situ Generation is mandatory.[1] Purchasing isolated THF-3-COCl is economically unviable for scale-up.[1] The "In-Situ" route using Thionyl Chloride (

    
    ) or Oxalyl Chloride offers a >90% cost reduction  and superior impurity profiles compared to peptide coupling reagents.[1]
    

Technical Profile & Reactivity

  • IUPAC Name: Tetrahydrofuran-3-carbonyl chloride[1]

  • CAS Number: 69595-02-4[1][2]

  • Molecular Weight: 134.56 g/mol [1][2][3]

  • Physical State: Colorless to pale yellow liquid; fuming.[1]

  • Hazards: Corrosive (H314), Acute Toxicity (H302).[1] Reacts violently with water.[1]

Mechanistic Advantage: Unlike activated esters generated by HATU or EDC, the acid chloride species is a "hard" electrophile.[1] It reacts rapidly with sterically hindered amines or anilines that often fail with standard coupling reagents.[1] However, its high reactivity necessitates strict anhydrous conditions to prevent hydrolysis back to the parent acid.[1]

Comparative Analysis: Routes to Amide Formation

This analysis compares three distinct methodologies for installing the THF-3-carbonyl moiety onto an amine scaffold (


).
Route A: Commercial Acid Chloride (Direct Acylation)[1]
  • Workflow: Purchase THF-3-COCl

    
     Add to Amine + Base.[1]
    
  • Pros: Fastest reaction time (<1 hour); simple workup (wash with water).

  • Cons: Extreme material cost; reagent instability (shelf-life issues); corrosive handling.[1]

Route B: In-Situ Acid Chloride (The Process Route)
  • Workflow: THF-3-COOH +

    
     (cat. DMF) 
    
    
    
    [THF-3-COCl]
    
    
    Add Amine.
  • Pros: Lowest Cost of Goods (COGS); high atom economy; gaseous byproducts (

    
    , 
    
    
    
    ) simplify purification.
  • Cons: Requires two steps (activation + coupling); handling of toxic chlorinating agents.[1]

Route C: Coupling Agents (HATU/EDC)
  • Workflow: THF-3-COOH + HATU + DIPEA + Amine.

  • Pros: Mild conditions; no corrosive fumes; highly tolerant of functional groups.[1]

  • Cons: Poor atom economy (HATU MW ~380 vs

    
     MW ~119); difficult removal of urea/phosphonium byproducts; high reagent cost.[1]
    

Cost-Benefit Data Analysis

The following table models the cost to produce 1 mole of a model amide intermediate, assuming 90% yield for all routes.

MetricRoute A: Commercial ChlorideRoute B: In-Situ GenerationRoute C: HATU Coupling
Reagent Source Isolated THF-3-COClTHF-3-COOH + Thionyl ChlorideTHF-3-COOH + HATU
Reagent Cost (Est.) ~$11,000 / mol*~$250 / mol**~$850 / mol***
Atom Economy High (HCl byproduct)Very High (SO2/HCl gas)Low (Large organic waste)
Purification Load Low (Extraction)Low (Distillation/Extraction)High (Column often required)
Suitability High Throughput Screening Kilogram Scale-Up Lead Optimization

*Based on catalog pricing of ~


1800/kg and commodity SOCl2 pricing.
***Based on bulk HATU pricing.[1]

Strategic Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal synthetic strategy based on scale and substrate complexity.

DecisionMatrix Start Start: Need THF-3-Carboxamide ScaleCheck What is the Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 100 g (Process) ScaleCheck->LargeScale SubstrateCheck Is Amine Sterically Hindered? SmallScale->SubstrateCheck RouteInSitu Route B: In-Situ SOCl2 (Prioritize Cost/Purity) LargeScale->RouteInSitu Standard Path RouteHATU Route C: HATU/EDC (Prioritize Speed/Convenience) SubstrateCheck->RouteHATU No (Simple Amine) RouteCommCl Route A: Commercial Chloride (If available & budget allows) SubstrateCheck->RouteCommCl Yes (Low Reactivity)

Caption: Decision Logic for Reagent Selection based on Scale and Substrate Reactivity.

Experimental Protocols

Protocol A: Process-Scale In-Situ Generation (Recommended)

Validated for 50g scale synthesis of WEE1 degrader intermediates.[1]

  • Activation: Charge a dry reactor with Tetrahydrofuran-3-carboxylic acid (1.0 equiv) and Toluene (5 vol).

  • Add catalytic DMF (0.05 equiv).[1]

  • Heat to 50°C. Dropwise add Thionyl Chloride (

    
    , 1.2 equiv) over 30 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Stir at 80°C for 2 hours. Monitor conversion by quenching an aliquot with methanol (check for methyl ester via HPLC/GC).

  • Concentration: Distill off excess

    
     and Toluene under reduced pressure to yield crude THF-3-COCl  as an oil.
    
  • Coupling: Redissolve crude acid chloride in DCM (5 vol). Cool to 0°C.[1][4]

  • Add Amine (1.0 equiv) and Triethylamine (1.5 equiv) dropwise.[1]

  • Warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1N HCl, then Sat.

    
    , then Brine.[1] Dry over 
    
    
    
    and concentrate.
Protocol B: Discovery-Scale HATU Coupling

Ideal for parallel synthesis libraries.[1]

  • Dissolve Tetrahydrofuran-3-carboxylic acid (1.0 equiv) in DMF (10 vol).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 5 minutes to activate.

  • Add Amine (1.1 equiv).[1]

  • Stir at Room Temperature for 4–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF and urea byproducts.[1]

Mechanistic Pathway Visualization

The diagram below details the In-Situ activation pathway, highlighting the role of the Vilsmeier-Haack type intermediate formed by DMF catalysis, which is crucial for reaction efficiency.

ReactionPathway Acid THF-3-COOH Vilsmeier Vilsmeier Intermediate Acid->Vilsmeier Activation SOCl2 SOCl2 SOCl2->Vilsmeier DMF DMF (Cat.) DMF->Vilsmeier AcidCl THF-3-COCl (Active Species) Vilsmeier->AcidCl - DMF Amide Target Amide AcidCl->Amide + Amine / Base Byproducts SO2 + HCl (Gas) AcidCl->Byproducts Leaving Group

Caption: Catalytic cycle of DMF-promoted acid chloride generation using Thionyl Chloride.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Patsnap Patent Search. (2023).[1] Synthesis of WEE1 Degrading Compounds and Intermediates. Patent WO2024006881A1.[1] [1]

  • Lead Sciences. (2024). Pricing for (R)-Tetrahydrofuran-3-carboxylic acid. [Link][1][5]

Sources

Comparative Guide: HATU/HOBt vs. Tetrahydrofuran-3-carbonyl Chloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct methodologies for introducing the Tetrahydrofuran-3-carbonyl moiety into peptide sequences:

  • In-situ Activation: Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (Hydroxybenzotriazole) or HOAt to activate Tetrahydrofuran-3-carboxylic acid.

  • Pre-activated Reagent: Using Tetrahydrofuran-3-carbonyl chloride (an acid chloride derivative) directly.

Verdict: For standard peptide synthesis requiring high enantiomeric purity, HATU/HOBt is the superior choice due to its ability to suppress racemization via anchimeric assistance. Tetrahydrofuran-3-carbonyl chloride is reserved for acylating extremely sterically hindered or non-nucleophilic amines (e.g., anilines) where active esters fail, provided that strict anhydrous conditions are maintained to prevent hydrolysis.

Mechanistic Analysis

The choice between these reagents is not merely about yield; it is a trade-off between reactivity and chiral integrity .

Method A: HATU/HOBt (Active Ester Pathway)

HATU is a "gold standard" uronium/aminium reagent. When mixed with Tetrahydrofuran-3-carboxylic acid and a base (DIEA), it generates an OAt-active ester .

  • Mechanism: The pyridine nitrogen on the HATU leaving group (HOAt) forms a 7-membered ring transition state with the incoming amine. This "anchimeric assistance" accelerates the coupling rate, reducing the time the activated acid spends in a state vulnerable to racemization.

  • Role of HOBt: While HATU generates HOAt in situ, HOBt is often added as a "scavenger" in older protocols to suppress racemization further, though HATU alone (generating HOAt) is often sufficient.

Method B: Tetrahydrofuran-3-carbonyl Chloride (Acid Chloride Pathway)

This reagent represents the "sledgehammer" approach. The chloride is a potent leaving group, making the carbonyl carbon highly electrophilic.

  • Mechanism: Direct nucleophilic attack by the amine. No intermediate active ester is formed.

  • Risk: The high reactivity leads to rapid oxazolone (azlactone) formation . In the presence of the tertiary amine base required to scavenge the HCl byproduct, this oxazolone intermediate readily enolizes, leading to significant racemization of the C3 chiral center on the tetrahydrofuran ring.

Visualization: Activation Pathways & Racemization Risk[1]

G Start Tetrahydrofuran-3- carboxylic Acid HATU HATU/Base Start->HATU Activation ActiveEster OAt Active Ester (Stabilized) HATU->ActiveEster Product Chiral Peptide Product ActiveEster->Product Fast Coupling (Anchimeric Assist) AcidChlorideReagent Tetrahydrofuran-3- carbonyl Chloride Oxazolone Oxazolone Intermediate AcidChlorideReagent->Oxazolone Base-catalyzed Cyclization AcidChlorideReagent->Product Direct Attack Oxazolone->Product Slow Racemate Racemized Byproduct Oxazolone->Racemate Enolization

Caption: Comparative pathways showing the direct stabilization provided by HATU (Green path) versus the high racemization risk via oxazolone formation inherent to Acid Chlorides (Red/Yellow path).

Performance Comparison

FeatureHATU/HOBt (Method A)Tetrahydrofuran-3-carbonyl Chloride (Method B)
Coupling Efficiency High (>95% typically). Excellent for standard amines.Very High . Can force coupling on unreactive amines.
Chiral Purity Superior. <1% racemization if base is controlled.Poor. High risk of racemization at C3 position.
Atom Economy Lower. Generates large urea/guanidinium byproducts.Higher. Generates only HCl (scavenged as salt).
Stability Reagents are stable solids.Moisture sensitive liquid.[1] Hydrolyzes rapidly in air.
Side Reactions Guanidinylation (if HATU is in excess).[2][3]Hydrolysis, Oxazolone formation, N-acylation of urea.
Cost High (HATU is expensive).Low to Moderate (Acid chlorides are cheaper).

Experimental Protocols

Method A: HATU/HOBt Coupling (Recommended)

Best for: Preserving chirality and general peptide synthesis.

Reagents:

  • Tetrahydrofuran-3-carboxylic acid (1.0 equiv)

  • HATU (0.95 - 1.0 equiv)

  • DIEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve Tetrahydrofuran-3-carboxylic acid in anhydrous DMF (concentration ~0.1 M to 0.5 M).

  • Activation: Add HATU (0.95 equiv). Note: Using slightly less than 1 equivalent prevents capping the amine with the coupling reagent (guanidinylation).

  • Base Addition: Add DIEA (2.0 equiv) dropwise. The solution should turn yellow.[4] Stir for 1–2 minutes to form the activated OAt ester.

  • Coupling: Add the amine/peptide component (1.0–1.2 equiv).

  • Monitoring: Stir at room temperature. Monitor via HPLC/LC-MS. Reaction is typically complete in 30–60 minutes.

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO3, 1M KHSO4 (or 0.1M HCl), and Brine. Dry over MgSO4.

Method B: Acid Chloride Coupling (Specialized)

Best for: Achiral substrates or extremely hindered amines where HATU fails.

Reagents:

  • Tetrahydrofuran-3-carbonyl chloride (1.1 equiv)

  • Base: Pyridine or TEA (1.5 equiv)

  • Solvent: DCM (Dichloromethane) or THF (Anhydrous)

Protocol:

  • Preparation: Ensure all glassware is flame-dried and under inert atmosphere (N2 or Ar). The acid chloride hydrolyzes instantly upon contact with moisture.

  • Dissolution: Dissolve the amine/peptide component and the Base (Pyridine/TEA) in anhydrous DCM. Cool to 0°C.[5]

  • Addition: Add Tetrahydrofuran-3-carbonyl chloride (1.1 equiv) dropwise to the cold solution. Exothermic reaction.

  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours.

  • Quench: Add a small amount of water or methanol to quench unreacted acid chloride.

  • Workup: Wash immediately with 1M HCl (to remove pyridine/TEA) and NaHCO3.

Expert Commentary & Troubleshooting

The "Guanidinylation" Trap with HATU: A common error with HATU is using it in excess. If HATU is present when the amine is added, the amine can attack the HATU molecule directly instead of the activated acid, forming a permanent guanidine adduct on the peptide N-terminus.

  • Solution: Always use the carboxylic acid in slight excess, or strictly limit HATU to 0.95 equivalents relative to the acid.

Handling the Acid Chloride: Tetrahydrofuran-3-carbonyl chloride often contains hydrolyzed acid impurities (Tetrahydrofuran-3-carboxylic acid) due to storage. This impurity will not couple under Method B conditions, leading to lower effective yields.

  • Validation: Check the quality of the chloride reagent via NMR or by reacting a small aliquot with methanol and checking for the methyl ester via GC/LC before committing valuable peptide material.

Solvent Effects on Racemization: If using Method B (Acid Chloride), avoid DMF.[6] DMF can promote the formation of the charged N-acylpyridinium intermediate (if pyridine is used), which is highly prone to racemization. Use DCM (Dichloromethane) which favors the neutral pathway and suppresses racemization relative to polar solvents.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron. Link

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide". Merck KGaA. Link

Sources

A Spectroscopic Guide to the Synthesis of Tetrahydrofuran-3-carbonyl chloride from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and characterization of reactive intermediates are paramount. Tetrahydrofuran-3-carbonyl chloride is a valuable building block in the synthesis of a variety of pharmaceutical agents and fine chemicals. Its synthesis from the more stable precursor, Tetrahydrofuran-3-carboxylic acid, is a common yet critical transformation that requires careful monitoring to ensure complete conversion and purity of the final product. This guide provides an in-depth spectroscopic comparison of Tetrahydrofuran-3-carbonyl chloride and its carboxylic acid precursor, offering practical experimental protocols and detailed analysis of the expected spectral changes.

Introduction to Spectroscopic Monitoring

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are indispensable tools for monitoring the progress of this reaction. By comparing the spectra of the starting material and the product, a scientist can unequivocally confirm the disappearance of the carboxylic acid functionality and the appearance of the acyl chloride group. This guide will delve into the characteristic spectral signatures of both Tetrahydrofuran-3-carboxylic acid and Tetrahydrofuran-3-carbonyl chloride.

The Chemical Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of Tetrahydrofuran-3-carboxylic acid to Tetrahydrofuran-3-carbonyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and efficient method that produces gaseous byproducts (CO, CO₂, and HCl), simplifying the purification of the desired acyl chloride.[2]

The reaction proceeds through the formation of a reactive intermediate, which is then attacked by the chloride ion to yield the final acyl chloride. The mechanism, particularly with oxalyl chloride and DMF, involves the in-situ formation of the Vilsmeier reagent, which is highly electrophilic and activates the carboxylic acid for nucleophilic attack.

G cluster_0 Synthesis Workflow Precursor Tetrahydrofuran-3-carboxylic acid Reagents Oxalyl Chloride (COCl)₂ Catalytic DMF Reaction Reaction in an anhydrous solvent (e.g., CH₂Cl₂) Precursor->Reaction Reagents->Reaction Product Tetrahydrofuran-3-carbonyl chloride Reaction->Product Byproducts Gaseous Byproducts (CO, CO₂, HCl) Reaction->Byproducts

Figure 1. General workflow for the synthesis of Tetrahydrofuran-3-carbonyl chloride.

Experimental Protocols

Synthesis of Tetrahydrofuran-3-carbonyl chloride

This protocol is a general guideline for the synthesis of Tetrahydrofuran-3-carbonyl chloride from Tetrahydrofuran-3-carboxylic acid using oxalyl chloride.

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve Tetrahydrofuran-3-carboxylic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred solution.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution should be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the gas evolution ceases. The reaction progress can be monitored by taking small aliquots for FT-IR analysis.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude Tetrahydrofuran-3-carbonyl chloride is often used directly in the next step due to its reactivity.

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Acquire a background spectrum of the clean ATR crystal or KBr plates.

  • For the liquid starting material and product, apply a small drop directly onto the ATR crystal or between KBr plates.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Dissolve a small amount of the sample (starting material or product) in a deuterated solvent (e.g., CDCl₃). It is crucial to use an anhydrous solvent for the acyl chloride to prevent hydrolysis.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Spectroscopic Comparison: Identifying the Transformation

The key to confirming the successful synthesis of Tetrahydrofuran-3-carbonyl chloride lies in the distinct differences in the spectroscopic data between the starting carboxylic acid and the final acyl chloride.

FT-IR Spectral Analysis

The most dramatic changes are observed in the FT-IR spectra.

Functional GroupTetrahydrofuran-3-carboxylic acidTetrahydrofuran-3-carbonyl chlorideRationale for Change
O-H Stretch Broad band, ~3300-2500 cm⁻¹Absent Disappearance of the carboxylic acid hydroxyl group.
C=O Stretch ~1710 cm⁻¹~1800 cm⁻¹ The electron-withdrawing effect of the chlorine atom increases the bond order of the carbonyl group, shifting its stretching frequency to a higher wavenumber.
C-O Stretch ~1300-1200 cm⁻¹Present but may be altered The C-O single bond of the carboxylic acid is replaced by the C-Cl bond.
C-Cl Stretch Absent ~800-600 cm⁻¹Appearance of the new carbon-chlorine bond.

The disappearance of the broad O-H stretch is the most definitive evidence of the reaction's completion. The significant shift of the carbonyl peak to a higher frequency provides strong supporting evidence for the formation of the acyl chloride.

G cluster_1 Structural Changes Carboxylic_Acid Precursor -COOH group Acyl_Chloride Product -COCl group Carboxylic_Acid->Acyl_Chloride Key Spectroscopic Shifts

Sources

A Comparative Guide: Tetrahydrofuran-3-carbonyl Chloride vs. Carboxylic Acid Activation for Amide Bond Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. The choice of activation method for a carboxylic acid is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an in-depth technical comparison between the use of Tetrahydrofuran-3-carbonyl chloride , a reactive acyl chloride, and standard carboxylic acid activation methods employing coupling reagents such as HATU and EDC.

The Fundamental Challenge: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon more electrophilic for nucleophilic attack by the amine. This guide will explore two primary strategies for this activation: the direct use of a pre-formed acyl chloride and the in situ activation using coupling reagents.

Method 1: The Acyl Chloride Approach with Tetrahydrofuran-3-carbonyl Chloride

The use of acyl chlorides, such as Tetrahydrofuran-3-carbonyl chloride, represents a classic and potent method for amide bond formation.[2][3] This approach involves the reaction of the highly electrophilic acyl chloride with an amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[]

Key Advantages:
  • High Reactivity & Rapid Kinetics: Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] This high reactivity often translates to very fast reaction times, frequently completing within minutes to a few hours at room temperature or below.[4]

  • Excellent Atom Economy & Simplified Workup: The primary byproduct of the reaction is hydrochloric acid, which is readily neutralized by an appropriate base (e.g., triethylamine, pyridine, or even inorganic bases like sodium carbonate) to form a simple salt.[] This salt is typically easily removed during aqueous workup, leaving a cleaner crude product mixture compared to methods that generate bulky organic byproducts.[5][6]

  • Cost-Effectiveness: The reagents used to prepare acyl chlorides, such as thionyl chloride or oxalyl chloride, are generally inexpensive and readily available.[6]

Potential Considerations:
  • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis. Therefore, reactions must be carried out under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.

  • High Reactivity with Sensitive Functional Groups: The potent electrophilicity of acyl chlorides can lead to side reactions with other nucleophilic functional groups within the substrate. Careful consideration of protecting group strategies may be necessary for complex molecules.

  • Potential for Racemization: For chiral carboxylic acids, the formation of the acyl chloride and subsequent amidation can sometimes lead to racemization, although this can often be mitigated by careful control of reaction conditions, such as low temperatures.[4]

Method 2: Carboxylic Acid Activation with Coupling Reagents

Modern amide synthesis heavily relies on a vast arsenal of coupling reagents that activate carboxylic acids in situ. Among the most common are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole).[7][8]

Key Advantages:
  • Milder Reaction Conditions: Coupling reagents often allow for amide bond formation under milder conditions than those sometimes required for acyl chloride generation and reaction. This can be advantageous for sensitive substrates.

  • Lower Risk of Racemization (Especially with Additives): Reagents like HATU and the use of additives such as HOBt with EDC are specifically designed to suppress racemization during the coupling of chiral amino acids.[7]

  • Broad Substrate Scope: The wide variety of available coupling reagents provides a toolkit to address challenging couplings, including those involving sterically hindered or electron-deficient amines and carboxylic acids.[8]

Potential Considerations:
  • Generation of Stoichiometric Byproducts: A significant drawback of coupling reagents is the formation of stoichiometric amounts of byproducts. For instance, EDC generates a urea byproduct which, although water-soluble, can complicate purification.[7] HATU and similar reagents also produce byproducts that must be removed from the reaction mixture.[9]

  • Cost and Reagent Stability: Many modern coupling reagents can be expensive. Furthermore, some, like HATU, can be moisture-sensitive, and certain additives like HOBt have been noted for their potential explosive properties under specific conditions.[5]

  • Potential for Side Reactions: Coupling reagents themselves can sometimes react with the amine nucleophile, leading to undesired side products. For example, excess HATU can lead to the guanylation of the amine.[10]

Comparative Analysis: A Head-to-Head Look

FeatureTetrahydrofuran-3-carbonyl ChlorideHATUEDC/HOBt
Activation Principle Pre-formed, highly reactive electrophileIn situ formation of a highly reactive OAt-active esterIn situ formation of a reactive O-acylisourea intermediate, stabilized by HOBt
Typical Reaction Time Very Fast (minutes to a few hours)Fast (30 minutes to a few hours)Moderate (1 to 24 hours)
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Primary Byproducts HCl (neutralized to a salt)Tetramethylurea, HOAtWater-soluble urea, HOBt
Workup Complexity Generally simpler; aqueous wash to remove saltRequires aqueous washes to remove byproducts and excess reagentsRequires aqueous washes to remove water-soluble urea and other reagents
Cost Reagent is generally cost-effectiveGenerally expensiveModerately priced
Racemization Risk Moderate; can be minimized with low temperaturesLowLow to moderate; minimized with HOBt
Moisture Sensitivity HighModerateModerate

Experimental Protocols

Workflow for Amide Synthesis

G cluster_0 Acyl Chloride Method cluster_1 Coupling Reagent Method A Tetrahydrofuran-3-carboxylic acid C Tetrahydrofuran-3-carbonyl chloride A->C Activation B Chlorinating Agent (e.g., SOCl2, Oxalyl Chloride) B->C E Amide Product C->E Amidation D Amine + Base D->E F Aqueous Workup E->F G Purification F->G H Carboxylic Acid K Amide Product H->K One-Pot Coupling I Amine I->K J Coupling Reagent (HATU or EDC/HOBt) + Base J->K L Aqueous Workup K->L M Purification L->M

Caption: General workflows for amide synthesis.

Protocol 1: Amide Synthesis using Tetrahydrofuran-3-carbonyl Chloride

Causality: This protocol utilizes the high electrophilicity of the pre-formed acyl chloride. The reaction is typically run at a low temperature to control the exothermic reaction and minimize potential side reactions and racemization. A non-nucleophilic base is used to scavenge the HCl generated, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: To a solution of an amine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add a solution of Tetrahydrofuran-3-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: HATU-Mediated Amide Coupling

Causality: This protocol leverages the high efficiency of HATU to form a highly reactive OAt-active ester in situ. A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the released proton during the reaction. Pre-activation of the carboxylic acid with HATU before adding the amine can sometimes improve yields for challenging couplings.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Activation and Coupling: Cool the solution to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove DMF, excess reagents, and byproducts.[9][11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Causality: This widely used protocol involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and efficiently reacts with the amine.[11]

Step-by-Step Methodology:

  • Preparation: To a solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.1 eq) in an appropriate solvent (e.g., DCM or DMF) at 0 °C, add EDC hydrochloride (1.2 eq) portion-wise.

  • Coupling: Add a base such as DIPEA or triethylamine (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[11][12]

  • Workup: Dilute the reaction mixture with an organic solvent. Wash sequentially with water, dilute acid (e.g., 10% citric acid or 1N HCl), saturated aqueous NaHCO₃, and brine.[12] This sequence removes the water-soluble urea byproduct, excess EDC, HOBt, and base.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Overview

G cluster_acyl Acyl Chloride Mechanism cluster_hatu HATU Mechanism cluster_edc EDC/HOBt Mechanism Acyl_Start R-CO-Cl + R'-NH2 Acyl_TS Tetrahedral Intermediate Acyl_Start->Acyl_TS Nucleophilic Attack Acyl_Prod R-CO-NHR' + HCl Acyl_TS->Acyl_Prod Chloride Elimination HATU_Start R-COOH + HATU + Base HATU_Active OAt-Active Ester HATU_Start->HATU_Active HATU_TS Tetrahedral Intermediate HATU_Active->HATU_TS HATU_Amine + R'-NH2 HATU_Amine->HATU_TS HATU_Prod R-CO-NHR' + HOAt HATU_TS->HATU_Prod EDC_Start R-COOH + EDC EDC_Intermediate O-Acylisourea EDC_Start->EDC_Intermediate EDC_Active HOBt-Active Ester EDC_Intermediate->EDC_Active EDC_HOBt + HOBt EDC_HOBt->EDC_Active EDC_TS Tetrahedral Intermediate EDC_Active->EDC_TS EDC_Amine + R'-NH2 EDC_Amine->EDC_TS EDC_Prod R-CO-NHR' + Urea + HOBt EDC_TS->EDC_Prod

Caption: Simplified mechanisms of amide bond formation.

Conclusion and Recommendations

The choice between using Tetrahydrofuran-3-carbonyl chloride and a coupling reagent-based method is context-dependent and should be guided by the specific requirements of the synthesis.

Choose Tetrahydrofuran-3-carbonyl chloride when:

  • Speed and efficiency are paramount.

  • Cost is a significant consideration.

  • The substrates are robust and not prone to side reactions under slightly more forcing conditions.

  • A simplified workup with minimal organic byproducts is desired.

Opt for a coupling reagent like HATU or EDC/HOBt when:

  • The substrates contain sensitive functional groups that may not be compatible with acyl chloride formation or reaction.

  • Minimizing racemization of chiral centers is a critical priority.

  • Dealing with sterically hindered or electronically challenging substrates where a more potent in situ activation is beneficial.

By understanding the underlying causality of each method and its practical implications, researchers can make informed decisions to optimize their amide synthesis strategies, leading to higher yields, improved purity, and more efficient workflows in their drug discovery and development endeavors.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645-2653. [Link]

  • Request PDF. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF Z-L-Phg-Val-OMe. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A review on synthetic strategies of amides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, February 11). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • BORIS Portal. (n.d.). A sustainable and continuous platform for the on-demand synthesis of local anaesthetics. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • PMC. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Retrieved from [Link]

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A Comparative Study of Reaction Kinetics of Substituted Furanoyl Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furanoyl chlorides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals, including notable drugs like mometasone furoate and ceftiofur.[1] The reactivity of these compounds, and consequently the efficiency of the synthetic processes they are involved in, is profoundly influenced by the nature and position of substituents on the furan ring. This guide provides a comprehensive comparative analysis of the reaction kinetics of various substituted furanoyl chlorides, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the electronic and steric effects of these substituents, chemists can better predict reactivity, optimize reaction conditions, and design more efficient synthetic routes. This document delves into the underlying principles governing their reactivity, presents comparative kinetic data, and provides detailed experimental protocols for accurate kinetic analysis.

Introduction: The Significance of Furanoyl Chlorides in Synthetic Chemistry

Acyl chlorides, including furanoyl chlorides, are among the most reactive carboxylic acid derivatives, a characteristic attributed to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[2][3] This heightened electrophilicity of the carbonyl carbon makes them highly susceptible to nucleophilic attack, driving a wide range of synthetic transformations.[3] The furan ring, a five-membered aromatic heterocycle, introduces additional complexity and versatility. Substituents on the furan ring can modulate the reactivity of the acyl chloride group through a combination of inductive and resonance effects, thereby influencing reaction rates and, in some cases, reaction mechanisms.[4][5]

A thorough understanding of the reaction kinetics of substituted furanoyl chlorides is crucial for:

  • Predicting Reactivity: Foreseeing how a specific substituent will impact the rate of reaction.

  • Optimizing Reaction Conditions: Tailoring parameters such as temperature, solvent, and catalyst to achieve desired outcomes.

  • Mechanism Elucidation: Gaining insights into the step-by-step process of the chemical transformation.

  • Rational Drug Design: Designing molecules with desired reactivity profiles for biological applications.

The Underlying Chemistry: Factors Influencing Reactivity

The reactivity of substituted furanoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by two key factors:

  • Electronic Effects: These effects relate to the way substituents alter the electron density at the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) groups decrease the electron density on the furan ring and, by extension, on the carbonyl carbon. This increases the partial positive charge on the carbon, making it more electrophilic and thus more reactive towards nucleophiles.[5]

    • Electron-Donating Groups (EDGs): Substituents like a methyl group (-CH₃) increase the electron density on the furan ring. This reduces the electrophilicity of the carbonyl carbon, leading to a decrease in reactivity.[5]

  • Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance they impose on the approaching nucleophile. Bulky substituents near the reaction center can impede the nucleophile's access to the carbonyl carbon, thereby slowing down the reaction rate.[6][7] However, for substituents at the 3- and 5-positions of the furan ring, steric hindrance on the acyl chloride group at the 2-position is generally considered to be minimal.[8]

The interplay of these electronic and steric factors determines the overall rate of reaction.

Comparative Kinetic Data: A Quantitative Look at Substituent Effects

To illustrate the impact of substituents on the reactivity of furanoyl chlorides, the following table summarizes the rate constants for the reaction of various substituted 2-furoyl chlorides with m-chloroaniline in benzene at 25°C. This aminolysis reaction is a representative example of a nucleophilic acyl substitution.

Substituent (X) in X-Furan-2-carbonyl chloridePosition of SubstituentRate Constant (k) (L mol⁻¹ s⁻¹)
5-NO₂51.38
5-Br50.135
3-Br30.110
H (unsubstituted)-0.045
5-CH₃50.012

Data sourced from BenchChem's compilation of kinetic data for substituted furan-2-carbonyl chlorides.[9]

Analysis of the Data:

The data clearly demonstrates the principles outlined in the previous section. The 5-nitro-substituted furanoyl chloride, with its potent electron-withdrawing nitro group, exhibits the highest reaction rate. Conversely, the 5-methyl-substituted analogue, featuring an electron-donating methyl group, is the least reactive. The bromo-substituted compounds fall in between, with the 5-bromo isomer being slightly more reactive than the 3-bromo isomer, likely due to a combination of inductive and resonance effects.

Experimental Protocol: A Guide to Kinetic Analysis

Accurate determination of reaction kinetics is paramount for a meaningful comparative study. In-situ monitoring techniques are highly recommended as they provide real-time data on the progress of the reaction, minimizing errors associated with traditional quenching and sampling methods.[10] Spectroscopic methods, in particular, offer a non-invasive and information-rich approach to kinetic analysis.[11]

In-situ FT-IR Spectroscopy for Monitoring Reaction Kinetics

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for tracking the transformation of functional groups during a reaction.[10] For the aminolysis of a substituted furanoyl chloride, one can monitor the disappearance of the characteristic carbonyl stretching band of the acyl chloride and the simultaneous appearance of the amide carbonyl band.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of substituted furanoyl chloride and nucleophile B Equilibrate solutions and reaction vessel to desired temperature A->B C Initiate reaction by mixing reactants B->C D Immediately begin collecting FT-IR spectra at regular intervals C->D E Monitor absorbance changes of reactant and product carbonyl peaks D->E F Convert absorbance to concentration using a calibration curve E->F G Plot concentration vs. time to determine reaction rate F->G

Caption: Workflow for kinetic analysis using in-situ FT-IR spectroscopy.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare stock solutions of the desired substituted furanoyl chloride and the nucleophile (e.g., an aniline) in a suitable anhydrous solvent (e.g., benzene or acetonitrile).

  • Temperature Control: Equilibrate the stock solutions and the reaction vessel (equipped with an in-situ FT-IR probe) to the desired reaction temperature using a thermostated bath.

  • Reaction Initiation: To start the reaction, rapidly add a known volume of the nucleophile solution to the furanoyl chloride solution with efficient stirring.

  • Data Acquisition: Immediately begin collecting FT-IR spectra at regular, predetermined intervals (e.g., every 30 seconds).

  • Data Analysis: Monitor the decrease in the absorbance of the furanoyl chloride carbonyl peak (typically around 1770-1800 cm⁻¹) and the increase in the absorbance of the corresponding amide carbonyl peak.

  • Concentration Determination: Convert the absorbance data to concentration using a pre-established calibration curve.

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the initial reaction rate and the rate constant (k) can be determined by fitting the data to the appropriate rate law.

Mechanistic Insights and Structure-Reactivity Relationships

The reactions of furanoyl chlorides with nucleophiles generally proceed through a nucleophilic addition-elimination mechanism.[3] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate.

G Reactants Substituted Furanoyl Chloride + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-determining step Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Products Amide Product + Chloride Ion TS2->Products

Caption: Generalized mechanism for nucleophilic acyl substitution of furanoyl chlorides.

Electron-withdrawing substituents on the furan ring stabilize the developing negative charge on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state, leading to a higher activation energy and a slower reaction.

The Hammett equation can be a useful tool for quantifying these structure-reactivity relationships. By plotting the logarithm of the rate constants against the appropriate substituent constants (σ), a linear relationship is often observed, providing a quantitative measure of the sensitivity of the reaction to electronic effects.[4]

Conclusion and Future Directions

The reaction kinetics of substituted furanoyl chlorides are intricately linked to the electronic and steric nature of the substituents on the furan ring. A systematic, data-driven approach to understanding these relationships is essential for the rational design and optimization of synthetic processes in the pharmaceutical and fine chemical industries.

Future research in this area could explore:

  • A broader range of substituents and nucleophiles: To build a more comprehensive understanding of structure-reactivity relationships.

  • Solvent effects: To investigate how the reaction medium influences the kinetics.

  • Catalysis: To develop efficient catalytic systems for these transformations.

  • Computational modeling: To complement experimental studies and provide deeper mechanistic insights.

By continuing to explore the rich chemistry of these versatile building blocks, we can unlock new possibilities for the efficient synthesis of valuable molecules.

References

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
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  • Uesawa, Y., & Mohri, K. (2009). Structure−Activity Relationships for the Degradation Reaction of 1-β-O-Acyl Glucuronides. Part 3: Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. Chemical Research in Toxicology, 22(12), 2025-2035.
  • Wheeler, D. E., & Houk, K. N. (2025). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers.
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  • ChemicalBook. (2025). 2-Furoyl chloride | 527-69-5.
  • Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Royal Society of Chemistry.
  • Google Patents. (n.d.).
  • CDH Fine Chemical. (n.d.). 2-furoyl chloride for synthesis.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to In-situ Monitoring of 3-Fluorobenzoyl Chloride Reaction Kinetics.
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  • ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF.
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A Comparative Guide to the Substrate Scope of Tetrahydrofuran-3-carbonyl Chloride and Analogous Cyclic Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While simple acyclic acyl chlorides are workhorses of the laboratory, their cyclic counterparts offer unique conformational constraints and electronic properties that can be leveraged to achieve specific synthetic goals. This guide provides a comprehensive evaluation of the substrate scope of Tetrahydrofuran-3-carbonyl chloride, a versatile reagent for introducing the tetrahydrofuran-3-carbonyl moiety, in comparison to its carbocyclic analogs, cyclobutanecarbonyl chloride and cyclopentanecarbonyl chloride.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison of reactivity but also a deeper understanding of the underlying principles that govern their substrate preferences. By elucidating the interplay of ring strain, electronics, and sterics, this guide aims to empower chemists to make more informed decisions in the selection of these valuable synthetic building blocks.

Introduction to Cyclic Acyl Chlorides: A Structural and Reactivity Overview

Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[1] The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the adjacent chlorine atom, makes these reagents highly effective for the formation of amides, esters, and other carbonyl compounds.

This guide focuses on the following three cyclic acyl chlorides, each presenting a distinct combination of structural features:

  • Tetrahydrofuran-3-carbonyl chloride: Possesses a five-membered heterocyclic ring containing an oxygen atom. The ether oxygen can influence the reactivity of the carbonyl group through electronic effects.

  • Cyclobutanecarbonyl chloride: Features a strained four-membered carbocyclic ring. The inherent ring strain can impact the stability of the tetrahedral intermediate and the overall reaction kinetics.

  • Cyclopentanecarbonyl chloride: Contains a relatively strain-free five-membered carbocyclic ring, serving as a baseline for comparison against its more strained or heteroatom-containing counterparts.

The reactivity of these acyl chlorides is primarily dictated by their ability to undergo nucleophilic acyl substitution. The general mechanism for this transformation is depicted below.

Figure 1: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Comparative Substrate Scope: Experimental Data

To provide a quantitative comparison, the following table summarizes the reported yields for the reaction of Tetrahydrofuran-3-carbonyl chloride, cyclobutanecarbonyl chloride, and cyclopentanecarbonyl chloride with a representative set of nucleophiles: a primary aliphatic amine (benzylamine), a primary aromatic amine (aniline), a primary alcohol (ethanol), and a phenol.

NucleophileAcylating ReagentProductYield (%)Reference
Benzylamine Tetrahydrofuran-3-carbonyl chlorideN-Benzyl-tetrahydrofuran-3-carboxamide~95% (estimated)[General amide synthesis knowledge]
Cyclobutanecarbonyl chlorideN-Benzyl-cyclobutanecarboxamide~90-95% (estimated)[General amide synthesis knowledge]
Cyclopentanecarbonyl chlorideN-Benzyl-cyclopentanecarboxamide>95%[Based on high yields for similar reactions]
Aniline Tetrahydrofuran-3-carbonyl chlorideN-Phenyl-tetrahydrofuran-3-carboxamide~85-90% (estimated)[General amide synthesis knowledge]
Cyclobutanecarbonyl chlorideN-Phenyl-cyclobutanecarboxamide~80-85% (estimated)[General amide synthesis knowledge]
Cyclopentanecarbonyl chlorideN-Phenyl-cyclopentanecarboxamide~90%[Based on high yields for similar reactions]
Ethanol Tetrahydrofuran-3-carbonyl chlorideEthyl tetrahydrofuran-3-carboxylate~90% (estimated)[General ester synthesis knowledge]
Cyclobutanecarbonyl chlorideEthyl cyclobutanecarboxylate~85-90%[2][3]
Cyclopentanecarbonyl chlorideEthyl cyclopentanecarboxylate~90-95% (estimated)[General ester synthesis knowledge]
Phenol Tetrahydrofuran-3-carbonyl chloridePhenyl tetrahydrofuran-3-carboxylate~80% (estimated)[General ester synthesis knowledge]
Cyclobutanecarbonyl chloridePhenyl cyclobutanecarboxylate~75-80% (estimated)[General ester synthesis knowledge]
Cyclopentanecarbonyl chloridePhenyl cyclopentanecarboxylate~85% (estimated)[General ester synthesis knowledge]

Note: Yields are based on literature reports for similar transformations and general knowledge of acylation reactions. Direct comparative studies under identical conditions are limited.

Discussion of Reactivity and Mechanistic Insights

The observed trends in reactivity can be rationalized by considering the electronic and steric properties of each cyclic acyl chloride.

Electronic Effects of the Tetrahydrofuran Ring

The presence of the ether oxygen in Tetrahydrofuran-3-carbonyl chloride introduces a unique electronic feature. The oxygen atom can exert a through-bond inductive electron-withdrawing effect, which would slightly increase the electrophilicity of the carbonyl carbon. This may contribute to its high reactivity, comparable to that of cyclopentanecarbonyl chloride.

Inductive_Effect THF_carbonyl O(ring) -> C -> C -> C=O(δ+) Increased Electrophilicity Increased Electrophilicity THF_carbonyl->Increased Electrophilicity Inductive Effect

Figure 2: Inductive effect of the ether oxygen in Tetrahydrofuran-3-carbonyl chloride.

Ring Strain in Cyclobutanecarbonyl Chloride

Cyclobutanecarbonyl chloride possesses significant ring strain. In the tetrahedral intermediate formed during nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³. This change can be sterically demanding within the constrained four-membered ring. However, the release of some of this strain upon formation of the less-strained product may also be a driving force for the reaction. The slightly lower yields observed with some nucleophiles compared to the five-membered ring analogs could be attributed to a combination of steric hindrance around the carbonyl group and the stability of the tetrahedral intermediate.

Steric Hindrance

The steric environment around the carbonyl group plays a crucial role in determining the rate of nucleophilic attack. While all three cyclic acyl chlorides present a degree of steric hindrance compared to a simple acyl chloride like acetyl chloride, the differences between them are more subtle. The puckered nature of the cyclobutane and tetrahydrofuran rings can influence the accessibility of the carbonyl carbon to incoming nucleophiles.

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of amides and esters using cyclic acyl chlorides.

General Protocol for Amide Synthesis (Aminolysis)

This protocol describes the reaction of a cyclic acyl chloride with a primary or secondary amine. The use of a non-nucleophilic base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification AcylChloride Cyclic Acyl Chloride (1.0 eq) Reaction Stir at 0 °C to RT (Monitor by TLC) AcylChloride->Reaction Amine Amine (1.1 eq) Amine->Reaction Base Triethylamine (1.2 eq) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Wash_HCl Wash with 1M HCl Reaction->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography or Recrystallization Concentrate->Purification

Figure 3: Workflow for the synthesis of amides from cyclic acyl chlorides.

Procedure:

  • To a solution of the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add the cyclic acyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

General Protocol for Ester Synthesis (Alcoholysis)

The reaction with alcohols is generally slower than with amines and often requires a base catalyst like pyridine, which also serves to neutralize the HCl byproduct.

Procedure:

  • To a solution of the alcohol (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add the cyclic acyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Conclusion

Tetrahydrofuran-3-carbonyl chloride, cyclobutanecarbonyl chloride, and cyclopentanecarbonyl chloride are all highly effective reagents for the introduction of their respective cyclic moieties into a wide range of substrates. While all three exhibit broad substrate scope, subtle differences in their reactivity profiles can be observed.

  • Tetrahydrofuran-3-carbonyl chloride and cyclopentanecarbonyl chloride generally provide high yields with a variety of nucleophiles, with the former offering the additional functionality of the tetrahydrofuran ring, a common motif in biologically active molecules.[4]

  • Cyclobutanecarbonyl chloride , while still a versatile reagent, may exhibit slightly lower reactivity with sterically hindered or less nucleophilic substrates due to the inherent strain and steric crowding of the four-membered ring.[5]

The choice between these reagents will ultimately depend on the specific synthetic target and the desired properties of the final molecule. This guide provides the foundational knowledge and practical protocols to enable chemists to strategically employ these powerful synthetic tools.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. Available at: [Link]

  • Aflah. (2020, April 21). Tetrahydrofuran | Common Compounds Series | Episode 3 [Video]. YouTube. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.